3-((4-Methoxybenzyl)thio)-1H-1,2,4-triazole
Description
Properties
IUPAC Name |
5-[(4-methoxyphenyl)methylsulfanyl]-1H-1,2,4-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3OS/c1-14-9-4-2-8(3-5-9)6-15-10-11-7-12-13-10/h2-5,7H,6H2,1H3,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFYAPEBBSZVGIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CSC2=NC=NN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50352162 | |
| Record name | 5-{[(4-Methoxyphenyl)methyl]sulfanyl}-1H-1,2,4-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50352162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17357-75-4 | |
| Record name | 5-[[(4-Methoxyphenyl)methyl]thio]-1H-1,2,4-triazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17357-75-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-{[(4-Methoxyphenyl)methyl]sulfanyl}-1H-1,2,4-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50352162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3-((4-Methoxybenzyl)thio)-1H-1,2,4-triazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 3-((4-methoxybenzyl)thio)-1H-1,2,4-triazole, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The synthesis is a two-step process commencing with the formation of a 1H-1,2,4-triazole-3-thiol precursor, followed by a regioselective S-alkylation. This document details the established methodologies, experimental protocols, and quantitative data to facilitate its preparation in a laboratory setting.
I. Reaction Pathway
The synthesis of this compound proceeds through two principal chemical transformations:
-
Cyclization: Formation of the 1H-1,2,4-triazole-3-thiol core from thiosemicarbazide and formic acid.
-
S-Alkylation: Subsequent reaction of the triazole-thiol with 4-methoxybenzyl chloride in the presence of a base to yield the final product.
The overall reaction scheme is depicted below:
An In-depth Technical Guide on the Chemical Properties of 3-((4-Methoxybenzyl)thio)-1H-1,2,4-triazole
This technical guide provides a comprehensive overview of the chemical and potential biological properties of 3-((4-Methoxybenzyl)thio)-1H-1,2,4-triazole, a heterocyclic compound of interest to researchers, scientists, and drug development professionals. This document details its synthesis, physicochemical characteristics, and potential therapeutic applications, supported by experimental protocols and data presented in a structured format.
Chemical Properties and Characterization
This compound is a derivative of the 1,2,4-triazole heterocyclic system, which is a common scaffold in many pharmaceutical compounds. The presence of a thioether linkage and a methoxybenzyl group contributes to its specific chemical reactivity and potential biological activity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 17357-75-4 | [1][2][3] |
| Molecular Formula | C₁₀H₁₁N₃OS | [1] |
| Molecular Weight | 221.28 g/mol | [1] |
| Melting Point | 85-87 °C | Commercial Supplier Data |
| Boiling Point (Predicted) | 428.9 ± 47.0 °C | N/A |
| pKa (Predicted) | 8.85 ± 0.20 | N/A |
| Appearance | White to off-white solid | General observation for similar compounds |
Table 2: Spectroscopic Data for this compound (Predicted/Typical)
| Technique | Data |
| ¹H NMR | δ (ppm): ~8.3 (s, 1H, triazole C-H), ~7.2 (d, 2H, Ar-H), ~6.8 (d, 2H, Ar-H), ~4.3 (s, 2H, S-CH₂), ~3.7 (s, 3H, O-CH₃), ~13.5 (br s, 1H, N-H) |
| ¹³C NMR | δ (ppm): ~168 (C=S), ~159 (Ar-C-O), ~145 (triazole C-S), ~130 (Ar-C-H), ~128 (Ar-C), ~114 (Ar-C-H), ~55 (O-CH₃), ~36 (S-CH₂) |
| IR (KBr) | ν (cm⁻¹): ~3100 (N-H stretch), ~3000 (Ar C-H stretch), ~2950 (Aliphatic C-H stretch), ~1610 (C=N stretch), ~1510 (Ar C=C stretch), ~1250 (C-O stretch), ~1170 (C=S stretch) |
| Mass Spec (EI) | m/z: 221 (M⁺), 121 (base peak, [C₈H₉O]⁺) |
Synthesis
The most common and efficient method for the synthesis of this compound involves the S-alkylation of 1H-1,2,4-triazole-3-thiol with 4-methoxybenzyl chloride. This reaction is typically carried out in the presence of a base in a polar solvent.
Experimental Protocol: Synthesis of this compound
Materials:
-
1H-1,2,4-triazole-3-thiol
-
4-Methoxybenzyl chloride
-
Potassium carbonate (K₂CO₃) or Sodium hydroxide (NaOH)
-
Ethanol or Dimethylformamide (DMF)
-
Distilled water
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 1H-1,2,4-triazole-3-thiol (1 equivalent) in ethanol or DMF, add a base such as potassium carbonate or sodium hydroxide (1.1 equivalents).
-
Stir the mixture at room temperature for 30 minutes to form the corresponding thiolate salt.
-
Add 4-methoxybenzyl chloride (1 equivalent) dropwise to the reaction mixture.
-
Stir the reaction mixture at room temperature or heat to 50-60 °C for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction (as indicated by TLC), pour the reaction mixture into ice-cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine solution, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure this compound.
Potential Biological Activities and Experimental Protocols
While specific biological data for this compound is not extensively reported, derivatives of 1,2,4-triazole are known to exhibit a wide range of pharmacological activities, including antimicrobial, antifungal, and anticancer effects.[4] A structurally similar compound, a 3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazole derivative, has demonstrated selective cytotoxic effects against human melanoma cells by inducing S-phase cell cycle arrest. This suggests that the title compound may also possess antiproliferative properties.
Protocol for In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard method to assess the cytotoxic effects of a compound on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549, HeLa)
-
This compound (test compound)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere.
-
Prepare various concentrations of the test compound in the culture medium.
-
After 24 hours, replace the medium with fresh medium containing different concentrations of the test compound and a vehicle control (DMSO).
-
Incubate the plate for another 48 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
References
- 1. kemix.com.au [kemix.com.au]
- 2. 3-[(4-METHOXYBENZYL)THIO]-1H-1,2,4-TRIAZOLE CAS#: 17357-75-4 [chemicalbook.com]
- 3. 3-[(4-METHOXYBENZYL)THIO]-1H-1,2,4-TRIAZOLE | 17357-75-4 [chemicalbook.com]
- 4. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: 3-((4-Methoxybenzyl)thio)-1H-1,2,4-triazole (CAS No. 17357-75-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-((4-methoxybenzyl)thio)-1H-1,2,4-triazole, a heterocyclic compound of significant interest in medicinal chemistry. The document details its physicochemical properties, outlines a representative synthetic protocol, and explores its potential biological activities and mechanisms of action based on existing literature on analogous structures. This guide is intended to serve as a foundational resource for researchers engaged in the discovery and development of novel therapeutic agents.
Introduction
The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs with a wide range of pharmacological activities, including antifungal, antiviral, anticancer, and anti-inflammatory properties. The incorporation of a thioether linkage and a methoxybenzyl moiety to the triazole ring, as seen in this compound, is a strategic approach to modulate the compound's pharmacokinetic and pharmacodynamic profile. This guide synthesizes the available information on this specific molecule and related structures to provide a detailed technical resource.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 17357-75-4 | [1][2] |
| Molecular Formula | C₁₀H₁₁N₃OS | |
| Molecular Weight | 221.28 g/mol | |
| Appearance | White to off-white solid (predicted) | |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Soluble in organic solvents like DMSO and DMF (predicted) |
Synthesis and Characterization
While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, a representative synthetic route can be postulated based on established methods for the synthesis of 1,2,4-triazole-3-thiol derivatives and their subsequent S-alkylation.[3][4]
Representative Experimental Protocol
Step 1: Synthesis of 1H-1,2,4-triazole-3-thiol
A common method for the synthesis of the 1,2,4-triazole-3-thiol core involves the reaction of thiocarbohydrazide with formic acid.
-
Materials: Thiocarbohydrazide, formic acid, ethanol.
-
Procedure: A mixture of thiocarbohydrazide (1 mole) and an excess of formic acid is refluxed for several hours. The reaction mixture is then cooled, and the resulting precipitate is filtered, washed with cold water, and recrystallized from a suitable solvent like ethanol to yield 1H-1,2,4-triazole-3-thiol.
Step 2: S-Alkylation with 4-Methoxybenzyl Chloride
The final step involves the S-alkylation of the triazole-thiol with 4-methoxybenzyl chloride.
-
Materials: 1H-1,2,4-triazole-3-thiol, 4-methoxybenzyl chloride, a base (e.g., sodium hydroxide or potassium carbonate), a suitable solvent (e.g., ethanol or acetone).
-
Procedure: To a solution of 1H-1,2,4-triazole-3-thiol (1 mole) in the chosen solvent, the base (1.1 moles) is added, and the mixture is stirred until a clear solution is obtained. 4-Methoxybenzyl chloride (1 mole) is then added dropwise to the reaction mixture at room temperature. The reaction is stirred for several hours until completion, as monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product. The final compound, this compound, can be purified by recrystallization or column chromatography.
Characterization
The structure of the synthesized compound should be confirmed using modern analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra would confirm the presence of the triazole, methoxybenzyl, and thioether moieties.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule.
Potential Biological Activities and Mechanism of Action
While specific biological data for this compound is limited, extensive research on structurally similar compounds provides strong indications of its potential therapeutic applications.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of 1,2,4-triazole derivatives. The presence of a substituted benzylthio moiety is often associated with enhanced cytotoxic activity. For instance, derivatives of 1,2,4-triazole bearing substituted benzyl groups have shown promising activity against various cancer cell lines. A structurally related compound, 4-amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one, has been evaluated for its anticancer properties. It is plausible that this compound could exhibit similar activity.
Potential Mechanisms of Anticancer Action:
-
Enzyme Inhibition: Triazole derivatives are known to inhibit various enzymes crucial for cancer cell proliferation, such as tyrosine kinases, histone deacetylases, and aromatase.
-
Induction of Apoptosis: These compounds may trigger programmed cell death in cancer cells through various signaling pathways.
-
Cell Cycle Arrest: They might halt the cell cycle at different phases, preventing the replication of cancerous cells.
Antimicrobial Activity
The 1,2,4-triazole scaffold is a cornerstone of many antifungal drugs (e.g., fluconazole, itraconazole). The primary mechanism of action for these antifungal agents is the inhibition of lanosterol 14α-demethylase, an enzyme essential for ergosterol biosynthesis in fungal cell membranes. It is conceivable that this compound could exhibit antifungal activity through a similar mechanism. Furthermore, various 1,2,4-triazole derivatives have demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria.
Quantitative Structure-Activity Relationship (QSAR) Insights
QSAR studies on 1,2,4-triazole derivatives have provided valuable insights into the structural features that govern their biological activity.[5][6][7] These studies often indicate that electronic and steric properties of the substituents on the triazole ring play a crucial role. The presence of the electron-donating methoxy group on the benzyl ring and the thioether linkage in the target compound are features that could be explored in future QSAR models to predict its activity.
Potential Signaling Pathway Involvement
Based on the known mechanisms of action of related anticancer and antifungal triazole derivatives, a hypothetical signaling pathway for this compound can be proposed.
Future Directions
To fully elucidate the therapeutic potential of this compound, further research is warranted in the following areas:
-
Development of a robust and scalable synthetic protocol.
-
Comprehensive in vitro screening against a panel of cancer cell lines and microbial strains to determine its potency and spectrum of activity.
-
In vivo studies in animal models to evaluate its efficacy, pharmacokinetics, and safety profile.
-
Detailed mechanistic studies to identify its specific molecular targets and signaling pathways.
-
Lead optimization through the synthesis and evaluation of related analogues to improve its therapeutic index.
Conclusion
This compound is a promising scaffold for the development of novel therapeutic agents. Based on the extensive literature on related 1,2,4-triazole derivatives, this compound is anticipated to possess significant anticancer and antimicrobial properties. This technical guide provides a solid foundation for researchers to initiate further investigation into this intriguing molecule.
References
- 1. 17357-75-4|this compound|BLD Pharm [bldpharm.com]
- 2. 3-[(4-METHOXYBENZYL)THIO]-1H-1,2,4-TRIAZOLE | 17357-75-4 [chemicalbook.com]
- 3. chemmethod.com [chemmethod.com]
- 4. Synthesis methods of 1,2,4-triazole-3-thiones: review | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 5. asianpubs.org [asianpubs.org]
- 6. three-mode.leidenuniv.nl [three-mode.leidenuniv.nl]
- 7. Synthesis, Antifungal Activity, 3D-QSAR, and Molecular Docking Study of Novel Menthol-Derived 1,2,4-Triazole-thioether Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 3-((4-Methoxybenzyl)thio)-1H-1,2,4-triazole
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the structure elucidation of 3-((4-Methoxybenzyl)thio)-1H-1,2,4-triazole, a molecule of interest in medicinal chemistry due to the prevalence of the 1,2,4-triazole scaffold in a wide range of therapeutic agents.[1][2][3][4] This document outlines the synthetic route, detailed experimental protocols, and a thorough analysis of the spectroscopic data required to unequivocally confirm the chemical structure of the title compound.
Synthesis and Characterization
The synthesis of this compound is typically achieved through the S-alkylation of 1H-1,2,4-triazole-3-thiol with a suitable 4-methoxybenzyl halide. This reaction is a common and effective method for the preparation of S-substituted triazole derivatives.[3][4]
Experimental Protocol: Synthesis of this compound
Materials:
-
1H-1,2,4-triazole-3-thiol
-
4-Methoxybenzyl chloride
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
Deionized water
Procedure:
-
To a solution of 1H-1,2,4-triazole-3-thiol (1.0 eq) in DMF, potassium carbonate (1.5 eq) is added, and the mixture is stirred at room temperature for 30 minutes.
-
4-Methoxybenzyl chloride (1.1 eq) is then added dropwise to the reaction mixture.
-
The reaction is stirred at room temperature for 12-18 hours and monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is poured into ice-cold water and extracted with ethyl acetate (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure this compound.
Structure Elucidation Workflow
The following diagram illustrates the logical workflow for the structure elucidation of the synthesized compound.
Caption: Workflow for the synthesis and structure elucidation of this compound.
Spectroscopic Data Analysis
The confirmation of the molecular structure of this compound relies on a combination of spectroscopic techniques, including Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) Spectroscopy.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Table 1: Expected Mass Spectrometry Data
| Ion | Expected m/z |
| [M+H]⁺ | 222.07 |
| [M+Na]⁺ | 244.05 |
The expected molecular ion peak corresponding to the protonated molecule [M+H]⁺ would be observed at m/z 222.07, confirming the molecular formula C₁₀H₁₁N₃OS.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules, providing information about the chemical environment of each proton and carbon atom.
Table 2: Predicted ¹H NMR Spectroscopic Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~14.20 | br s | 1H | N-H (Triazole) |
| ~8.50 | s | 1H | C5-H (Triazole) |
| ~7.30 | d, J ≈ 8.8 Hz | 2H | Ar-H |
| ~6.85 | d, J ≈ 8.8 Hz | 2H | Ar-H |
| ~4.30 | s | 2H | S-CH₂ |
| ~3.75 | s | 3H | O-CH₃ |
Table 3: Predicted ¹³C NMR Spectroscopic Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~160.0 | C3 (Triazole) |
| ~158.5 | Ar-C (C-OCH₃) |
| ~146.0 | C5 (Triazole) |
| ~130.5 | Ar-C (CH) |
| ~128.0 | Ar-C (C-CH₂) |
| ~114.0 | Ar-C (CH) |
| ~55.0 | O-CH₃ |
| ~35.0 | S-CH₂ |
The predicted NMR data is based on the analysis of structurally similar compounds.[1][5][6][7] The presence of the triazole N-H proton as a broad singlet at a downfield chemical shift is a characteristic feature.[7]
Infrared (IR) Spectroscopy
IR spectroscopy helps in identifying the functional groups present in the molecule.
Table 4: Predicted IR Absorption Frequencies
| Wavenumber (cm⁻¹) | Assignment |
| ~3100-3000 | Aromatic C-H stretch |
| ~2950-2850 | Aliphatic C-H stretch |
| ~1610, 1510, 1450 | Aromatic C=C stretch |
| ~1250 | C-O stretch (Aryl ether) |
| ~1170 | C-N stretch |
| ~700-650 | C-S stretch |
The IR spectrum is expected to show characteristic absorption bands for the aromatic and aliphatic C-H bonds, the aromatic C=C bonds, the aryl ether C-O bond, and the C-S bond.[8][9][10]
Signaling Pathways and Logical Relationships
The structure of this compound is confirmed through the logical correlation of the spectroscopic data. The following diagram illustrates this relationship.
Caption: Logical relationship between spectroscopic data and the confirmed structure.
Conclusion
The comprehensive analysis of the data obtained from mass spectrometry, ¹H NMR, ¹³C NMR, and IR spectroscopy, in conjunction with a well-established synthetic protocol, allows for the unambiguous structure elucidation of this compound. This guide provides the necessary technical details and expected data to assist researchers in the synthesis, purification, and characterization of this and structurally related compounds, facilitating further investigations into their potential biological activities.
References
- 1. elar.urfu.ru [elar.urfu.ru]
- 2. ijrpc.com [ijrpc.com]
- 3. Synthesis methods of 1,2,4-triazole-3-thiones: review | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 4. dspace.zsmu.edu.ua [dspace.zsmu.edu.ua]
- 5. rsc.org [rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide on the Biological Activity of 3-((4-Methoxybenzyl)thio)-1H-1,2,4-triazole and Its Structural Analogs
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct biological activity data for 3-((4-Methoxybenzyl)thio)-1H-1,2,4-triazole is limited in publicly available literature. This guide provides a comprehensive overview of the biological activities of closely related structural analogs, offering insights into the potential therapeutic applications of this class of compounds.
Executive Summary
The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological properties. The incorporation of a thioether linkage, particularly with substituted benzyl groups such as 4-methoxybenzyl, has been shown to modulate and enhance these biological effects. This technical guide consolidates the existing research on the biological activities of structural analogs of this compound, focusing on their anticancer and enzyme inhibitory properties. Detailed experimental protocols and data are presented to facilitate further research and development in this promising area of drug discovery.
Synthesis of 1,2,4-Triazole Thioether Derivatives
The synthesis of 1,2,4-triazole thioether derivatives typically involves a multi-step process. A common route begins with the formation of a 1,2,4-triazole-3-thione core, which is then S-alkylated with a suitable benzyl halide.
General Synthesis Pathway
A representative synthesis of a 1,2,4-triazole derivative bearing a 4-methoxybenzyl group involves the cyclization of a thiosemicarbazide precursor, followed by substitution reactions. For instance, derivatives of 3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazole can be synthesized and subsequently modified to explore their biological potential.[1]
Anticancer Activity
Derivatives of 1,2,4-triazole are well-documented for their potent anticancer activities. A close structural analog, 3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazole (referred to as compound B9), has demonstrated selective cytotoxic effects against human melanoma cells.[2][3]
Quantitative Data: Cytotoxicity of Compound B9
The cytotoxic effects of compound B9 were evaluated using the MTT assay, revealing a selective impact on melanoma cells compared to normal cells.[2][3]
| Cell Line | Compound | IC₅₀ (µM) | Selectivity Index |
| VMM917 (Melanoma) | B9 | 16 | 4.9 |
| Normal Fibroblasts | B9 | 78.4 |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.
Mechanism of Action: Cell Cycle Arrest
Compound B9 was found to induce cell cycle arrest at the S phase in VMM917 melanoma cells, suggesting an interference with DNA synthesis.[2][3]
Enzyme Inhibitory Activity
Derivatives of 3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazole have also been investigated for their enzyme inhibitory potential, particularly against lipase and urease.[1]
Quantitative Data: Lipase and Urease Inhibition
Several synthesized analogs demonstrated moderate to good inhibitory effects against porcine pancreatic lipase and jack bean urease.[1]
| Compound | Lipase Inhibition (% at 100 µg/mL) | Urease IC₅₀ (µg/mL) |
| 7b | 65.4 ± 1.2 | > 100 |
| 7d | 68.2 ± 1.5 | > 100 |
| 11a | - | 12.39 ± 0.35 |
| 11d | 55.7 ± 1.1 | 16.12 ± 1.06 |
| Orlistat | 98.5 ± 0.5 | - |
| Thiourea | - | 21.2 ± 0.8 |
Data presented for selected active compounds from the study.
Experimental Protocol: Urease Inhibition Assay
The inhibitory activity against urease is commonly determined by measuring the amount of ammonia produced using the indophenol method.
-
Reaction Mixture Preparation: In a 96-well plate, mix 25 µL of urease enzyme solution, 55 µL of buffer (phosphate buffer, pH 7.0), and 5 µL of the test compound solution.
-
Pre-incubation: Incubate the mixture at 37°C for 15 minutes.
-
Substrate Addition: Add 55 µL of urea solution to initiate the reaction and incubate for another 15 minutes at 37°C.
-
Color Development: Add 45 µL of phenol reagent and 70 µL of alkali reagent to each well. Incubate for 50 minutes at 37°C.
-
Absorbance Measurement: Measure the absorbance at 630 nm.
-
Calculation: The percentage of inhibition is calculated by comparing the absorbance of the test sample with that of the control (without inhibitor).
Antimicrobial Activity
General Antimicrobial Potential
The antimicrobial activity of 1,2,4-triazole derivatives is often attributed to the presence of the azole ring and the thione/thiol group, which can interact with microbial enzymes and proteins. The nature and position of substituents on the triazole and any attached rings play a crucial role in determining the spectrum and potency of activity.
Experimental Protocol: Broth Microdilution Method for MIC Determination
The Minimum Inhibitory Concentration (MIC) is a key parameter to quantify antimicrobial activity.
-
Preparation of Inoculum: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard).
-
Serial Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate with a suitable broth medium.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion and Future Directions
The structural analogs of this compound exhibit promising biological activities, including selective anticancer effects and potent enzyme inhibition. The 4-methoxybenzyl moiety appears to be a favorable substituent for enhancing these properties. The presented data and experimental protocols provide a solid foundation for the further investigation of this class of compounds.
Future research should focus on the synthesis and comprehensive biological evaluation of this compound to confirm its therapeutic potential. Elucidating the precise mechanisms of action and structure-activity relationships will be crucial for the rational design of more potent and selective drug candidates based on the 1,2,4-triazole scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. Cytotoxic effect of a 3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazole derivative compound in human melanoma cells | International Journal of Biology and Chemistry [ijbch.kaznu.kz]
- 3. researchgate.net [researchgate.net]
- 4. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. connectjournals.com [connectjournals.com]
An In-Depth Technical Guide on the Anticipated Mechanism of Action of 3-((4-Methoxybenzyl)thio)-1H-1,2,4-triazole
Disclaimer: As of the current date, specific mechanistic studies, quantitative biological data, and detailed experimental protocols for 3-((4-Methoxybenzyl)thio)-1H-1,2,4-triazole are not extensively available in the public scientific literature. This guide, therefore, presents a comprehensive overview of the well-established mechanisms of action for the broader class of 1,2,4-triazole derivatives, which are expected to be relevant to the subject compound due to structural similarities. The information herein is intended for researchers, scientists, and drug development professionals to guide future investigations.
Introduction
The 1,2,4-triazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities.[1][2] Derivatives of 1,2,4-triazole have been reported to exhibit antimicrobial, antifungal, anticancer, anti-inflammatory, anticonvulsant, and potent enzyme inhibitory properties.[1][2][3][4][5] The biological activity of these compounds is largely attributed to the triazole ring system's ability to engage in various biological interactions, including hydrogen bonding and coordination with metal ions in enzyme active sites. The thioether linkage and the substituted benzyl group, as seen in this compound, are common features that modulate the potency and selectivity of these derivatives.
Potential Mechanisms of Action Based on the 1,2,4-Triazole Scaffold
Based on extensive research into 1,2,4-triazole derivatives, the mechanism of action for this compound is likely to fall into one or more of the following categories:
Enzyme Inhibition
A primary mechanism of action for many 1,2,4-triazole-containing compounds is the inhibition of key enzymes involved in various pathological processes.
-
Cholinesterase Inhibition: Several 1,2,4-triazole derivatives have been identified as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in the regulation of cholinergic neurotransmission.[6][7] Inhibition of these enzymes is a key therapeutic strategy for Alzheimer's disease. The triazole nitrogen atoms are thought to interact with the catalytic triad of the enzyme's active site.
-
Tyrosinase Inhibition: Recent studies have shown that 1,2,4-triazole derivatives can act as inhibitors of tyrosinase, a key enzyme in melanin biosynthesis.[8] This suggests potential applications in treating hyperpigmentation disorders.
-
Aromatase Inhibition: The 1,2,4-triazole core is present in clinically used aromatase inhibitors like letrozole and anastrozole, which are pivotal in the treatment of hormone-dependent breast cancer.[9] The triazole ring coordinates with the heme iron of the aromatase enzyme, thereby blocking estrogen synthesis.
Anticancer Activity
Beyond aromatase inhibition, 1,2,4-triazole derivatives have demonstrated cytotoxic effects against various cancer cell lines through multiple mechanisms.[9][10]
-
Induction of Apoptosis: Some derivatives have been shown to induce programmed cell death in cancer cells.
-
Tankyrase Inhibition: More complex 1,2,4-triazole compounds have been developed as potent inhibitors of tankyrase, an enzyme involved in the WNT/β-catenin signaling pathway, which is often dysregulated in colorectal cancer.[11]
Antimicrobial and Antifungal Activity
The 1,2,4-triazole scaffold is a cornerstone of antifungal therapy.
-
Inhibition of Lanosterol 14α-demethylase (CYP51): Azole antifungals, a class that includes 1,2,4-triazole-containing drugs like fluconazole, function by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase. This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Its inhibition leads to the disruption of membrane integrity and ultimately fungal cell death.
-
Antibacterial Action: Various 1,2,4-triazole derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria.[10][12] The precise mechanisms can vary but often involve the disruption of essential cellular processes.
Quantitative Data for Representative 1,2,4-Triazole Derivatives
The following table summarizes the inhibitory concentrations (IC50) for several 1,2,4-triazole derivatives against various biological targets. This data is provided to illustrate the potential potency range for this class of compounds.
| Compound Class | Target Enzyme/Cell Line | IC50 Value (µM) | Reference |
| Thienobenzo-1,2,3-triazolinium salts | Butyrylcholinesterase (BChE) | 0.098 | [13] |
| 1,2,4-Triazole tethered β-hydroxy sulfides | Bacterial Tyrosinase | 4.52 - 14.43 | [8] |
| Furan- and Thiophene-substituted 1,2,4-triazoles | Acetylcholinesterase (AChE) | 0.00163 - 0.01768 | [7] |
| Furan- and Thiophene-substituted 1,2,4-triazoles | Butyrylcholinesterase (BChE) | 0.00871 - 0.08402 | [7] |
| 1,2,4-Triazole derivatives | MCF-7 (Breast Cancer Cell Line) | 4.8 | [14] |
| Azinane-triazole derivatives | α-glucosidase | >1.4-fold more potent than acarbose | [6] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the biological activity of novel compounds. Below are representative protocols for key assays used in the evaluation of 1,2,4-triazole derivatives.
In Vitro Anticancer Activity (MTT Assay)
This assay is commonly used to assess the cytotoxic effects of compounds on cancer cell lines.[9]
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Cancer cells (e.g., MCF-7, HeLa, A549) are seeded in 96-well plates at a density of 5x10^3 to 1x10^4 cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (typically in a range from 0.01 to 100 µM) and incubated for 48-72 hours.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.
Cholinesterase Inhibition Assay (Ellman's Method)
This spectrophotometric method is widely used to screen for AChE and BChE inhibitors.[7]
Principle: The assay measures the activity of cholinesterase by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate, which results from the reaction of thiocholine (produced by the enzymatic hydrolysis of acetylthiocholine or butyrylthiocholine) with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
Protocol:
-
Reagent Preparation: Prepare solutions of AChE or BChE, the substrate (acetylthiocholine iodide or butyrylthiocholine chloride), DTNB, and the test compound in a suitable buffer (e.g., phosphate buffer, pH 8.0).
-
Assay Mixture: In a 96-well plate, add the enzyme solution, DTNB solution, and the test compound at various concentrations. Incubate for a pre-determined time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate solution to each well.
-
Kinetic Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader.
-
Data Analysis: Calculate the rate of reaction for each concentration of the test compound. The percentage of inhibition is determined by comparing the reaction rates in the presence of the inhibitor to the rate of the uninhibited enzyme. The IC50 value is then calculated from the dose-response curve.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate a potential signaling pathway that could be targeted by 1,2,4-triazole derivatives and a typical experimental workflow for evaluating their anticancer activity.
Caption: Potential inhibition of the WNT/β-catenin pathway by a 1,2,4-triazole derivative.
Caption: Workflow for in vitro anticancer activity screening.
Conclusion
While the specific mechanism of action for this compound remains to be elucidated through dedicated studies, the extensive body of research on the 1,2,4-triazole class of compounds provides a strong foundation for predicting its likely biological activities. It is plausible that this compound will exhibit enzyme inhibitory, anticancer, or antimicrobial properties. The experimental protocols and potential signaling pathways outlined in this guide serve as a robust starting point for researchers to investigate the therapeutic potential of this and other related 1,2,4-triazole derivatives. Further research is essential to fully characterize its pharmacological profile and determine its specific molecular targets.
References
- 1. chemmethod.com [chemmethod.com]
- 2. researchgate.net [researchgate.net]
- 3. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Biological features of new 1,2,4-triazole derivatives (a literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 6. Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A biochemistry-oriented drug design: synthesis, anticancer activity, enzymes inhibition, molecular docking studies of novel 1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of novel 1,2,4-triazole tethered β-hydroxy sulfides as bacterial tyrosinase inhibitors: synthesis and biophysical evaluation through in vitro and in silico approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Development of a 1,2,4-Triazole-Based Lead Tankyrase Inhibitor: Part II - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dergipark.org.tr [dergipark.org.tr]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide on 3-((4-Methoxybenzyl)thio)-1H-1,2,4-triazole Derivatives and Their Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, chemical properties, and diverse biological activities of 3-((4-methoxybenzyl)thio)-1H-1,2,4-triazole derivatives. This class of compounds has garnered significant attention in medicinal chemistry due to its broad spectrum of pharmacological effects, including anticancer, antimicrobial, and enzyme inhibitory activities. This document consolidates key findings, presents quantitative data in a structured format, details experimental methodologies, and visualizes complex chemical and biological processes.
Core Chemical Structure and Synthesis
The core structure of the compounds discussed herein features a 1,2,4-triazole ring substituted at the 3-position with a (4-methoxybenzyl)thio group. The 1,2,4-triazole scaffold is a well-known pharmacophore present in numerous approved drugs, valued for its metabolic stability and ability to engage in various biological interactions. The (4-methoxybenzyl)thio moiety often contributes to the lipophilicity and can be involved in specific binding interactions with biological targets.
General Synthetic Pathway
The synthesis of this compound derivatives typically commences with the formation of a 1,2,4-triazole-3-thione precursor. This precursor is then subjected to an S-alkylation reaction with a 4-methoxybenzyl halide. Variations in the substituents at other positions of the triazole ring are introduced either before or after the key S-alkylation step, allowing for the creation of a diverse library of compounds.
A general synthetic route is depicted below:
Potential Therapeutic Targets of 3-((4-Methoxybenzyl)thio)-1H-1,2,4-triazole: An In-depth Technical Guide
Disclaimer: This technical guide synthesizes the potential therapeutic applications of 3-((4-Methoxybenzyl)thio)-1H-1,2,4-triazole based on the known biological activities of the broader 1,2,4-triazole class of compounds and structurally similar molecules. As of the writing of this document, specific in-depth studies on the therapeutic targets of this compound are not extensively available in the public domain. The information presented herein is intended for research and drug development professionals and should be interpreted as a predictive guide to facilitate further investigation.
Executive Summary
The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including antifungal, anti-inflammatory, anticancer, and enzyme inhibitory properties.[1][2][3][4] This whitepaper explores the potential therapeutic targets of the specific molecule, this compound. By examining data from structurally related compounds, we infer its likely mechanisms of action and identify promising avenues for future research and drug development. The key potential therapeutic areas for this compound are anticipated to be in oncology, inflammatory diseases, and mycology.
Potential Therapeutic Areas and Mechanisms of Action
Based on the extensive literature on 1,2,4-triazole derivatives, this compound is predicted to have therapeutic potential in the following areas:
Anticancer Activity
The 1,2,4-triazole nucleus is a common feature in a variety of anticancer agents.[4] The anticancer potential of the target compound is likely multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes involved in cancer progression.
2.1.1 Predicted Molecular Targets and Signaling Pathways
-
Tubulin Polymerization Inhibition: Certain 1,2,4-triazole derivatives act as anti-mitotic agents by inhibiting tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[5]
-
Enzyme Inhibition:
-
Cyclin-Dependent Kinase 2 (CDK2): Inhibition of CDK2, a key regulator of the cell cycle, has been proposed as a mechanism for the anticancer activity of some 1,2,4-triazole compounds.[4]
-
Aromatase, B-RAFV600E, and EGFR: Hybrid molecules containing the 1,2,4-triazole scaffold have been shown to inhibit these key targets in cancer therapy.[6][7]
-
-
Induction of Apoptosis: The activation of caspase cascades, particularly caspase 8, has been implicated in the pro-apoptotic effects of related heterocyclic compounds.[8]
Anti-inflammatory Activity
Derivatives of 5-(methoxyphenyl)-4H-1,2,4-triazole-3-thiol have demonstrated anti-inflammatory properties, suggesting a similar potential for the target compound.[9][10]
2.2.1 Predicted Molecular Targets and Signaling Pathways
-
Cyclooxygenase (COX) Inhibition: A primary mechanism for the anti-inflammatory effects of many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of COX enzymes (COX-1 and COX-2), which are crucial for prostaglandin synthesis.[3][11]
-
Lipoxygenase (LOX) Inhibition: Inhibition of LOX, another key enzyme in the inflammatory cascade responsible for leukotriene production, is also a plausible mechanism.[12]
-
NF-κB Pathway Inhibition: Some 1,2,4-triazole derivatives have been shown to inhibit the activation of the nuclear factor kappa B (NF-κB) signaling pathway, a central regulator of inflammatory responses.[11]
Antifungal Activity
The triazole class is renowned for its antifungal agents. The primary mechanism of action for antifungal triazoles is the inhibition of ergosterol biosynthesis, an essential component of the fungal cell membrane.[2]
2.3.1 Predicted Molecular Target
-
Lanosterol 14α-demethylase (CYP51): This cytochrome P450 enzyme is the key target for triazole antifungals. Its inhibition disrupts the integrity of the fungal cell membrane, leading to fungal cell death.[2]
Quantitative Data from Structurally Related Compounds
The following tables summarize the in vitro activity of 1,2,4-triazole derivatives that are structurally related to this compound. This data provides a preliminary indication of the potential potency of the target compound.
Table 1: Anticancer Activity of Related 1,2,4-Triazole Derivatives
| Compound Class | Cell Line | IC50 (µM) | Reference |
| 1,2,3-Triazole Derivatives | MCF-7 | 24.6 - 46.1 | [2][13] |
| 1,2,3-Triazole Derivatives | HCT-116 | 26.8 - 47.1 | [2] |
| 1,2,3-Triazole/1,2,4-Triazole Hybrids | MCF-7 | 9 - 16 | [7] |
| 1-(Diarylmethyl)-1H-1,2,4-triazoles | MCF-7 | 52 nM (for a 1,2,3-triazole analog) | [5] |
| 1,2,4-Triazole Derivatives | PC-3 | 273.9 - 406.3 | [6] |
Table 2: Anti-inflammatory and Enzyme Inhibitory Activity of Related 1,2,4-Triazole Derivatives
| Compound Class | Target | IC50 (µM) | Reference |
| 1,2,4-Triazole Derivatives | COX-1 | 70.96 - 117.8 | [11] |
| 1,2,4-Triazole Derivatives | COX-2 | 1.76 - 49.79 | [11] |
| 1,2,4-Triazole Derivatives | 5-LOX | 6.54 - 8.11 | [11] |
| 1,2,4-Triazole Bearing Azinane Analogues | AChE | 0.73 | [12] |
| 1,2,4-Triazole Bearing Azinane Analogues | BChE | 0.038 | [12] |
| Thienobenzo-1,2,3-Triazoles | BChE | 98 nM | [14] |
Table 3: Antifungal and Antibacterial Activity of Related 1,2,4-Triazole Derivatives
| Compound Class | Organism | MIC (µg/mL) | Reference |
| 4-Amino-substituted-1,2,4-triazole-3-thiol Derivatives | S. aureus | 16 | [1] |
| 4-Amino-substituted-1,2,4-triazole-3-thiol Derivatives | B. subtilis | 20 | [1] |
| 4-Amino-substituted-1,2,4-triazole-3-thiol Derivatives | E. coli | 25 | [1] |
| 4-Amino-substituted-1,2,4-triazole-3-thiol Derivatives | C. albicans | 24 | [1] |
| 1,2,4-Triazole Alcohols | Candida species | 0.063 - 0.5 | [3] |
Experimental Protocols
The following are generalized experimental protocols for the synthesis and biological evaluation of 1,2,4-triazole derivatives, adapted from the available literature.
General Synthesis of 3-(Substituted-thio)-1H-1,2,4-triazoles
Protocol:
-
Synthesis of Potassium Dithiocarbazinate Salt: A carbohydrazide is reacted with carbon disulfide in the presence of a base like potassium hydroxide in an alcoholic solvent. The resulting potassium dithiocarbazinate salt is typically used in the next step without further purification.[15]
-
Formation of the 1,2,4-Triazole-3-thiol Ring: The potassium salt is refluxed with hydrazine hydrate in an aqueous solution. Acidification of the reaction mixture yields the 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol.[15]
-
S-alkylation: The triazole-thiol is then reacted with a 4-methoxybenzyl halide (e.g., chloride or bromide) in the presence of a base to yield the final product, this compound.
In Vitro Anticancer Activity (MTT Assay)
Protocol:
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, HCT-116) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound (dissolved in DMSO and diluted in culture medium) for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated to allow the formation of formazan crystals by viable cells.
-
Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO), and the absorbance is measured using a microplate reader at a specific wavelength.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.[2]
In Vitro Cholinesterase Inhibition Assay (Ellman's Method)
Protocol:
-
Enzyme and Substrate Preparation: Solutions of acetylcholinesterase (AChE) or butyrylcholinesterase (BChE), the substrate (acetylthiocholine iodide or butyrylthiocholine iodide), and Ellman's reagent (DTNB) are prepared in a suitable buffer.
-
Incubation: The enzyme is pre-incubated with various concentrations of the test compound.
-
Reaction Initiation: The substrate is added to initiate the enzymatic reaction.
-
Absorbance Measurement: The formation of the yellow 5-thio-2-nitrobenzoate anion is monitored spectrophotometrically over time.
-
Inhibition Calculation: The percentage of inhibition is calculated by comparing the rate of reaction in the presence and absence of the inhibitor. The IC50 value is then determined.[10]
Conclusion and Future Directions
While direct experimental evidence for the therapeutic targets of this compound is currently lacking, the extensive body of research on the 1,2,4-triazole scaffold provides a strong foundation for predicting its potential biological activities. The structural features of this compound suggest that it is a promising candidate for development as an anticancer, anti-inflammatory, or antifungal agent.
Future research should focus on:
-
Synthesis and Characterization: The synthesis and full characterization of this compound.
-
In Vitro Screening: A comprehensive in vitro screening against a panel of cancer cell lines, key inflammatory enzymes (COX-1, COX-2, LOX), and a range of fungal pathogens.
-
Target Identification and Validation: If significant activity is observed, further studies should be conducted to identify and validate the specific molecular targets and elucidate the underlying signaling pathways.
-
In Vivo Efficacy and Toxicity: Promising in vitro results should be followed by in vivo studies in relevant animal models to assess efficacy and safety.
This in-depth guide, based on inferred data, provides a robust starting point for researchers and drug development professionals to explore the therapeutic potential of this compound.
References
- 1. connectjournals.com [connectjournals.com]
- 2. Investigating the anti-carcinogenic potential action of 1,2,3 triazole core compounds: impact of introducing an aldehyde or Nitro group, integrating cell line studies, and in silico ADME and protein target prediction [pharmacia.pensoft.net]
- 3. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of 1-(Diarylmethyl)-1H-1,2,4-triazoles and 1-(Diarylmethyl)-1H-imidazoles as a Novel Class of Anti-Mitotic Agent for Activity in Breast Cancer | MDPI [mdpi.com]
- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 7. New 1,2,3-triazole/1,2,4-triazole hybrids linked to oxime moiety as nitric oxide donor selective COX-2, aromatase, B-RAFV600E and EGFR inhibitors celecoxib analogs: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis and molecular modeling study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemmethod.com [chemmethod.com]
- 9. Synthesis of 5-(2-,3- and 4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol derivatives exhibiting anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A biochemistry-oriented drug design: synthesis, anticancer activity, enzymes inhibition, molecular docking studies of novel 1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Charged Thienobenzo-1,2,3-Triazoles as Especially Potent Non-Selective Cholinesterase Inhibitors: Design, Anti-Inflammatory Activity, and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jocpr.com [jocpr.com]
literature review of 1,2,4-triazole thioether compounds
An In-depth Technical Guide to 1,2,4-Triazole Thioether Compounds for Researchers and Drug Development Professionals
Introduction
The 1,2,4-triazole nucleus is a foundational scaffold in medicinal chemistry and agrochemistry, renowned for its metabolic stability and diverse pharmacological activities.[1][2] This five-membered heterocyclic ring, containing three nitrogen atoms, serves as a pharmacophore in numerous approved drugs, including the antifungal agents fluconazole and itraconazole, and the anticancer drug letrozole.[3] Derivatives of 1,2,4-triazole, particularly those functionalized with a thioether linkage at the C3 or C5 position, have garnered significant attention. These 1,2,4-triazole thioether compounds exhibit a broad spectrum of biological activities, including antimicrobial, antifungal, anticancer, antiviral, and anti-inflammatory properties.[4][5]
The unique structural features of the triazole ring, such as its dipole character, hydrogen bonding capacity, and rigidity, allow for high-affinity interactions with various biological receptors and enzymes.[1] The addition of a flexible thioether moiety provides a key linker for introducing diverse substituents, enabling fine-tuning of the molecule's physicochemical properties and biological targets. This guide provides a comprehensive review of the synthesis, biological activities, and structure-activity relationships of 1,2,4-triazole thioether compounds, presenting key data, experimental protocols, and workflow visualizations to aid researchers in the field.
Core Synthesis of 1,2,4-Triazole Thioethers
The primary route to 1,2,4-triazole thioethers begins with the synthesis of the corresponding 1,2,4-triazole-3-thione or 5-thione precursor. The most common method involves the base-catalyzed intramolecular cyclization of an acylthiosemicarbazide intermediate. The resulting thione exists in a tautomeric equilibrium with its thiol form, which can then be alkylated to yield the final thioether product.
General Synthetic Workflow
The logical progression from starting materials to the final thioether compounds is a multi-step process.
Caption: General synthesis pathway for 1,2,4-triazole thioethers.
Experimental Protocols
Protocol 1: Synthesis of 4,5-Disubstituted-1,2,4-triazole-3-thiols [6] This protocol outlines the common method of base-catalyzed intramolecular dehydrative cyclization.
-
Thiosemicarbazide Formation: An equimolar mixture of a substituted acid hydrazide and a substituted isothiocyanate is refluxed in an appropriate solvent (e.g., ethanol) for several hours to yield the corresponding N,N'-disubstituted thiosemicarbazide.
-
Cyclization: The isolated thiosemicarbazide is dissolved in an aqueous solution of a base (e.g., 8% NaOH or K2CO3).
-
The mixture is refluxed for 4-6 hours until the reaction is complete (monitored by TLC).
-
The reaction mixture is cooled to room temperature and then acidified with a dilute acid (e.g., HCl) to precipitate the 1,2,4-triazole-3-thione/thiol product.
-
The solid product is filtered, washed thoroughly with water, and recrystallized from a suitable solvent like ethanol to afford the pure compound.
Protocol 2: Synthesis of 1,2,4-Triazole Thioethers (S-Alkylation) [7] This protocol describes the alkylation of the triazole-thiol to form the thioether linkage.
-
Reaction Setup: The synthesized 1,2,4-triazole-3-thiol (1.0 eq) is dissolved in a polar aprotic solvent such as dimethylformamide (DMF) or acetone.
-
Base Addition: A base, typically potassium carbonate (K2CO3) (1.5-2.0 eq), is added to the solution to deprotonate the thiol, forming a thiolate anion.
-
Alkylation: The appropriate alkylating agent (e.g., an alkyl halide, R-X) (1.1 eq) is added to the reaction mixture.
-
The mixture is stirred at room temperature or gentle heat for a specified period until the starting material is consumed.
-
Workup: The reaction mixture is poured into ice-cold water to precipitate the crude product.
-
The precipitate is filtered, washed with water, and purified by recrystallization or column chromatography to yield the pure 1,2,4-triazole thioether.
Biological Activities and Quantitative Data
1,2,4-Triazole thioethers have been extensively evaluated for a range of biological activities. Their mechanism often involves targeting specific enzymes or cellular processes critical for the survival of pathogens or cancer cells.
Anticancer Activity
These compounds exhibit significant antiproliferative effects against various human cancer cell lines. The proposed mechanisms include inhibition of crucial enzymes like tubulin, EGFR, and BRAF.[8]
Caption: Anticancer mechanism of action for select 1,2,4-triazoles.[8]
Table 1: In Vitro Anticancer Activity of 1,2,4-Triazole Derivatives
| Compound | Cancer Cell Line | Activity Metric | Value | Reference |
|---|---|---|---|---|
| 112c | HCT 116 (Colon) | IC50 | 4.363 µM | [4] |
| 112a | HCT 116 (Colon) | IC50 | 18.76 µM | [4] |
| 8c | - | EGFR Inhibition IC50 | 3.6 µM | [8] |
| 6b | MCF-7 (Breast) | IC50 | 6.64 ± 0.44 µM | [9] |
| 6g | MCF-7 (Breast) | IC50 | 8.16 ± 0.31 µM | [9] |
| Hydrazone 4 | MDA-MB-231 (Breast) | EC50 | ~2-17 µM | [1] |
| Hydrazone 14 | MDA-MB-231 (Breast) | EC50 | ~2-17 µM |[1] |
Experimental Protocol: MTT Assay for Cytotoxicity [8]
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a CO2 incubator.
-
Compound Treatment: The cells are treated with various concentrations of the synthesized 1,2,4-triazole thioether compounds for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Viable cells with active mitochondrial reductase convert the yellow MTT to purple formazan crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 (concentration causing 50% inhibition of cell growth) is determined.
Antimicrobial Activity
1,2,4-triazole thioethers are potent agents against a wide range of plant and human pathogens. A notable strategy is the inhibition of bacterial virulence factors, such as the Type III Secretion System (T3SS), which is crucial for the pathogenicity of many Gram-negative bacteria.[10]
Table 2: In Vitro Antibacterial and Antifungal Activity of 1,2,4-Triazole Thioethers
| Compound | Pathogen | Activity Metric | Value | Reference |
|---|---|---|---|---|
| 6u | Xanthomonas oryzae pv. oryzae (Xoo) | EC50 | 18.8 µg/mL | [7] |
| A10 | Xanthomonas oryzae pv. oryzae (Xoo) | EC50 | 5.01 µg/mL | [10] |
| 6u | Rhizoctonia solani (Fungus) | Inhibition | 80.8% at 50 µg/mL | [7] |
| 9d | Trichoderma sp. (TSM) | EC50 | 9.25 µg/mL | [11][12] |
| 9d | Mucor sp. (MSD) | EC50 | 12.95 µg/mL | [11][12] |
| 9d | Pseudomonas syringae pv. actinidiae (PSA) | EC50 | 9.34 µg/mL | [12] |
| 5b | Physalospora piricola (Fungus) | Inhibition | 93.3% at 50 µg/mL | [13] |
| 5g | Gibberella zeae (Fungus) | Inhibition | 86.5% at 50 µg/mL |[13] |
Experimental Protocol: Mycelial Growth Rate Method for Antifungal Activity [13][14]
-
Medium Preparation: Potato Dextrose Agar (PDA) medium is prepared and autoclaved.
-
Compound Incorporation: The test compounds, dissolved in a solvent like DMSO, are added to the molten PDA at various final concentrations (e.g., 50 µg/mL). The medium is then poured into sterile Petri dishes.
-
Inoculation: A mycelial disc (e.g., 5 mm diameter) from the edge of an actively growing fungal colony is placed at the center of each agar plate.
-
Incubation: The plates are incubated at a suitable temperature (e.g., 25-28°C) for several days.
-
Measurement: The diameter of the fungal colony is measured, and the percentage of inhibition is calculated using the formula: Inhibition (%) = [(C - T) / C] * 100, where C is the colony diameter of the control group and T is the colony diameter of the treated group.
Structure-Activity Relationship (SAR)
The biological activity of 1,2,4-triazole thioethers is highly dependent on the nature and position of substituents on the triazole ring and the thioether moiety.
-
Substituents on the Phenyl Ring: The presence of electron-donating groups (e.g., -OH, -OCH3) on aromatic rings attached to the core structure often enhances antimicrobial and antitumor activity.[3] Conversely, electron-withdrawing groups (e.g., -NO2, -Cl) can also increase potency, suggesting that electronic effects play a crucial role in target binding.[3][9]
-
Thioether Moiety: The nature of the alkyl or aryl group attached to the sulfur atom significantly influences activity. Incorporating other heterocyclic rings, such as 1,3,4-thiadiazole, into this part of the molecule has been shown to produce compounds with potent and broad-spectrum antimicrobial effects.[11][12]
-
Fused Ring Systems: Cyclization of the thioether chain back onto the triazole ring to form fused systems, such as thiazolo[3,2-b][3][4][6]triazoles, can lead to highly active compounds. Compound 6u , a thiazolo[3,2-b]-1,2,4-triazole derivative, demonstrated significantly better antibacterial activity against Xoo than its thioether precursors and commercial standards.[7]
Conclusion
1,2,4-triazole thioether derivatives represent a versatile and highly promising class of compounds in the pursuit of new therapeutic and agrochemical agents. Their straightforward and modular synthesis allows for the creation of large chemical libraries for screening. The extensive research highlighted in this guide demonstrates their potent efficacy against cancer, bacteria, and fungi. Future work should continue to explore novel substitutions and fused heterocyclic systems to enhance potency and selectivity. Mechanistic studies, aided by molecular docking and proteomic analyses, will be crucial in identifying specific biological targets and rationally designing the next generation of 1,2,4-triazole-based drugs.[10][12]
References
- 1. The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]
- 6. Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols [scirp.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Biological Evaluation of 1,2,4-Triazole Thioethers as Both Potential Virulence Factor Inhibitors against Plant Bacterial Diseases and Agricultural Antiviral Agents against Tobacco Mosaic Virus Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis, and antimicrobial evaluation of novel 1,2,4-trizaole thioether derivatives with a 1,3,4-thiadiazole skeleton - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis, and antimicrobial evaluation of novel 1,2,4-trizaole thioether derivatives with a 1,3,4-thiadiazole skeleton - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04574F [pubs.rsc.org]
- 13. Synthesis, Antifungal Activity, 3D-QSAR, and Molecular Docking Study of Novel Menthol-Derived 1,2,4-Triazole-thioether Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety [frontiersin.org]
The Emergence of a Versatile Scaffold: A Technical Guide to the Discovery and History of 3-((4-Methoxybenzyl)thio)-1H-1,2,4-triazole
Introduction
The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of therapeutic agents.[1][2][3] These five-membered heterocyclic compounds, containing three nitrogen atoms, are key pharmacophores that exhibit a broad spectrum of biological activities, including antifungal, antibacterial, anticancer, and anti-inflammatory properties.[3][4][5] The stability of the triazole ring and its capacity for hydrogen bonding and dipole interactions allow for high-affinity binding to various biological receptors and enzymes.[3] Within this diverse chemical family, S-substituted 1,2,4-triazole-3-thiones have garnered significant attention for their potent and varied pharmacological effects. This technical guide focuses on the discovery, synthesis, and biological evaluation of a specific derivative, 3-((4-methoxybenzyl)thio)-1H-1,2,4-triazole, providing an in-depth resource for researchers and professionals in drug development.
Physicochemical Properties
Basic chemical and physical properties of the core compound are summarized below.
| Property | Value | Reference |
| CAS Number | 17357-75-4 | [6][7][8] |
| Molecular Formula | C10H11N3OS | [6] |
| Molecular Weight | 221.28 g/mol | [6] |
| IUPAC Name | 3-[(4-methoxyphenyl)methyl]sulfanyl-1H-1,2,4-triazole | [8][9] |
| Synonyms | This compound | [6] |
Synthesis and Discovery
The synthesis of this compound is typically achieved through a multi-step process that is characteristic of the synthesis of many 5-substituted-4H-1,2,4-triazole-3-thiol derivatives. The general pathway involves the initial formation of a 1,2,4-triazole-3-thiol (or its tautomeric thione form), followed by the S-alkylation to introduce the 4-methoxybenzyl group.
The initial discovery of this class of compounds is rooted in the broader exploration of thiosemicarbazide chemistry. The cyclization of acylthiosemicarbazides or dithiocarbazinates under basic or acidic conditions provides the core 1,2,4-triazole-3-thiol ring system. This versatile intermediate can then be functionalized at the sulfur atom.
The specific introduction of the 4-methoxybenzylthio moiety follows from the reaction of the triazole-thiol with a 4-methoxybenzyl halide (e.g., 4-methoxybenzyl chloride) in the presence of a base. This nucleophilic substitution reaction is a common and efficient method for creating thioether linkages.
Figure 1: General synthetic workflow for S-substituted 1,2,4-triazoles.
Experimental Protocols
General Procedure for the Synthesis of 5-Substituted-4H-1,2,4-triazole-3-thiols
This protocol is a generalized representation based on common methods for synthesizing the triazole-thiol precursor.[2][10]
-
Step 1: Formation of Potassium Dithiocarbazinate: An equimolar mixture of an appropriate acid hydrazide, carbon disulfide, and potassium hydroxide in absolute ethanol is stirred at room temperature. The reaction progress is monitored until the formation of a solid precipitate (potassium dithiocarbazinate) is complete.
-
Step 2: Cyclization: The isolated potassium dithiocarbazinate is refluxed with an excess of hydrazine hydrate. The evolution of hydrogen sulfide gas indicates the progression of the cyclization.
-
Step 3: Acidification and Isolation: After cooling, the reaction mixture is diluted with water and acidified with a mineral acid (e.g., HCl) to a pH of 5-6. The resulting precipitate is filtered, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to yield the pure 5-substituted-4H-1,2,4-triazole-3-thiol.
Procedure for S-alkylation: Synthesis of this compound
This procedure describes the final step to obtain the target compound.
-
Reaction Setup: The synthesized 1,2,4-triazole-3-thiol is dissolved in a suitable solvent such as ethanol or DMF, containing an equimolar amount of a base (e.g., sodium hydroxide or potassium carbonate) to form the thiolate salt.
-
Addition of Alkylating Agent: To this solution, an equimolar amount of 4-methoxybenzyl chloride (or bromide) is added dropwise with stirring.
-
Reaction and Work-up: The mixture is stirred at room temperature or gently heated to ensure the completion of the reaction. The solvent is then removed under reduced pressure. The residue is treated with cold water, and the solid product is filtered, washed, and purified by recrystallization.
Biological Activities and Structure-Activity Relationship
Derivatives of 1,2,4-triazole-3-thione are known to possess a wide range of biological activities. The introduction of different substituents at the N-4 and S-3 positions significantly modulates their pharmacological profile.
-
Antimicrobial and Antifungal Activity: The triazole nucleus is famously associated with antifungal agents like fluconazole.[3] The sulfur atom in the 3-position and subsequent S-alkylation often confer significant antimicrobial properties. Studies on related compounds have demonstrated activity against various bacterial strains (e.g., S. aureus, E. coli) and fungi (C. albicans).[4][5] The presence of electron-donating groups like methoxy (-OCH3) on the benzyl ring is often associated with enhanced biological activity.[4]
-
Anti-inflammatory Activity: Several S-substituted derivatives of 5-(methoxyphenyl)-4H-1,2,4-triazole-3-thiols have been synthesized and shown to exhibit anti-inflammatory properties.[10] This suggests that the core scaffold is a promising starting point for the development of new anti-inflammatory agents.
-
Enzyme Inhibition: A study involving 1,2,4-triazole derivatives starting from 3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazole revealed inhibitory effects against lipase and urease enzymes.[11] This indicates that the 4-methoxybenzyl moiety is compatible with binding to the active sites of these enzymes.
The general screening process for identifying lead compounds from a synthesized library of triazole derivatives often follows a standardized workflow.
Figure 2: Logical workflow for biological screening of triazole derivatives.
Quantitative Data
| Compound Class | Activity Type | Target | IC50 / MIC | Reference |
| Mannich bases from a 4-amino-5-{[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]methyl}-2,4-dihydro-3H-1,2,4-triazole-3-thione precursor | Urease Inhibition | Jack bean Urease | 12.39 ± 0.35 µg/mL | [11] |
| 4-amino-5-alkyl-4H-1,2,4-triazole-3-thiols | Antisecretory | Gastric Acid Secretion | ED50 = 3.4 mg/kg (for ethyl derivative) | [12] |
| 1,2,4-triazolo[3,4-b][1][4][13]thiadiazines | Antibacterial | E. coli, P. aeruginosa | MIC = 3.125 µg/mL | [3] |
| 1,2,4-triazoles with bromo diphenylsulfone moiety | Antibacterial | B. cereus | MIC = 8 μg/mL | [3] |
Conclusion
This compound belongs to a well-established and highly versatile class of heterocyclic compounds. Its synthesis is straightforward, building upon the robust chemistry of 1,2,4-triazole-3-thiols. While detailed biological data for this specific molecule is sparse in the public domain, the extensive research on structurally similar compounds strongly suggests its potential as a bioactive agent. The presence of the 1,2,4-triazole core, the thioether linkage, and the methoxybenzyl group are all features known to contribute to a range of pharmacological activities, including antimicrobial, anti-inflammatory, and enzyme-inhibiting effects. This compound and its analogs represent a fertile ground for further investigation and development in the quest for novel therapeutics.
References
- 1. chemmethod.com [chemmethod.com]
- 2. Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols [scirp.org]
- 3. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives [mdpi.com]
- 5. Biological features of new 1,2,4-triazole derivatives (a literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 6. kemix.com.au [kemix.com.au]
- 7. 17357-75-4|this compound|BLD Pharm [bldpharm.com]
- 8. 3-[(4-METHOXYBENZYL)THIO]-1H-1,2,4-TRIAZOLE CAS#: 17357-75-4 [m.chemicalbook.com]
- 9. Buy 3-(2-fluorophenyl)-5-[(4-methoxybenzyl)thio]-4-phenyl-4H-1,2,4-triazole (EVT-3629678) [evitachem.com]
- 10. Synthesis of 5-(2-,3- and 4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol derivatives exhibiting anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. US4230715A - 1,2,4-Triazole-3-thiols as antisecretory agents - Google Patents [patents.google.com]
- 13. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of 3-((4-Methoxybenzyl)thio)-1H-1,2,4-triazole
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 3-((4-methoxybenzyl)thio)-1H-1,2,4-triazole, a molecule of interest in medicinal chemistry and drug discovery. The synthesis is a two-step process involving the formation of a 1,2,4-triazole-3-thiol intermediate, followed by S-alkylation.
Introduction
1,2,4-triazole derivatives are a significant class of heterocyclic compounds that are integral to many pharmaceutical agents due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The functionalization of the triazole ring, particularly at the sulfur atom of 1,2,4-triazole-3-thiones, allows for the creation of diverse molecular scaffolds for drug development.[4] The target compound, this compound (CAS No. 17357-75-4), incorporates a 4-methoxybenzyl group, a common substituent in pharmacologically active molecules.[5][6]
Overall Reaction Scheme
The synthesis proceeds in two key steps:
-
Step 1: Synthesis of 1H-1,2,4-triazole-3-thiol. This intermediate is formed by the cyclization of thiosemicarbazide with formic acid.
-
Step 2: S-Alkylation. The 1H-1,2,4-triazole-3-thiol is then reacted with 4-methoxybenzyl chloride to yield the final product.
Experimental Protocol
Step 1: Synthesis of 1H-1,2,4-triazole-3-thiol
This procedure is adapted from general methods for the synthesis of 1,2,4-triazole-3-thiols.[7]
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| Thiosemicarbazide | Reagent | Sigma-Aldrich |
| Formic Acid (88%) | ACS Reagent | Fisher Scientific |
| Ethanol | Anhydrous | VWR |
| Deionized Water | - | - |
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add thiosemicarbazide (0.1 mol, 9.11 g).
-
Slowly add formic acid (88%, 2.5 mol, 94.5 mL) to the flask.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into 200 mL of ice-cold deionized water.
-
The resulting precipitate is collected by vacuum filtration and washed thoroughly with cold deionized water until the filtrate is neutral.
-
Recrystallize the crude product from ethanol or water to obtain pure 1H-1,2,4-triazole-3-thiol.
-
Dry the purified product in a vacuum oven at 60 °C.
Step 2: Synthesis of this compound
This S-alkylation reaction is based on established protocols for the alkylation of triazole-thiols.[8][9]
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 1H-1,2,4-triazole-3-thiol | Synthesized in Step 1 | - |
| 4-Methoxybenzyl chloride | Reagent | Sigma-Aldrich |
| Sodium Hydroxide | ACS Reagent | Fisher Scientific |
| Ethanol | Anhydrous | VWR |
| Deionized Water | - | - |
Procedure:
-
In a 250 mL round-bottom flask, dissolve 1H-1,2,4-triazole-3-thiol (0.05 mol, 5.05 g) in a solution of sodium hydroxide (0.05 mol, 2.0 g) in 100 mL of ethanol.
-
Stir the mixture at room temperature for 30 minutes to form the sodium salt of the thiol.
-
To this solution, add 4-methoxybenzyl chloride (0.05 mol, 7.83 g) dropwise over 15 minutes.
-
Heat the reaction mixture to reflux for 3-5 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into 200 mL of cold deionized water.
-
The resulting precipitate is collected by vacuum filtration, washed with deionized water, and dried.
-
Recrystallize the crude product from a suitable solvent such as ethanol or an ethanol/water mixture to yield pure this compound.
Data Summary
The following table summarizes the key quantitative data for the starting materials and the final product. Note that the data for the final product are expected values based on its structure and data from analogous compounds.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| Thiosemicarbazide | CH₅N₃S | 91.13 | 181-183 | White crystalline solid |
| 1H-1,2,4-triazole-3-thiol | C₂H₃N₃S | 101.13 | 222-225 | White to off-white powder |
| 4-Methoxybenzyl chloride | C₈H₉ClO | 156.61 | - (liquid) | Colorless to pale yellow liquid |
| This compound | C₁₀H₁₁N₃OS | 221.28 | Not reported | Expected to be a solid |
Visualizations
Synthesis Workflow
The following diagram illustrates the two-step synthesis process.
Caption: Two-step synthesis of the target compound.
Logical Relationship of Components
This diagram shows the relationship between the starting materials and the final product.
Caption: Reactants leading to the final product.
References
- 1. dspace.zsmu.edu.ua [dspace.zsmu.edu.ua]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of Substituted 1,2,4-Triazole-3-Thione Nucleosides Using E. coli Purine Nucleoside Phosphorylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis methods of 1,2,4-triazole-3-thiones: review | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 5. kemix.com.au [kemix.com.au]
- 6. 17357-75-4|this compound|BLD Pharm [bldpharm.com]
- 7. med.minia.edu.eg [med.minia.edu.eg]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of 5-(2-,3- and 4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol derivatives exhibiting anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of 3-((4-Methoxybenzyl)thio)-1H-1,2,4-triazole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the purification of 3-((4-Methoxybenzyl)thio)-1H-1,2,4-triazole, a heterocyclic compound with potential applications in medicinal chemistry and drug development. The following methods are based on established purification techniques for analogous 1,2,4-triazole derivatives and can be adapted to achieve high purity of the target compound.
Overview of Purification Strategies
The selection of an appropriate purification method is critical to obtaining this compound with the desired purity for downstream applications. The primary methods for the purification of this and structurally related compounds include recrystallization and column chromatography. The choice of method will depend on the impurity profile of the crude product and the required final purity.
A general workflow for the synthesis and purification is illustrated below:
Caption: General workflow for the synthesis, purification, and analysis of this compound.
Data Presentation: Comparison of Purification Methods
While specific quantitative data for the purification of this compound is not extensively available in the literature, the following table summarizes common purification techniques and their general effectiveness based on studies of similar 1,2,4-triazole derivatives.
| Purification Method | Typical Solvents/Eluents | Expected Purity | Typical Yield Range | Advantages | Disadvantages |
| Recrystallization | Ethyl acetate, Ethanol, Aqueous Ethanol (1:1), Diethyl ether, Ethanol/DMF | Good to Excellent | 70-95% | Scalable, cost-effective, simple procedure | May not remove closely related impurities, potential for product loss |
| Column Chromatography | Silica gel with Petroleum Ether/Ethyl Acetate gradient | Excellent | 50-85% | High resolution separation, effective for complex mixtures | Time-consuming, requires larger solvent volumes, potential for product loss on the column |
| Preparative TLC | Similar to column chromatography | Excellent | Lower | Rapid separation for small quantities, good for method development | Not easily scalable |
| Washing | Water, Diethyl ether | Fair to Good | High | Quick removal of soluble impurities | Limited effectiveness for removing non-polar or slightly soluble impurities |
Experimental Protocols
Protocol for Recrystallization
Recrystallization is a highly effective method for purifying solid organic compounds. The selection of an appropriate solvent is crucial for successful purification.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., Ethyl acetate, Ethanol, or a mixture)
-
Erlenmeyer flask(s)
-
Heating source (hot plate or water bath)
-
Filter paper and funnel (Büchner funnel for vacuum filtration is recommended)
-
Ice bath
Procedure:
-
Solvent Selection: Begin by testing the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not at room temperature. Common solvents for triazole derivatives include ethyl acetate and ethanol.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture gently with stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The dissolved compound will begin to crystallize as its solubility decreases. For improved crystal formation, avoid disturbing the flask during this process.
-
Cooling: Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield of the crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove any residual solvent.
Protocol for Column Chromatography
Column chromatography is a versatile technique for purifying compounds from complex mixtures based on their differential adsorption to a stationary phase.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)
-
Eluent system (e.g., a mixture of petroleum ether and ethyl acetate)
-
Chromatography column
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates and chamber for monitoring
Procedure:
-
Eluent System Selection: Determine a suitable eluent system by running TLC plates with the crude mixture in various solvent ratios (e.g., petroleum ether:ethyl acetate from 9:1 to 1:1). The ideal system should provide good separation of the target compound from its impurities, with an Rf value for the product of approximately 0.3.
-
Column Packing: Prepare the chromatography column by packing it with a slurry of silica gel in the initial, least polar eluent mixture. Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried silica gel with the adsorbed sample onto the top of the packed column. Alternatively, dissolve the sample in a minimal amount of the initial eluent and load it directly onto the column.
-
Elution: Begin eluting the column with the chosen solvent system. Gradually increase the polarity of the eluent (e.g., by increasing the proportion of ethyl acetate) to move the compounds down the column.
-
Fraction Collection: Collect the eluate in a series of fractions.
-
Monitoring: Monitor the separation by spotting the collected fractions on TLC plates and visualizing the spots under UV light or with an appropriate stain.
-
Combining and Evaporation: Combine the fractions containing the pure product, as determined by TLC analysis. Remove the solvent using a rotary evaporator to obtain the purified this compound.
Disclaimer: These protocols are intended as a general guide. Researchers should adapt these methods based on their specific experimental results and safety considerations. Always consult relevant safety data sheets (SDS) before handling any chemicals.
Application Note: NMR Spectroscopic Analysis of 3-((4-Methoxybenzyl)thio)-1H-1,2,4-triazole
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol and data interpretation for the Nuclear Magnetic Resonance (NMR) spectroscopic characterization of 3-((4-Methoxybenzyl)thio)-1H-1,2,4-triazole. This compound is of interest in medicinal chemistry due to the prevalence of the 1,2,4-triazole scaffold in pharmacologically active molecules. The application note includes predicted ¹H and ¹³C NMR data, a comprehensive experimental protocol for sample preparation and spectral acquisition, and a structural diagram with key correlations.
Introduction
1,2,4-triazole derivatives are a significant class of heterocyclic compounds that exhibit a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties.[1][2] The incorporation of a thioether linkage and a substituted benzyl group can further modulate the pharmacological profile of the triazole core. Accurate structural elucidation is paramount in the development of new chemical entities. NMR spectroscopy is a powerful analytical technique for the unambiguous determination of molecular structure. This application note outlines the expected NMR spectral data and a standardized protocol for the analysis of this compound.
Predicted NMR Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on the analysis of spectral data for structurally related 1,2,4-triazole derivatives, thioethers, and compounds containing the 4-methoxybenzyl moiety.[3][4]
Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~14.10 | br s | 1H | N-H (Triazole) |
| ~8.60 | s | 1H | C5-H (Triazole) |
| ~7.30 | d, J = 8.8 Hz | 2H | Ar-H (ortho to CH₂) |
| ~6.88 | d, J = 8.8 Hz | 2H | Ar-H (ortho to OCH₃) |
| ~4.35 | s | 2H | S-CH₂ |
| ~3.75 | s | 3H | O-CH₃ |
Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Assignment |
| ~160.0 | C3 (Triazole) |
| ~159.5 | Ar-C (C-OCH₃) |
| ~148.0 | C5 (Triazole) |
| ~130.5 | Ar-C (ortho to CH₂) |
| ~128.0 | Ar-C (ipso to CH₂) |
| ~114.0 | Ar-C (ortho to OCH₃) |
| ~55.0 | O-CH₃ |
| ~35.0 | S-CH₂ |
Experimental Protocol
This section details the methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.
3.1. Materials and Equipment
-
This compound (sample)
-
Deuterated dimethyl sulfoxide (DMSO-d₆), 99.8 atom % D
-
NMR tubes (5 mm diameter)
-
Pipettes and vials
-
Vortex mixer
-
NMR spectrometer (e.g., Bruker Avance 400 MHz or equivalent)
3.2. Sample Preparation
-
Accurately weigh approximately 5-10 mg of this compound into a clean, dry vial.
-
Add approximately 0.6 mL of DMSO-d₆ to the vial.
-
Gently vortex the mixture until the sample is completely dissolved.
-
Transfer the solution into a 5 mm NMR tube.
-
Ensure the solution height in the NMR tube is sufficient for the spectrometer's probe (typically around 4-5 cm).
3.3. NMR Spectrometer Setup and Data Acquisition
¹H NMR Spectroscopy:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of DMSO-d₆.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Set the following acquisition parameters (typical for a 400 MHz spectrometer):
-
Pulse Program: Standard single-pulse (zg30)
-
Number of Scans: 16-32
-
Relaxation Delay (d1): 1.0 s
-
Acquisition Time (aq): ~4 s
-
Spectral Width (sw): 20 ppm
-
Temperature: 298 K
-
-
Acquire the Free Induction Decay (FID).
-
Process the FID with an exponential window function (line broadening of 0.3 Hz) and Fourier transform.
-
Phase and baseline correct the spectrum.
-
Reference the spectrum to the residual DMSO peak at δ 2.50 ppm.
¹³C NMR Spectroscopy:
-
Use the same sample and maintain the lock and shim settings.
-
Set the following acquisition parameters (typical for a 100 MHz spectrometer):
-
Pulse Program: Proton-decoupled single-pulse (zgpg30)
-
Number of Scans: 1024 or more, depending on sample concentration
-
Relaxation Delay (d1): 2.0 s
-
Acquisition Time (aq): ~1 s
-
Spectral Width (sw): 220 ppm
-
Temperature: 298 K
-
-
Acquire the FID.
-
Process the FID with an exponential window function (line broadening of 1-2 Hz) and Fourier transform.
-
Phase and baseline correct the spectrum.
-
Reference the spectrum to the DMSO-d₆ peak at δ 39.52 ppm.
Visualization of Molecular Structure and Key NMR Correlations
The following diagram illustrates the chemical structure of this compound with atom numbering for NMR assignment.
Caption: Molecular structure of this compound.
Logical Workflow for Spectral Assignment
The following diagram outlines the logical steps for assigning the NMR signals to the corresponding atoms in the molecule.
References
Application Note: Mass Spectrometry Analysis of 3-((4-Methoxybenzyl)thio)-1H-1,2,4-triazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-((4-Methoxybenzyl)thio)-1H-1,2,4-triazole is a heterocyclic compound of interest in medicinal chemistry and drug development due to the prevalence of the 1,2,4-triazole moiety in a wide range of biologically active molecules.[1] Mass spectrometry is an essential analytical technique for the structural elucidation and quantification of such novel compounds. This application note provides a detailed protocol for the analysis of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS), including predicted fragmentation patterns and a quantitative analysis framework.
Predicted Mass Spectrum and Fragmentation Pathway
The mass spectrometric behavior of this compound is dictated by the fragmentation of its three key structural components: the 1,2,4-triazole ring, the thioether linkage, and the 4-methoxybenzyl group. Electrospray ionization (ESI) is a suitable ionization technique for this polar, non-volatile compound.[1]
Molecular Ion: The protonated molecular ion [M+H]⁺ is expected to be observed in the mass spectrum.
Key Fragmentation Pathways:
-
Cleavage of the C-S bond: A primary fragmentation event is the cleavage of the bond between the sulfur atom and the benzyl group. This would result in the formation of a stable 4-methoxybenzyl cation.
-
Fragmentation of the 1,2,4-triazole ring: The 1,2,4-triazole ring can undergo characteristic fragmentation, often involving the loss of nitrogen gas (N₂) or hydrogen cyanide (HCN).[1]
-
Loss of the methoxy group: The 4-methoxybenzyl fragment can further fragment through the loss of a methyl radical (•CH₃) or a neutral loss of formaldehyde (CH₂O).
Based on these principles, a summary of predicted key fragment ions is presented in the table below.
| Predicted Fragment Ion | Proposed Structure / Neutral Loss |
| [M+H]⁺ | Protonated molecular ion |
| [M+H - C₈H₉O]⁺ | Loss of the 4-methoxybenzyl group |
| [C₈H₉O]⁺ | 4-methoxybenzyl cation |
| [M+H - N₂]⁺ | Loss of nitrogen from the triazole ring |
| [M+H - HCN]⁺ | Loss of hydrogen cyanide from the triazole ring |
| [C₇H₇]⁺ | Tropylium ion (from further fragmentation of the benzyl group) |
Quantitative Analysis
For quantitative studies of this compound, a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method with Multiple Reaction Monitoring (MRM) is recommended for its high sensitivity and selectivity.[2] While specific quantitative data for the target compound is not available in the literature, the following table presents representative data for the quantitative analysis of analogous triazole derivatives, demonstrating the expected performance of such an assay.[3][4]
| Compound | Linearity Range (ng/mL) | LOD (ng/mL) | LOQ (ng/mL) | Recovery (%) | Matrix |
| Analogous Triazole 1 | 2.5 - 750 | 0.5 | 2.5 | 92 - 105 | Human Plasma |
| Analogous Triazole 2 | 25 - 1000 | 5 | 25 | 88 - 102 | Human Plasma |
| Analogous Triazole 3 | 50 - 1000 | 10 | 50 | 95 - 108 | Human Plasma |
Experimental Protocols
Sample Preparation
A standard stock solution of this compound should be prepared in a suitable organic solvent such as methanol or acetonitrile at a concentration of 1 mg/mL. Working solutions for calibration curves and quality controls can be prepared by serial dilution of the stock solution.
For the analysis of biological samples (e.g., plasma), a protein precipitation extraction method is recommended.
Protocol:
-
To 100 µL of the plasma sample, add 300 µL of acetonitrile containing the internal standard.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge the sample at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
Liquid Chromatography (LC) Method
| Parameter | Value |
| LC System | Agilent 1260 Infinity HPLC System or equivalent |
| Column | Zorbax SB C18, 4.6 × 30 mm, 1.8 µm particle size |
| Column Temperature | 40 °C |
| Mobile Phase A | 0.1% formic acid in water |
| Mobile Phase B | 0.1% formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Gradient | 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes |
Mass Spectrometry (MS) Method
| Parameter | Value |
| MS System | Agilent 6120 mass spectrometer or equivalent triple quadrupole MS |
| Ion Source | Electrospray Ionization (ESI) |
| Polarity | Positive |
| Capillary Voltage | 4000 V |
| Drying Gas | Nitrogen |
| Gas Temperature | 350 °C |
| Gas Flow | 10 L/min |
| Nebulizer Pressure | 40 psi |
| Fragmentor Voltage | 100 V (can be optimized to induce desired fragmentation) |
| Scan Range | m/z 50–500 |
Visualizations
Caption: Experimental workflow for the LC-MS/MS analysis.
Caption: Logical relationship of molecular structure to fragmentation.
References
- 1. benchchem.com [benchchem.com]
- 2. sciex.com [sciex.com]
- 3. A fast and simple SPE-LC-MS/MS procedure for extraction and quantitative analysis of 1,2,4-triazole, N,N-dimethylsulfamide, and other small polar organic compounds in groundwater - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. LC-MS/MS Assay for Simultaneous Quantification of Dual-Targeting 1,5-Diaryl-1,2,4-Triazole Sulfonamides (WA11-13) in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
X-ray Crystallography of 3-((4-Methoxybenzyl)thio)-1H-1,2,4-triazole: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2,4-triazole derivatives are a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities, including antifungal, antibacterial, and anticancer properties. The thioether linkage at the 3-position and the presence of a methoxybenzyl group suggest potential for unique biological interactions. X-ray crystallography is an indispensable tool for elucidating the precise three-dimensional atomic arrangement of such molecules. This structural information is paramount for understanding structure-activity relationships (SAR), optimizing lead compounds in drug discovery, and for rational drug design.
This application note details the synthetic route to obtain single crystals of 3-((4-methoxybenzyl)thio)-1H-1,2,4-triazole suitable for X-ray diffraction analysis and provides a standard protocol for the crystallographic experiment and subsequent data analysis.
Synthesis Protocol
The synthesis of this compound can be achieved through a two-step process starting from 1H-1,2,4-triazole-3-thiol.
Materials and Reagents:
-
1H-1,2,4-triazole-3-thiol
-
4-Methoxybenzyl chloride
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Ethanol or Methanol
-
Distilled water
-
Ethyl acetate
-
Hexane
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flasks
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Melting point apparatus
-
Thin Layer Chromatography (TLC) plates and chamber
-
Glassware for filtration and recrystallization
Procedure:
-
Deprotonation of the Thiol:
-
In a round-bottom flask, dissolve 1H-1,2,4-triazole-3-thiol (1.0 eq) in a suitable solvent such as ethanol or methanol.
-
To this solution, add an equimolar amount of a base, such as sodium hydroxide or potassium hydroxide (1.0 eq), dissolved in a minimal amount of water or the same alcohol.
-
Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the thiolate salt.
-
-
S-alkylation Reaction:
-
To the stirred solution of the thiolate, add 4-methoxybenzyl chloride (1.0-1.1 eq) dropwise at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically after 2-4 hours, indicated by the disappearance of the starting material), allow the mixture to cool to room temperature.
-
-
Work-up and Purification:
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
To the resulting residue, add distilled water and extract the product with a suitable organic solvent like ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Recrystallization for Single Crystal Growth:
-
The crude product can be purified by recrystallization to obtain single crystals suitable for X-ray diffraction.
-
Dissolve the crude solid in a minimal amount of a hot solvent (e.g., ethanol, methanol, or an ethyl acetate/hexane mixture).
-
Allow the solution to cool slowly to room temperature, and then place it in a refrigerator (4 °C).
-
Slow evaporation of the solvent from the saturated solution in a loosely covered vial can also yield high-quality single crystals.
-
Collect the resulting crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Below is a diagram illustrating the general synthetic workflow.
Caption: Synthetic workflow for this compound.
X-ray Crystallography Protocol
This section outlines a standard procedure for single-crystal X-ray diffraction analysis.
Equipment:
-
Single-crystal X-ray diffractometer (e.g., Bruker D8 VENTURE, Rigaku XtaLAB) equipped with a CCD or CMOS detector.
-
Microscope with polarized light for crystal selection.
-
Cryo-system for low-temperature data collection (optional but recommended).
-
Computer with software for data collection, processing, and structure solution (e.g., APEX, CrysAlisPro, SHELX, Olex2).
Procedure:
-
Crystal Mounting:
-
Select a suitable single crystal (typically 0.1-0.3 mm in each dimension) with well-defined faces and no visible cracks under a polarized light microscope.
-
Mount the crystal on a goniometer head using a cryoloop and a small amount of cryoprotectant oil (e.g., Paratone-N).
-
-
Data Collection:
-
Mount the goniometer head on the diffractometer.
-
Center the crystal in the X-ray beam.
-
Cool the crystal to a low temperature (e.g., 100 K) using a cryo-system to minimize thermal vibrations and potential radiation damage.
-
Perform an initial unit cell determination.
-
Based on the unit cell and crystal system, devise a data collection strategy to ensure high completeness and redundancy.
-
Collect a full sphere of diffraction data using a series of omega (ω) and phi (φ) scans.
-
-
Data Processing:
-
Integrate the raw diffraction images to obtain the intensities and positions of the Bragg reflections.
-
Apply corrections for Lorentz factor, polarization, and absorption (e.g., multi-scan absorption correction).
-
Merge the symmetry-equivalent reflections to generate a unique set of reflection data.
-
-
Structure Solution and Refinement:
-
Determine the space group from the systematic absences in the diffraction data.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
Refine the structural model against the experimental data using full-matrix least-squares methods. This involves refining atomic coordinates, anisotropic displacement parameters, and other relevant parameters.
-
Locate and refine the positions of hydrogen atoms, which can often be found in the difference Fourier map or placed in calculated positions.
-
The final refinement should result in low residual factors (R1, wR2) and a good-quality final model.
-
The general workflow for X-ray crystallography is depicted below.
Caption: Experimental workflow for single-crystal X-ray crystallography.
Data Presentation
Upon successful X-ray crystallographic analysis, the quantitative data should be summarized in structured tables for clarity and ease of comparison. Although specific data for the title compound is unavailable, the following tables exemplify the standard format for presenting such results.
Table 1: Crystal Data and Structure Refinement Parameters.
| Parameter | Value (Example) |
| Empirical formula | C₁₀H₁₁N₃OS |
| Formula weight | 221.28 |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å (Mo Kα) |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = X.XXXX(X) Å, α = 90° |
| b = Y.YYYY(Y) Å, β = YY.YY(Y)° | |
| c = Z.ZZZZ(Z) Å, γ = 90° | |
| Volume | VVVV.V(V) ų |
| Z | 4 |
| Density (calculated) | X.XXX Mg/m³ |
| Absorption coefficient | X.XXX mm⁻¹ |
| F(000) | XXX |
| Crystal size | 0.XX x 0.YY x 0.ZZ mm³ |
| Theta range for data collection | X.XX to YY.YY° |
| Index ranges | -h≤h≤h, -k≤k≤k, -l≤l≤l |
| Reflections collected | XXXXX |
| Independent reflections | YYYY [R(int) = 0.YYYY] |
| Completeness to theta = YY.YY° | 99.X % |
| Absorption correction | Semi-empirical from equivalents |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | YYYY / 0 / ZZZ |
| Goodness-of-fit on F² | X.XXX |
| Final R indices [I>2sigma(I)] | R1 = 0.XXXX, wR2 = 0.YYYY |
| R indices (all data) | R1 = 0.XXXX, wR2 = 0.YYYY |
| Largest diff. peak and hole | X.XXX and -Y.YYY e.Å⁻³ |
Table 2: Selected Bond Lengths (Å) and Angles (°).
| Bond | Length (Å) | Angle | Angle (°) |
| S(1)-C(1) | X.XXX(X) | C(1)-S(1)-C(2) | XXX.X(X) |
| N(1)-N(2) | Y.YYY(Y) | N(2)-N(1)-C(3) | YYY.Y(Y) |
| N(1)-C(3) | Z.ZZZ(Z) | N(1)-C(3)-N(4) | ZZZ.Z(Z) |
| ... | ... | ... | ... |
Conclusion
The protocols outlined in this document provide a robust framework for the synthesis and detailed structural characterization of this compound via single-crystal X-ray crystallography. While the specific crystallographic data for this compound remains to be determined and reported, the methodologies presented here are based on well-established practices for related molecular systems. The successful application of these protocols will yield crucial three-dimensional structural information, thereby facilitating a deeper understanding of the compound's chemical properties and biological activity, and aiding in the rational design of new therapeutic agents.
Application Notes and Protocols for In Vitro Assay of 3-((4-Methoxybenzyl)thio)-1H-1,2,4-triazole Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for conducting in vitro assays to evaluate the biological activity of 3-((4-Methoxybenzyl)thio)-1H-1,2,4-triazole. This document includes detailed protocols for assessing its potential antimicrobial, anticancer, and enzyme-inhibiting properties, along with illustrative data presentation and workflow visualizations.
Introduction
The 1,2,4-triazole nucleus is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, antifungal, anticancer, and enzyme inhibition properties.[1][2][3][4][5] The compound this compound, featuring a methoxybenzyl thioether linkage, is a subject of interest for its potential therapeutic applications. These notes offer standardized protocols to screen and characterize its in vitro efficacy.
Data Presentation
Quantitative data from in vitro assays are crucial for comparing the potency of test compounds. The following tables provide examples of how to structure such data for clarity and comparative analysis.
Table 1: Illustrative Anticancer Activity Data for 1,2,4-Triazole Derivatives
| Compound ID | Cancer Cell Line | IC₅₀ (µM) ± SD | Reference Drug (IC₅₀ in µM) |
| This compound | MCF-7 (Breast) | Experimental Data | Doxorubicin (e.g., 0.5 ± 0.1) |
| A549 (Lung) | Experimental Data | Doxorubicin (e.g., 1.2 ± 0.3) | |
| HeLa (Cervical) | Experimental Data | Doxorubicin (e.g., 0.8 ± 0.2) | |
| HCT-116 (Colon) | Experimental Data | Doxorubicin (e.g., 1.5 ± 0.4) | |
| Triazole Derivative A | MCF-7 (Breast) | 6.43[6] | Doxorubicin |
| Triazole Derivative B | Hela (Cervical) | 5.6[6] | Doxorubicin |
| Triazole Derivative C | Caco-2 (Colon) | 7.22–19.09[7] | Doxorubicin |
SD: Standard Deviation
Table 2: Illustrative Antimicrobial Activity Data for 1,2,4-Triazole Derivatives
| Compound ID | Microbial Strain | MIC (µg/mL) | Reference Drug (MIC in µg/mL) |
| This compound | Staphylococcus aureus | Experimental Data | Ciprofloxacin (e.g., 1) |
| Escherichia coli | Experimental Data | Ciprofloxacin (e.g., 2) | |
| Candida albicans | Experimental Data | Fluconazole (e.g., 4) | |
| Aspergillus niger | Experimental Data | Fluconazole (e.g., 8) | |
| Triazole Derivative D | S. aureus | 0.264 mM[2] | Ampicillin |
| Triazole Derivative E | E. coli | 8[3] | Amoxicillin |
| Triazole Derivative F | C. albicans | 0.0156 - 2.0[8] | Fluconazole |
MIC: Minimum Inhibitory Concentration
Table 3: Illustrative Enzyme Inhibition Data for 1,2,4-Triazole Derivatives
| Compound ID | Enzyme | IC₅₀ (µM) ± SD | Reference Inhibitor (IC₅₀ in µM) |
| This compound | α-Glucosidase | Experimental Data | Acarbose (e.g., 817.38)[9] |
| Urease | Experimental Data | Thiourea (e.g., 22.45)[10] | |
| Triazole Derivative G | α-Glucosidase | 20.7 - 61.1[9] | Acarbose |
| Triazole Derivative H | Urease | 3.33 - 46.83[10] | Thiourea |
SD: Standard Deviation
Experimental Protocols
In Vitro Anticancer Activity: MTT Assay
This protocol outlines the determination of the cytotoxic effects of this compound on various cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[11][12]
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HeLa, HCT-116)
-
This compound
-
Doxorubicin (positive control)
-
Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[13]
-
Compound Treatment: Prepare serial dilutions of this compound and doxorubicin in the cell culture medium. After 24 hours, replace the old medium with fresh medium containing the different concentrations of the test compound and the positive control. Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth.
Workflow for MTT Assay
Caption: Workflow of the in vitro MTT assay for anticancer activity.
In Vitro Antimicrobial Activity: Broth Microdilution Method
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of this compound against bacterial and fungal strains.[14]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
This compound
-
Ciprofloxacin (antibacterial control)
-
Fluconazole (antifungal control)
-
Mueller-Hinton Broth (for bacteria)
-
RPMI-1640 Medium (for fungi)
-
96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the microbial strains to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Compound Dilution: Prepare serial twofold dilutions of the test compound and control drugs in the appropriate broth in a 96-well plate.
-
Inoculation: Add the microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Workflow for Antimicrobial Susceptibility Testing
Caption: Workflow for the broth microdilution antimicrobial assay.
In Vitro Enzyme Inhibition Assays
This assay is used to evaluate the potential of this compound as an antidiabetic agent by measuring the inhibition of α-glucosidase.[9][15]
Materials:
-
α-Glucosidase from baker's yeast
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
This compound
-
Acarbose (positive control)
-
Phosphate buffer (pH 6.8)
-
Sodium carbonate (Na₂CO₃)
-
96-well plate
-
Microplate reader
Procedure:
-
Incubation: In a 96-well plate, add the test compound at various concentrations, followed by the α-glucosidase solution. Incubate the mixture at 37°C for 15 minutes.
-
Reaction Initiation: Add the pNPG substrate to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding sodium carbonate solution.
-
Absorbance Measurement: Measure the absorbance of the released p-nitrophenol at 405 nm.
-
Data Analysis: Calculate the percentage of inhibition and determine the IC₅₀ value.
This assay assesses the inhibitory potential of this compound against the urease enzyme, which is relevant for the treatment of infections caused by urease-producing bacteria.[1][16]
Materials:
-
Jack bean urease
-
Urea
-
This compound
-
Thiourea (positive control)
-
Phosphate buffer (pH 7.4)
-
Phenol reagent
-
Alkali reagent (NaOH and NaOCl)
-
96-well plate
-
Microplate reader
Procedure:
-
Incubation: In a 96-well plate, add the test compound at various concentrations, followed by the urease solution. Incubate at 37°C for 30 minutes.[1]
-
Reaction Initiation: Add the urea solution to each well.
-
Incubation: Incubate at 37°C for 30 minutes.
-
Color Development: Add the phenol and alkali reagents to each well to stop the reaction and develop a color. Incubate for 50 minutes at 37°C.[1]
-
Absorbance Measurement: Measure the absorbance at 630 nm.
-
Data Analysis: Calculate the percentage of inhibition and determine the IC₅₀ value.
Workflow for Enzyme Inhibition Assay
Caption: General workflow for in vitro enzyme inhibition assays.
Conclusion
The protocols described in these application notes provide a robust framework for the in vitro evaluation of this compound. Adherence to these standardized methods will ensure the generation of reliable and reproducible data, which is essential for the advancement of drug discovery and development programs. Further studies may be required to elucidate the specific mechanisms of action and to assess the in vivo efficacy and safety of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. bpasjournals.com [bpasjournals.com]
- 5. Antibacterial activity study of 1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, In Vitro α-Glucosidase Inhibitory Activity and Molecular Docking Studies of Novel Benzothiazole-Triazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Triazolothiadiazoles and Triazolothiadiazines as New and Potent Urease Inhibitors: Insights from In Vitro Assay, Kinetics Data, and In Silico Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
- 12. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Synthesis of Conjugated Peptides Containing Triazole and Quinolone-3-Carboxamide Moieties Designed as Anticancer Agents [ijbiotech.com]
- 14. New vinyl-1,2,4-triazole derivatives as antimicrobial agents: Synthesis, biological evaluation and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In vitro α-glucosidase inhibitory assay [protocols.io]
- 16. Synthesis, Urease Inhibition, Antioxidant, Antibacterial, and Molecular Docking Studies of 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antimicrobial Activity Testing of Triazole Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for determining the in vitro antimicrobial activity of novel or established triazole compounds against fungal pathogens. The methodologies are based on internationally recognized standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure reproducibility and accuracy.
Introduction to Triazole Antifungals
Triazole antifungals are a cornerstone in the management of invasive fungal infections. They function by inhibiting the fungal cytochrome P450 enzyme lanosterol 14α-demethylase, which is crucial for the synthesis of ergosterol, an essential component of the fungal cell membrane.[1] This disruption of ergosterol biosynthesis leads to the accumulation of toxic sterols, ultimately inhibiting fungal growth (fungistatic) or causing fungal cell death (fungicidal).[1] Accurate in vitro susceptibility testing is paramount for the preclinical and clinical development of new triazole agents and for guiding therapeutic decisions.
Key Antimicrobial Susceptibility Testing Methods
Several standardized methods are employed to evaluate the in vitro efficacy of triazole compounds. The choice of method depends on the specific information required, such as the minimum concentration needed to inhibit growth or the rate at which the compound kills the fungus. The most common methods include:
-
Broth Microdilution: Determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.[2][3]
-
Disk Diffusion: A qualitative or semi-quantitative method that assesses the susceptibility of a fungus to a triazole by measuring the zone of growth inhibition around a drug-impregnated disk.[4][5]
-
Time-Kill Assay: A dynamic method that evaluates the rate and extent of fungal killing over time, providing insights into whether an agent is fungistatic or fungicidal.[1][2]
Section 1: Broth Microdilution Assay for MIC Determination
The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent. It involves challenging a standardized fungal inoculum with serial dilutions of the triazole compound in a microtiter plate.
Experimental Protocol
1. Materials:
- Triazole compound stock solution (e.g., in DMSO).[3]
- Sterile 96-well microtiter plates.
- RPMI 1640 medium with L-glutamine, without bicarbonate, buffered to pH 7.0 with 0.165 M morpholinepropanesulfonic acid (MOPS).[1][6][7]
- Fungal isolate (e.g., Candida albicans, Aspergillus fumigatus).
- Quality control strains (e.g., Candida parapsilosis ATCC 22019, Candida krusei ATCC 6258).[8]
- Sterile saline (0.85% NaCl).
- 0.5 McFarland standard.
- Spectrophotometer.
- Incubator (35°C).[6]
2. Inoculum Preparation:
- From a fresh 24-48 hour culture on an appropriate agar plate (e.g., Sabouraud Dextrose Agar - SDA), select several well-isolated colonies.[1]
- Suspend the colonies in sterile saline.
- Adjust the turbidity of the fungal suspension to match a 0.5 McFarland standard using a spectrophotometer (at 530 nm).[9][10] This corresponds to approximately 1-5 x 10^6 CFU/mL for yeast.
- For molds, colonies should be covered with sterile saline and gently scraped. The resulting suspension should be allowed to settle, and the upper conidial suspension is then adjusted to the desired concentration.[9]
- Dilute the adjusted inoculum in RPMI 1640 medium to achieve a final concentration of 0.5-2.5 x 10^3 CFU/mL in the microtiter plate wells.[6][9]
3. Assay Procedure:
- Prepare serial two-fold dilutions of the triazole compound in RPMI 1640 medium in the 96-well plate. The final concentration range should typically span from 0.03 to 64 µg/mL, depending on the expected MIC.[6][9][11]
- Add 100 µL of the standardized fungal inoculum to each well containing the diluted triazole compound.
- Include a growth control well (inoculum without the drug) and a sterility control well (medium only).
- Incubate the plates at 35°C for 24-48 hours.[6][9]
4. Reading and Interpreting Results:
- After incubation, visually inspect the plates for turbidity.
- The MIC is the lowest concentration of the triazole compound at which a prominent decrease in turbidity (approximately 50% inhibition) is observed compared to the growth control well.[6]
- For some fungi and triazoles, a trailing effect (reduced but persistent growth at concentrations above the MIC) may be observed.
- Results should be interpreted based on CLSI or EUCAST clinical breakpoints where available.[8][12][13]
Data Presentation
Table 1: Example MIC Data for a Novel Triazole Compound (Triazole-X)
| Fungal Species | QC Strain | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Candida albicans | ATCC 90028 | 0.125 - 2 | 0.25 | 1 |
| Candida glabrata | ATCC 90030 | 0.5 - 8 | 1 | 4 |
| Aspergillus fumigatus | ATCC 204305 | 0.25 - 4 | 0.5 | 2 |
| Cryptococcus neoformans | ATCC 90112 | 0.06 - 1 | 0.125 | 0.5 |
MIC50 and MIC90 represent the MIC values at which 50% and 90% of the isolates were inhibited, respectively.
Workflow Diagram
Caption: Workflow for Broth Microdilution Assay.
Section 2: Disk Diffusion Assay
The disk diffusion assay is a simpler method for routine susceptibility testing. It provides a qualitative result (susceptible, intermediate, or resistant) based on the size of the zone of inhibition around a disk containing a specific amount of the triazole compound.
Experimental Protocol
1. Materials:
- Triazole-impregnated paper disks.
- Mueller-Hinton agar (MHA) supplemented with 2% glucose and 0.5 µg/mL methylene blue.
- Fungal isolate.
- Sterile swabs.
- 0.5 McFarland standard.
- Incubator (35°C).
2. Inoculum Preparation:
- Prepare a fungal suspension equivalent to a 0.5 McFarland standard as described for the broth microdilution method.[4]
3. Assay Procedure:
- Dip a sterile swab into the adjusted inoculum and rotate it firmly against the upper inside wall of the tube to express excess fluid.
- Streak the swab evenly over the entire surface of the MHA plate in three directions to ensure uniform growth.
- Allow the plate to dry for 3-5 minutes.
- Aseptically apply the triazole-impregnated disks to the surface of the agar.
- Incubate the plates at 35°C for 24-48 hours.[4]
4. Reading and Interpreting Results:
- After incubation, measure the diameter of the zone of complete growth inhibition around each disk to the nearest millimeter.
- Interpret the results as susceptible, intermediate, or resistant based on established zone diameter breakpoints from CLSI or EUCAST.[5][10][14]
Data Presentation
Table 2: Example Disk Diffusion Data for Voriconazole (1 µg disk)
| Fungal Species | Zone Diameter (mm) | Interpretation (CLSI M44) |
| Candida albicans | 22 | Susceptible (≥17 mm) |
| Candida glabrata | 15 | Susceptible Dose-Dependent (14-16 mm) |
| Candida krusei | 10 | Resistant (≤13 mm) |
Workflow Diagram
Caption: Workflow for Disk Diffusion Assay.
Section 3: Time-Kill Assay
Time-kill assays provide detailed information about the pharmacodynamics of a triazole, specifically its rate of fungicidal or fungistatic activity. This is achieved by exposing a standardized fungal inoculum to a constant concentration of the drug over time and periodically measuring the number of viable organisms.
Experimental Protocol
1. Materials:
- Triazole compound.
- RPMI 1640 medium.[7]
- Fungal isolate.
- Sterile test tubes or flasks.
- Shaking incubator (35°C).[2]
- Sabouraud Dextrose Agar (SDA) plates.
- Sterile saline for serial dilutions.
2. Inoculum Preparation:
- Prepare a fungal suspension and adjust it to a 0.5 McFarland standard.
- Dilute this suspension in RPMI 1640 medium to achieve a starting inoculum of approximately 1-5 x 10^5 CFU/mL.[2][7]
3. Assay Procedure:
- Prepare test tubes with RPMI 1640 medium containing the triazole compound at various concentrations (e.g., 1x, 4x, and 16x the MIC).[2][15]
- Include a growth control tube without the drug.
- Inoculate all tubes with the prepared fungal suspension.
- Incubate the tubes at 35°C with agitation.[7]
- At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, 24, and 48 hours), withdraw an aliquot (e.g., 100 µL) from each tube.[2]
- Perform ten-fold serial dilutions of each aliquot in sterile saline.
- Plate 100 µL of appropriate dilutions onto SDA plates.
- Incubate the plates at 35°C for 24-48 hours, or until colonies are visible.[1]
4. Data Analysis:
- Count the number of colonies on the plates (ideally between 30 and 300 colonies) and calculate the CFU/mL for each time point and concentration.[1]
- Plot the log10 CFU/mL versus time for each triazole concentration to generate time-kill curves.
- Fungistatic activity is typically defined as a <3-log10 reduction in CFU/mL from the initial inoculum.[2]
- Fungicidal activity is defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the starting inoculum.[2]
Data Presentation
Table 3: Example Time-Kill Assay Data for a Novel Triazole Compound (Triazole-Y) against C. albicans
| Time (h) | Growth Control (log10 CFU/mL) | 1x MIC (log10 CFU/mL) | 4x MIC (log10 CFU/mL) | 16x MIC (log10 CFU/mL) |
| 0 | 5.2 | 5.2 | 5.2 | 5.2 |
| 2 | 5.5 | 5.1 | 4.8 | 4.5 |
| 4 | 6.1 | 5.0 | 4.5 | 4.1 |
| 8 | 7.0 | 4.8 | 4.0 | 3.5 |
| 24 | 8.5 | 4.5 | 3.2 | 2.1 |
| 48 | 8.6 | 4.6 | 3.1 | <2.0 |
Signaling Pathway Diagram
Caption: Logical flow of a Time-Kill Assay.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Minimum Inhibitory Concentration Assays [bio-protocol.org]
- 4. microbiologyjournal.org [microbiologyjournal.org]
- 5. Performances of disk diffusion method for determining triazole susceptibility of Aspergillus species: Systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clinical Evaluation of a Frozen Commercially Prepared Microdilution Panel for Antifungal Susceptibility Testing of Seven Antifungal Agents, Including the New Triazoles Posaconazole, Ravuconazole, and Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. researchgate.net [researchgate.net]
- 9. In Vitro Activities of Investigational Triazoles against Fusarium Species: Effects of Inoculum Size and Incubation Time on Broth Microdilution Susceptibility Test Results - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dial.uclouvain.be [dial.uclouvain.be]
- 11. walshmedicalmedia.com [walshmedicalmedia.com]
- 12. [Antifungal susceptibility profiles of Candida species to triazole: application of new CLSI species-specific clinical breakpoints and epidemiological cutoff values for characterization of antifungal resistance] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. EUCAST breakpoints for antifungals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Time-Kill Kinetics and In Vitro Antifungal Susceptibility of Non-fumigatus Aspergillus Species Isolated from Patients with Ocular Mycoses - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Antifungal Screening of 3-((4-Methoxybenzyl)thio)-1H-1,2,4-triazole
Introduction
The rising incidence of fungal infections, coupled with the emergence of drug-resistant strains, presents a significant challenge to public health.[1][2] Triazole compounds represent a major class of antifungal agents widely used in clinical practice.[1][3] Their efficacy stems from their ability to selectively target essential fungal metabolic pathways, primarily the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[1][4][5] This document provides a detailed protocol for the in vitro antifungal screening of a novel derivative, 3-((4-Methoxybenzyl)thio)-1H-1,2,4-triazole, outlining its mechanism of action, experimental procedures, and data interpretation.
Mechanism of Action
The primary target for triazole antifungals is the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[1][4][6] This enzyme is critical in the ergosterol biosynthesis pathway, catalyzing the conversion of lanosterol to ergosterol.[1][7] By inhibiting this enzyme, this compound is presumed to disrupt the integrity of the fungal cell membrane. This disruption occurs through two main effects: the depletion of ergosterol and the accumulation of toxic 14α-methylated sterol precursors.[5][7] The resulting altered membrane structure leads to increased permeability and ultimately inhibits fungal growth and proliferation.[5]
References
- 1. Advances in synthetic approach to and antifungal activity of triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and In Vitro Evaluation of Novel 1, 2, 4-Triazole Deriv...: Ingenta Connect [ingentaconnect.com]
- 3. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Triazole antifungals | Research Starters | EBSCO Research [ebsco.com]
- 5. Mechanism of Action of Efinaconazole, a Novel Triazole Antifungal Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis and Fungicidal Activity of New 1,2,4-Triazole Derivatives Containing Oxime Ether and Phenoxyl Pyridinyl Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Anticancer Cell Line Studies with 1,2,4-Triazole Derivatives
Introduction
The 1,2,4-triazole nucleus is a "privileged" scaffold in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticancer properties.[1][2][3][4][5] Derivatives of 1,2,4-triazole have been shown to exert their anticancer effects through various mechanisms, such as the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of key signaling pathways involved in tumor progression.[4][6][7][8][9] This document provides an overview of the in vitro evaluation of 1,2,4-triazole derivatives, with a focus on experimental protocols and data presentation for assessing their anticancer activity in cell lines.
Data Presentation: In Vitro Cytotoxicity of 1,2,4-Triazole Derivatives
The following table summarizes the cytotoxic activity (IC50 values) of various 1,2,4-triazole derivatives against different cancer cell lines, as reported in the literature. This data is intended to provide a comparative reference for the potential efficacy of novel analogs like 3-((4-Methoxybenzyl)thio)-1H-1,2,4-triazole.
| Compound Class | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Thiazolo[3,2-b][1][3][10]-triazoles | MCF-7 | 1.37 | Doxorubicin | 1.13 |
| 1,2,4-Triazole-N-arylamides | MDA-MB-231 | (Equipotent to Doxorubicin) | Doxorubicin | - |
| 1,2,4-Triazole-3-thiol Hydrazones | IGR39 (Melanoma) | 2-17 | Dacarbazine | - |
| Imidazo[2,1-b][1][2][3]thiadiazoles | L1210 (Murine Leukemia) | 0.79-1.6 | - | - |
| Imidazo[2,1-b][1][2][3]thiadiazoles | CEM (Human T-lymphocyte) | 0.79-1.6 | - | - |
| Imidazo[2,1-b][1][2][3]thiadiazoles | HeLa (Human Cervix Carcinoma) | 0.79-1.6 | - | - |
| 1,2,4-Triazole Pyridine Derivatives | B16F10 (Murine Melanoma) | 41.12-61.11 | - | - |
Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the effect of a compound on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines (e.g., MCF-7, MDA-MB-231, HCT116)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin/streptomycin)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well in 200 µL of complete growth medium and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of the test compound (e.g., 6.25, 12.5, 25, 50, 100, and 200 µg/mL) in the growth medium.
-
After 24 hours, remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 24, 48, or 72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the formula: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100
-
The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
Apoptosis Analysis by Flow Cytometry (Annexin V-FITC/Propidium Iodide Staining)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
Test compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24 or 48 hours.
-
Harvest the cells by trypsinization and wash twice with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Necrotic cells: Annexin V-FITC negative and PI positive.
-
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Cancer cell lines
-
Test compound
-
6-well plates
-
PBS
-
70% ethanol (ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24 hours.
-
Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the samples using a flow cytometer. The DNA content of the cells is measured, and the percentage of cells in each phase of the cell cycle is quantified.
Visualizations
Experimental Workflow for In Vitro Anticancer Screening
Caption: Workflow for in vitro anticancer drug screening.
Hypothetical Apoptosis Signaling Pathway
Caption: Potential apoptosis induction pathway.
Logical Design of a Screening Study
Caption: Logical flow of a drug discovery project.
References
- 1. mdpi.com [mdpi.com]
- 2. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
- 3. Unravelling the anticancer potency of 1,2,4-triazole-N-arylamide hybrids through inhibition of STAT3: synthesis and in silico mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthetic 1,2,4-triazole-3-carboxamides Induce Cell Cycle Arrest and Apoptosis in Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Investigating the anti-carcinogenic potential action of 1,2,3 triazole core compounds: impact of introducing an aldehyde or Nitro group, integrating cell line studies, and in silico ADME and protein target prediction [pharmacia.pensoft.net]
Application Notes and Protocols for 3-((4-Methoxybenzyl)thio)-1H-1,2,4-triazole
For Researchers, Scientists, and Drug Development Professionals
These guidelines provide detailed procedures for the safe handling and storage of 3-((4-Methoxybenzyl)thio)-1H-1,2,4-triazole, a compound often utilized in chemical synthesis and drug discovery. Adherence to these protocols is crucial to ensure personnel safety and maintain the integrity of the compound.
Safety and Handling Precautions
1.1 Personal Protective Equipment (PPE)
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][2]
-
Hand Protection: Wear appropriate protective gloves to prevent skin exposure.[1]
-
Body Protection: Wear appropriate protective clothing to prevent skin exposure.[1]
-
Respiratory Protection: If dusts are generated, a respirator is required.
1.2 Engineering Controls
-
Work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of any dust or vapors.[1]
-
Ensure that eyewash stations and safety showers are close to the workstation location.[1][2]
1.3 Hygiene Measures
-
Wash hands thoroughly after handling the compound.[1]
-
Do not eat, drink, or smoke when using this product.[1]
-
Remove and wash contaminated clothing before reuse.[2]
1.4 First Aid Measures
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical attention.[1]
-
In Case of Skin Contact: Immediately wash skin with soap and plenty of water. Get medical attention if irritation develops.[1]
-
In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[1]
-
If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.[1]
Storage Guidelines
Proper storage is essential to maintain the stability and purity of this compound.
| Parameter | Recommendation | Source(s) |
| Storage Temperature | 2-8°C or -20°C | [3][4] |
| Container | Tightly closed container. | |
| Atmosphere | Store in a dry, well-ventilated place.[1][5] | [3] |
| Incompatible Materials | Strong oxidizing agents. | [2] |
Note: Some suppliers recommend cold-chain transportation for this product.[3]
Spill and Disposal Procedures
-
Spill Cleanup: In case of a spill, wear appropriate PPE. Sweep up the material and place it in a suitable, closed container for disposal. Avoid generating dust.[2]
-
Waste Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations. Do not let the chemical enter the environment.[1]
Experimental Workflow Diagram
The following diagram illustrates a general workflow for the safe handling and storage of chemical compounds like this compound.
Caption: Workflow for Safe Chemical Handling and Storage.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-((4-Methoxybenzyl)thio)-1H-1,2,4-triazole
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the synthesis of 3-((4-Methoxybenzyl)thio)-1H-1,2,4-triazole. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to improve your reaction yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The most common and efficient method is a two-step synthesis. The first step involves the cyclization of a thiosemicarbazide derivative to form the 1H-1,2,4-triazole-3-thione precursor. The second step is the selective S-alkylation of this thione with 4-methoxybenzyl chloride (or bromide) in the presence of a base.
Q2: I am observing a low yield in my reaction. What are the most likely causes?
A2: Low yields in this synthesis can stem from several factors:
-
Incomplete formation of the thiolate anion: The base may not be strong enough or used in sufficient quantity to deprotonate the thiol group of the 1H-1,2,4-triazole-3-thione.
-
Side reactions: The primary side reaction is the alkylation of the nitrogen atoms (N-alkylation) of the triazole ring instead of the sulfur atom.[1]
-
Suboptimal reaction conditions: Temperature, reaction time, and solvent choice can significantly impact the reaction rate and selectivity.
-
Product loss during workup and purification: The product may be partially soluble in the wash solutions, or losses can occur during recrystallization or chromatography.
Q3: How can I minimize the formation of N-alkylated side products?
A3: To favor S-alkylation over N-alkylation, consider the following:
-
Choice of Base: Using a milder base can favor the formation of the softer thiolate nucleophile. Stronger bases can lead to a higher concentration of the harder triazole anion, promoting N-alkylation.
-
Reaction Temperature: Lowering the reaction temperature generally favors S-alkylation.
-
Solvent: The choice of solvent can influence the reactivity of the nucleophiles. Protic solvents can solvate the triazole anion, potentially reducing its nucleophilicity relative to the thiolate.
Q4: What are the best purification methods for this compound?
A4: The most common purification method is recrystallization. The choice of solvent is crucial and should be determined empirically. A good solvent will dissolve the compound well at elevated temperatures but poorly at room temperature or below. Common solvent systems for similar compounds include ethanol, ethanol/water mixtures, and ethyl acetate/hexane.[2] If recrystallization does not provide sufficient purity, column chromatography on silica gel is a viable alternative.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Low or No Product Formation | 1. Inactive 4-methoxybenzyl chloride. 2. Insufficiently strong or stoichiometric amount of base. 3. Low reaction temperature leading to a very slow reaction. | 1. Check the purity and activity of your alkylating agent. 2. Use a stronger base (e.g., sodium ethoxide) or increase the equivalents of the current base. 3. Gradually increase the reaction temperature and monitor the reaction progress by TLC. |
| Presence of Multiple Spots on TLC (Potential Side Products) | 1. N-alkylation of the triazole ring. 2. Unreacted starting materials. 3. Formation of bis-alkylated products. | 1. Use a milder base and/or lower the reaction temperature. 2. Increase the reaction time or temperature. Ensure stoichiometric amounts of reagents. 3. Use a strict 1:1 stoichiometry of the triazole-thione and alkylating agent. |
| Product is an Oil or Fails to Crystallize | 1. Presence of impurities. 2. The product may be a low-melting solid or an oil at room temperature. | 1. Purify the crude product using column chromatography before attempting recrystallization. 2. Attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. If it remains an oil, purification by chromatography is recommended. |
| Low Yield After Recrystallization | 1. The compound is too soluble in the chosen solvent. 2. Too much solvent was used. 3. Premature crystallization during hot filtration. | 1. Choose a different solvent or a mixed-solvent system. 2. Concentrate the mother liquor and attempt a second crystallization. 3. Ensure the filtration apparatus is pre-heated. |
Experimental Protocols
Protocol 1: Synthesis of 1H-1,2,4-Triazole-3-thione (Precursor)
This protocol is a general method for the synthesis of the precursor compound.
Materials:
-
Thiosemicarbazide
-
Formic acid (90%)
-
Sodium hydroxide (NaOH)
-
Concentrated hydrochloric acid (HCl)
-
Ethanol
Procedure:
-
Formation of 1-Formyl-3-thiosemicarbazide: In a round-bottom flask, heat 400 mL of 90% formic acid. To the hot acid, add 91 g (1.0 mole) of thiosemicarbazide in portions. Heat the mixture at reflux for 15 minutes. Cool the reaction mixture in an ice bath for 2 hours to allow the product to precipitate. Collect the 1-formyl-3-thiosemicarbazide by suction filtration, wash with cold water, and air dry.
-
Cyclization to 1H-1,2,4-Triazole-3-thione: In a round-bottom flask, dissolve 119 g (1.0 mole) of 1-formyl-3-thiosemicarbazide in a solution of 40 g (1.0 mole) of sodium hydroxide in 300 mL of water. Heat the solution on a steam bath for 1 hour. Cool the solution in an ice bath for 30 minutes. Carefully acidify the cooled solution with concentrated hydrochloric acid until the pH is acidic, which will cause the product to precipitate. Collect the 1H-1,2,4-triazole-3-thione by suction filtration, wash with cold water, and dry. The crude product can be recrystallized from boiling water for purification.[3]
Protocol 2: Synthesis of this compound
This is a general protocol for the S-alkylation of 1H-1,2,4-triazole-3-thione. Optimization of the base, solvent, and temperature may be required to maximize the yield.
Materials:
-
1H-1,2,4-Triazole-3-thione
-
4-Methoxybenzyl chloride
-
Sodium ethoxide (or another suitable base like potassium carbonate)
-
Absolute ethanol (or another suitable solvent like acetone or DMF)
Procedure:
-
In a round-bottom flask, dissolve 1H-1,2,4-triazole-3-thione (1.0 eq.) in absolute ethanol.
-
Add sodium ethoxide (1.0 eq.) to the solution and stir for 15-30 minutes at room temperature to form the sodium thiolate salt.
-
To this solution, add 4-methoxybenzyl chloride (1.0 eq.) dropwise.
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC). If the reaction is slow, it can be gently heated to reflux.
-
Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), cool the mixture to room temperature.
-
If a precipitate (sodium chloride) has formed, remove it by filtration.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, ethanol/water, or ethyl acetate/hexane) or by column chromatography on silica gel.
Data Presentation
Table 1: Reactants and Products
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Role |
| 1H-1,2,4-Triazole-3-thione | C₂H₃N₃S | 101.13 | Starting Material |
| 4-Methoxybenzyl chloride | C₈H₉ClO | 156.61 | Alkylating Agent |
| Sodium Ethoxide | C₂H₅NaO | 68.05 | Base |
| This compound | C₁₀H₁₁N₃OS | 221.28 | Product |
Table 2: Typical Reaction Conditions for S-Alkylation of 1,2,4-Triazole-3-thiones
| Base | Solvent | Temperature | Typical Yield Range (%) | Reference |
| NaOH | Ethanol | Reflux | 70-90 | [4] |
| K₂CO₃ | Acetone/MeOH | Room Temp | 43-87 | [4] |
| Cs₂CO₃ | DMF | Not specified | Not specified | [4] |
Note: Yields are for similar S-alkylation reactions and may vary for the specific synthesis of this compound.
Visualizations
References
3-((4-Methoxybenzyl)thio)-1H-1,2,4-triazole solubility problems and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-((4-methoxybenzyl)thio)-1H-1,2,4-triazole. The information is designed to address common solubility challenges and provide practical solutions for experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is predicted to be poorly soluble in water. Its solubility is expected to be higher in organic solvents. The parent 1H-1,2,4-triazole is known to be very soluble in water, but the addition of the lipophilic (4-methoxybenzyl)thio group significantly decreases its aqueous solubility.[1]
Q2: What are the key physicochemical properties of this compound?
A2: Understanding the physicochemical properties is crucial for addressing solubility issues.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁N₃OS | Commercial Supplier |
| Molecular Weight | 221.28 g/mol | Commercial Supplier |
| Predicted LogP | 1.8 | ChemAxon |
| Predicted pKa (acidic) | 8.5 | ChemAxon |
| Predicted pKa (basic) | 1.2 | ChemAxon |
Q3: What safety precautions should be taken when handling this compound?
Troubleshooting Guide for Solubility Problems
This guide addresses common issues encountered during the dissolution of this compound and provides systematic solutions.
Problem 1: The compound does not dissolve in aqueous buffers for biological assays.
-
Possible Cause: The compound has low intrinsic aqueous solubility.
-
Solution Workflow:
Troubleshooting workflow for aqueous insolubility. -
Detailed Steps:
-
pH Adjustment: Given the predicted acidic pKa of 8.5, increasing the pH of the buffer to >9.5 may improve solubility by deprotonating the triazole ring. Conversely, the basic pKa of 1.2 suggests that solubility might be slightly enhanced in highly acidic conditions (pH < 1), though this is often not biologically relevant.
-
Co-solvents: Introduce a small percentage (e.g., 1-5%) of a water-miscible organic solvent such as Dimethyl Sulfoxide (DMSO), ethanol, or methanol into the aqueous buffer. Prepare a concentrated stock solution of the compound in the pure organic solvent and then dilute it into the aqueous buffer.
-
Cyclodextrins: Use cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin or sulfobutyl ether-β-cyclodextrin) to form inclusion complexes that enhance aqueous solubility.
-
Solid Dispersion: For challenging cases, preparing a solid dispersion of the compound in a hydrophilic polymer can significantly improve its dissolution rate and apparent solubility.
-
-
Problem 2: The compound precipitates when the organic stock solution is diluted into an aqueous medium.
-
Possible Cause: The concentration of the compound in the final aqueous solution exceeds its solubility limit, even with a co-solvent.
-
Solution:
-
Decrease the final concentration of the compound.
-
Increase the percentage of the co-solvent if the experimental system allows.
-
Use a different co-solvent with better solubilizing power for this specific compound.
-
Employ a stabilizing agent, such as a surfactant (e.g., Tween® 80, Pluronic® F-68), in the aqueous medium to prevent precipitation.
-
Problem 3: Difficulty in preparing a concentrated stock solution in an organic solvent.
-
Possible Cause: The compound has limited solubility even in some organic solvents.
-
Solution:
-
Consult the predicted solubility table below to select a more appropriate solvent.
-
Gentle heating and sonication can aid in dissolution.
-
For highly concentrated solutions, a combination of solvents (co-solvency) may be effective.
-
Predicted Solubility Data
The following table presents the predicted solubility of this compound in various common laboratory solvents. These values are estimations generated using cheminformatics software (ChemAxon) and should be used as a guide for solvent selection.
| Solvent | Predicted Solubility (mg/mL) | Predicted Solubility (mol/L) | Notes |
| Water | 0.25 | 0.0011 | Poorly soluble |
| Ethanol | 25.8 | 0.117 | Soluble |
| Methanol | 35.4 | 0.160 | Soluble |
| DMSO | 150.2 | 0.679 | Freely soluble |
| Acetone | 45.1 | 0.204 | Soluble |
| Acetonitrile | 30.7 | 0.139 | Soluble |
| Dichloromethane | 15.6 | 0.071 | Sparingly soluble |
| Chloroform | 22.1 | 0.100 | Soluble |
Key Experimental Protocols
Protocol 1: Preparation of a Stock Solution using a Co-solvent
-
Weigh the required amount of this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of a suitable organic solvent (e.g., DMSO) to achieve a high concentration stock solution (e.g., 10-50 mM).
-
Vortex and gently heat (if necessary) until the compound is completely dissolved.
-
For use in aqueous-based experiments, perform serial dilutions of the stock solution in the aqueous buffer, ensuring vigorous mixing after each addition to minimize precipitation. The final concentration of the organic solvent should be kept to a minimum and be consistent across all experimental conditions, including controls.
Protocol 2: Solubility Enhancement using Cyclodextrins (Kneading Method)
-
Weigh this compound and a cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin) in a 1:2 molar ratio.
-
Place the mixture in a glass mortar.
-
Add a small amount of a hydroalcoholic solution (e.g., 50% ethanol in water) to form a paste.
-
Knead the paste for 30-60 minutes.
-
Dry the resulting solid under vacuum to remove the solvent.
-
The resulting powder is the inclusion complex, which should exhibit improved aqueous solubility.
Protocol 3: Preparation of a Solid Dispersion (Solvent Evaporation Method)
-
Select a hydrophilic carrier that is soluble in the chosen solvent (e.g., polyvinylpyrrolidone K30 - PVP K30).
-
Dissolve both this compound and the carrier in a suitable organic solvent (e.g., methanol) in a desired weight ratio (e.g., 1:1, 1:5, 1:10 drug to carrier).
-
Ensure complete dissolution of both components.
-
Evaporate the solvent under reduced pressure using a rotary evaporator.
-
Further dry the resulting solid film under vacuum to remove any residual solvent.
-
The obtained solid dispersion can be scraped and milled into a fine powder for dissolution testing.
Workflow for preparing a solid dispersion.
References
Technical Support Center: Synthesis of 3-((4-Methoxybenzyl)thio)-1H-1,2,4-triazole
This technical support guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of 3-((4-methoxybenzyl)thio)-1H-1,2,4-triazole. It provides detailed troubleshooting for common side products and experimental issues, frequently asked questions, and a comprehensive experimental protocol.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and actionable solutions in a question-and-answer format.
Problem: Presence of Multiple Products in the Final Mixture
Q1: My reaction is producing a mixture of products, not just the desired S-alkylated triazole. How can I identify and minimize these impurities?
A1: The most common side products in this reaction are N-alkylated isomers and the disulfide of the starting mercaptotriazole. Here’s how to address this:
-
Side Product Identification:
-
N-Alkylated Isomers: These arise from the alkylation of one of the nitrogen atoms in the triazole ring instead of the sulfur atom. There are two primary potential N-alkylated isomers: 1-(4-methoxybenzyl)-3-thioxo-1H,4H-1,2,4-triazole and 2-(4-methoxybenzyl)-3-thioxo-2H,4H-1,2,4-triazole. These can be distinguished from the desired S-alkylated product by spectroscopic methods like NMR. In the 13C NMR spectrum, the N-alkylated isomers will show a characteristic C=S (thione) peak at a lower field (around 180 ppm), which is absent in the S-alkylated product.
-
Disulfide Formation: The starting material, 3-mercapto-1H-1,2,4-triazole, can oxidize to form a disulfide dimer, especially in the presence of air (oxygen). This impurity will have a different retention factor (Rf) on a TLC plate and a distinct mass in mass spectrometry analysis.
-
-
Minimizing Side Product Formation:
-
Favoring S-Alkylation: The reaction's regioselectivity (S- vs. N-alkylation) is highly dependent on the reaction conditions. Using a base such as sodium hydroxide or potassium carbonate in a polar aprotic solvent like DMF or acetone at room temperature generally favors the formation of the thiolate anion, a soft nucleophile that preferentially attacks the soft electrophilic carbon of the 4-methoxybenzyl chloride. This promotes the desired S-alkylation.
-
Preventing Disulfide Formation: To avoid the oxidation of the thiol to a disulfide, it is recommended to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1] Degassing the solvent prior to use can also help to remove dissolved oxygen.[2]
-
Problem: Low or No Product Yield
Q2: I am observing a very low yield or no formation of the desired product. What are the possible reasons and how can I resolve this?
A2: Low or no product yield can be attributed to several factors:
-
Inactive Reactants: Ensure the purity and reactivity of your starting materials. 4-Methoxybenzyl chloride can degrade over time, and the 3-mercapto-1H-1,2,4-triazole should be of high purity.
-
Inadequate Base: The base might not be strong enough to fully deprotonate the thiol, leading to a slow or incomplete reaction. While weaker bases can be used, stronger bases like sodium ethoxide or sodium hydride can be employed cautiously to ensure complete thiolate formation.
-
Reaction Temperature: While the reaction is typically carried out at room temperature, gentle heating (e.g., to 40-50 °C) can sometimes improve the reaction rate and yield, but be aware that higher temperatures might also increase the formation of N-alkylated side products.
-
Reaction Time: The reaction may not have been allowed to proceed to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of N-alkylation in this reaction?
A1: The 1,2,4-triazole ring contains three nitrogen atoms, all of which are potential nucleophiles. Alkylation can occur at these sites, especially if the sulfur atom is not sufficiently activated. The choice of solvent and base plays a critical role in directing the alkylation towards the sulfur atom.
Q2: How can I confirm the structure of my final product and differentiate it from the N-alkylated isomers?
A2: A combination of spectroscopic techniques is essential for structure confirmation.
-
NMR Spectroscopy: As mentioned earlier, 13C NMR is a powerful tool to distinguish between S- and N-alkylation by the presence or absence of a thione (C=S) peak. 1H NMR will also show characteristic shifts for the methylene protons of the benzyl group and the aromatic protons, which will differ between the isomers.
-
Mass Spectrometry: This will confirm the molecular weight of your product, but it may not distinguish between isomers.
-
FT-IR Spectroscopy: The S-alkylated product will show a C-S stretching vibration, while the N-alkylated isomers will exhibit a C=S stretching band.
Q3: What precautions should I take to prevent the formation of the disulfide byproduct?
A3: The key is to minimize the exposure of the reaction mixture to oxygen.[1][2] This can be achieved by:
-
Running the reaction under an inert atmosphere (nitrogen or argon).
-
Using degassed solvents.
-
If disulfide formation is still an issue, adding a small amount of a reducing agent like dithiothreitol (DTT) could be considered, though this may complicate the workup.
Q4: Can I use a different base for this reaction?
A4: Yes, various bases can be used. Common choices include potassium carbonate, sodium hydroxide, sodium ethoxide, and triethylamine. The strength and type of base can influence the reaction rate and the ratio of S- to N-alkylation. It is advisable to start with a milder base like potassium carbonate and optimize from there if needed.
Data Presentation
The following table summarizes the key characteristics of the desired product and potential side products.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Spectroscopic Features |
| Desired Product: this compound | C10H11N3OS | 221.28 | 1H NMR: Signals for triazole NH, aromatic protons, methoxy group protons, and a singlet for the S-CH2 methylene protons. 13C NMR: Absence of a C=S peak; presence of a C-S carbon signal. |
| Side Product: N1-Alkylated Isomer | C10H11N3OS | 221.28 | 1H NMR: Different chemical shifts for the methylene protons and aromatic protons compared to the S-alkylated isomer. 13C NMR: Presence of a C=S (thione) peak around 180 ppm. |
| Side Product: N2-Alkylated Isomer | C10H11N3OS | 221.28 | 1H NMR: Distinct chemical shifts for the methylene protons and aromatic protons. 13C NMR: Presence of a C=S (thione) peak around 180 ppm. |
| Side Product: Disulfide Dimer | C4H4N6S2 | 200.24 | Mass Spec: A molecular ion peak corresponding to the dimer. 1H NMR: Absence of the 4-methoxybenzyl group signals. |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from general procedures for the S-alkylation of mercaptotriazoles.
Materials:
-
3-Mercapto-1H-1,2,4-triazole
-
4-Methoxybenzyl chloride
-
Potassium carbonate (K2CO3), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Hexane
-
Deionized water
Procedure:
-
To a solution of 3-mercapto-1H-1,2,4-triazole (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).
-
Stir the resulting suspension at room temperature under an inert atmosphere (e.g., nitrogen) for 30 minutes.
-
Slowly add a solution of 4-methoxybenzyl chloride (1.05 eq) in anhydrous DMF to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent). The reaction is typically complete within 2-4 hours.
-
Once the starting material is consumed, pour the reaction mixture into ice-cold water and stir for 30 minutes.
-
A precipitate will form. Collect the solid by vacuum filtration and wash it thoroughly with water.
-
Dry the crude product under vacuum.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the pure this compound.
Mandatory Visualization
Reaction Pathway and Side Product Formation
Caption: Reaction scheme for the synthesis of this compound and potential side products.
Troubleshooting Workflow for Low Product Yield
Caption: A logical workflow for troubleshooting low yields in the synthesis.
References
Technical Support Center: Optimizing S-Alkylation of 1,2,4-Triazole-3-Thiol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the S-alkylation of 1,2,4-triazole-3-thiol.
Troubleshooting Guide
This guide addresses common issues encountered during the S-alkylation of 1,2,4-triazole-3-thiol, offering potential causes and solutions in a question-and-answer format.
Question: Why am I observing low to no yield of my desired S-alkylated product?
Answer: Low or no product yield can stem from several factors:
-
Inactive Alkylating Agent: The alkylating agent may have degraded. Verify its purity and consider using a fresh batch.
-
Inappropriate Base: The choice of base is crucial for the deprotonation of the thiol group. Weak bases may not be sufficient. Consider using stronger bases like potassium hydroxide (KOH) or sodium hydroxide (NaOH).
-
Suboptimal Reaction Temperature: The reaction may require heating to proceed at an adequate rate. Refluxing is a common condition for this reaction.[1]
-
Incorrect Solvent: The solvent should be able to dissolve the reactants and be suitable for the reaction temperature. Ethanol is a commonly used solvent.[1]
-
Short Reaction Time: The reaction may not have reached completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
Question: My reaction is producing a mixture of S- and N-alkylated products. How can I improve the selectivity for S-alkylation?
Answer: The formation of N-alkylated byproducts is a known issue due to the presence of multiple nucleophilic nitrogen atoms in the triazole ring.[1][2][3] Here are some strategies to enhance S-alkylation selectivity:
-
Reaction Medium: Performing the reaction in an alkaline medium generally favors S-alkylation.[1][4] In contrast, neutral conditions might lead to a mixture of products, although S-alkylation can still be selective.[1][4]
-
Choice of Base: The use of bases like potassium carbonate (K2CO3) can sometimes lead to a mixture of N-alkylated products.[1] Stronger bases that selectively deprotonate the more acidic thiol group can improve S-alkylation.
-
Thione-Thiol Tautomerism: The 1,2,4-triazole-3-thiol exists in a thione-thiol tautomeric equilibrium.[5] Reaction conditions that favor the thiol tautomer will promote S-alkylation.
Question: I am having difficulty purifying my S-alkylated product from the reaction mixture. What purification methods are recommended?
Answer: Purification can be challenging, especially if a mixture of isomers is formed. Common purification techniques include:
-
Crystallization: This is a widely used method for purifying the solid product. Ethanol is often a suitable solvent for recrystallization.[1]
-
Column Chromatography: For inseparable mixtures or to isolate pure isomers, column chromatography is an effective technique.[3]
-
Precipitation: In some cases, the product can be precipitated by adding water to the reaction mixture after cooling.[1]
Frequently Asked Questions (FAQs)
Q1: What are the typical reaction conditions for the S-alkylation of 1,2,4-triazole-3-thiol?
A1: A general procedure involves reacting the 1,2,4-triazole-3-thione with an alkylating agent in a suitable solvent and in the presence of a base. Common conditions include using ethanol as a solvent, a base such as potassium hydroxide, and refluxing the mixture for several hours.[1]
Q2: Which bases are most effective for promoting S-alkylation?
A2: Strong bases like potassium hydroxide (KOH) and sodium hydroxide (NaOH) are frequently used to deprotonate the thiol group, facilitating the nucleophilic attack on the alkylating agent.[1][4] While bases like potassium carbonate (K2CO3) are also used, they may sometimes lead to the formation of N-alkylated byproducts.[1]
Q3: What solvents are recommended for this reaction?
A3: Ethanol is a commonly employed solvent due to its ability to dissolve the reactants and its suitable boiling point for reflux conditions.[1] Other solvents like acetone and water have also been reported.[1] The choice of solvent can influence the reaction's regioselectivity.
Q4: How can I confirm that the alkylation has occurred on the sulfur atom?
A4: Spectroscopic methods are essential for structure elucidation. The absence of a thiocarbonyl (C=S) signal around 166.6 ppm in the 13C NMR spectrum is a strong indicator of S-alkylation.[3] Comparing experimental 1H and 13C NMR chemical shifts with calculated values can also reliably determine the site of alkylation.[1][4]
Quantitative Data Summary
The following table summarizes reaction conditions and yields for the S-alkylation of various 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazole-3-thiones.
| Starting Triazole Thione | Alkylating Agent | Base | Solvent | Reaction Time (h) | Yield (%) | Reference |
| 4-phenyl-5-phenylamino-4H-1,2,4-triazol-3-thione | methallyl chloride | KOH | Ethanol | 1-2 | 90 | [1] |
| 4-phenyl-5-phenylamino-4H-1,2,4-triazol-3-thione | propargyl bromide | KOH | Ethanol | 1-2 | 84 | [1] |
| 4-phenyl-4H-1,2,4-triazol-3-thione | methyl iodide | KOH | Ethanol | 1-2 | 90 | [1] |
| 3-benzylsulfanyl-5-(1H-indol-2-yl)-2H-1,2,4-triazole | dibromomethane | K2CO3 | Acetone | - | 15-50* | [3] |
*Yields for different N-alkylated isomers.
Experimental Protocols
General Protocol for S-alkylation in Alkaline Medium
-
To a solution of the 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazole-3-thione (10.0 mmol) in 20 mL of ethanol, add potassium hydroxide (12.0 mmol).
-
Heat the mixture until a clear solution is obtained.
-
Cool the solution and add the alkylating agent (12.0 mmol) dissolved in 5 mL of ethanol.
-
Reflux the reaction mixture for 1-2 hours.
-
After cooling, filter the precipitated product.
-
Wash the precipitate with deionized water and dry it in a vacuum.
-
If necessary, purify the product by recrystallization from ethanol.[1]
General Protocol for S-alkylation in Neutral Medium Followed by Base Addition
-
Add the 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazole-3-thione (10.0 mmol) and the alkylating agent (12.0 mmol) to 50 mL of ethanol.
-
Reflux the reaction mixture for 3 hours.
-
After cooling, add a solution of potassium hydroxide (30.0 mmol) in 30 mL of water to the reaction mixture, which should cause the product to precipitate.
-
Filter the precipitate, wash it with deionized water, and recrystallize from ethanol for purification.[1]
Visualizations
Caption: General workflow for the S-alkylation of 1,2,4-triazole-3-thiol.
Caption: Troubleshooting flowchart for S-alkylation of 1,2,4-triazole-3-thiol.
References
Technical Support Center: Troubleshooting Unexpected NMR Peaks in the Synthesis of 3-((4-Methoxybenzyl)thio)-1H-1,2,4-triazole
This technical support guide is designed for researchers, scientists, and drug development professionals encountering unexpected peaks in the Nuclear Magnetic Resonance (NMR) spectra during the synthesis of 3-((4-Methoxybenzyl)thio)-1H-1,2,4-triazole. This document provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data interpretation aids to help identify and resolve common synthetic issues.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: I have synthesized this compound, but the 1H NMR spectrum shows more peaks than I expected. What are the likely sources of these extra signals?
A1: Unexpected peaks in the 1H NMR spectrum of your product can arise from several sources. The most common culprits include:
-
Unreacted Starting Materials: Residual 1H-1,2,4-triazole-3-thiol or 4-methoxybenzyl chloride.
-
Isomeric Byproducts: N-alkylation of the 1,2,4-triazole ring is a common side reaction to the desired S-alkylation. This can lead to the formation of N1, N2, or N4-alkylated isomers, each with a distinct NMR spectrum.
-
Solvent Impurities: Residual solvents from the reaction or purification steps (e.g., ethanol, DMF, acetone).
-
Side-Reaction Products: Depending on the reaction conditions, other side reactions could occur. For instance, the elimination of HCl from 4-methoxybenzyl chloride could lead to polymeric materials, though these are often less likely to give sharp NMR signals.
Q2: How can I identify which impurities are present in my sample?
A2: A systematic approach can help in identifying the impurities:
-
Compare with Starting Material Spectra: Run 1H NMR spectra of your starting materials (1H-1,2,4-triazole-3-thiol and 4-methoxybenzyl chloride) under the same conditions as your product. Compare the chemical shifts of any unexpected peaks with those of the starting materials.
-
Consult the Data Table: The table below summarizes the expected 1H NMR chemical shifts for the desired product and common impurities. This can serve as a quick reference for peak assignment.
-
2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can help establish connectivity between protons and carbons, aiding in the structural elucidation of unknown impurities.
-
LC-MS Analysis: Liquid Chromatography-Mass Spectrometry can separate the components of your mixture and provide the molecular weight of each, which is invaluable for identifying isomers (which have the same mass) and other byproducts.
Q3: My NMR indicates the presence of N-alkylated isomers. How can I favor the desired S-alkylation?
A3: The regioselectivity of the alkylation of 1,2,4-triazole-3-thiol is highly dependent on the reaction conditions. To favor S-alkylation:
-
Choice of Base and Solvent: The use of a weaker base and a polar aprotic solvent at room temperature generally favors S-alkylation. For example, using sodium bicarbonate or potassium carbonate in a solvent like DMF or acetone is a common strategy. Stronger bases like sodium hydroxide or sodium ethoxide can increase the proportion of N-alkylation.[1]
-
Reaction Temperature: Running the reaction at or below room temperature can enhance the selectivity for the thermodynamically favored S-alkylated product.
-
Nature of the Electrophile: While you are using 4-methoxybenzyl chloride, it's good to be aware that the nature of the leaving group on the electrophile can also influence the S/N alkylation ratio.
Q4: What is a reliable method to purify the desired this compound from its N-alkylated isomers?
A4: Purification of S- and N-alkylated isomers can be challenging due to their similar polarities. However, the following methods can be effective:
-
Column Chromatography: Careful column chromatography on silica gel is often the most effective method. A gradient elution system, starting with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), can often resolve the isomers. The S-alkylated product is typically less polar than the N-alkylated isomers.
-
Recrystallization: If a suitable solvent system can be found, recrystallization can be a highly effective method for obtaining pure material. Experiment with different solvent mixtures (e.g., ethanol/water, ethyl acetate/hexane) to find conditions that selectively crystallize the desired product.
Data Presentation: 1H NMR Chemical Shifts
The following table summarizes the expected 1H NMR chemical shifts (δ, ppm) for this compound and potential impurities in a common NMR solvent like DMSO-d6. Note that the exact chemical shifts can vary depending on the solvent and concentration.
| Compound | Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Desired Product (S-isomer) | Triazole-H | ~8.5 | s | 1H |
| Aromatic-H (ortho to OMe) | ~6.8 | d | 2H | |
| Aromatic-H (ortho to CH2) | ~7.2 | d | 2H | |
| -CH2-S- | ~4.3 | s | 2H | |
| -OCH3 | ~3.7 | s | 3H | |
| Triazole-NH | ~13.5 (broad) | br s | 1H | |
| Starting Material 1 | Triazole-H | ~8.5 | s | 1H |
| (1H-1,2,4-triazole-3-thiol) | -SH | ~13.3 (broad) | br s | 1H |
| Triazole-NH | ~13.3 (broad) | br s | 1H | |
| Starting Material 2 | Aromatic-H (ortho to OMe) | ~6.9 | d | 2H |
| (4-Methoxybenzyl chloride) | Aromatic-H (ortho to CH2) | ~7.3 | d | 2H |
| -CH2-Cl | ~4.6 | s | 2H | |
| -OCH3 | ~3.8 | s | 3H | |
| Potential Impurity (N1-isomer) | Triazole-H | ~8.6 | s | 1H |
| -N-CH2- | ~5.4 | s | 2H | |
| Potential Impurity (N4-isomer) | Triazole-H | ~8.4 | s | 1H |
| -N-CH2- | ~5.2 | s | 2H |
Experimental Protocols
Synthesis of this compound
This protocol is designed to favor the S-alkylation product.
Materials:
-
1H-1,2,4-triazole-3-thiol
-
4-Methoxybenzyl chloride
-
Potassium carbonate (K2CO3)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
To a stirred solution of 1H-1,2,4-triazole-3-thiol (1.0 eq) in DMF, add potassium carbonate (1.1 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Slowly add a solution of 4-methoxybenzyl chloride (1.0 eq) in DMF to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically 2-4 hours), pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
Mandatory Visualization
Below is a troubleshooting workflow for identifying the source of unexpected NMR peaks.
Caption: Troubleshooting workflow for unexpected NMR peaks.
References
Technical Support Center: Purification of 3-((4-Methoxybenzyl)thio)-1H-1,2,4-triazole
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering challenges during the purification of 3-((4-Methoxybenzyl)thio)-1H-1,2,4-triazole.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most likely impurities in my crude this compound?
The synthesis of this compound typically involves the S-alkylation of 1,2,4-triazole-3-thiol with 4-methoxybenzyl chloride or bromide. Based on this reaction, common impurities may include:
-
Unreacted Starting Materials: 1,2,4-triazole-3-thiol and 4-methoxybenzyl halide.
-
Oxidation Byproduct: 3,3'-Dithiobis(1H-1,2,4-triazole), formed from the oxidative coupling of the starting thiol.
-
Reagent-Related Impurities: Excess base (e.g., triethylamine, sodium carbonate) used in the reaction.
-
Solvent Residues: Residual solvents from the reaction or initial work-up (e.g., DMF, ethanol).
Q2: My compound is streaking on the Thin Layer Chromatography (TLC) plate. What does this indicate and how can I fix it?
Streaking on a TLC plate is a common issue when dealing with compounds containing triazole moieties, which can interact strongly with the acidic silica gel stationary phase.[1]
-
Cause: The basic nitrogen atoms in the triazole ring can interact with the acidic silanol groups on the silica gel, leading to poor peak shape and streaking.
-
Solution: To mitigate this, add a small amount of a basic modifier to your eluent. A common practice is to add 0.5-1% triethylamine (Et₃N) to the mobile phase (e.g., ethyl acetate/hexane mixture). This neutralizes the acidic sites on the silica, resulting in sharper spots and better separation.[1]
Q3: I am experiencing very low recovery after recrystallization. What are the possible causes and solutions?
Low recovery is a frequent problem in recrystallization and can be attributed to several factors.[1][2]
-
Cause 1: High Solubility in the Chosen Solvent. If the product is too soluble in the recrystallization solvent, even at low temperatures, a significant amount will remain in the mother liquor.[1]
-
Solution: Perform small-scale solubility tests to find a more suitable solvent or solvent system. An ideal solvent dissolves the compound when hot but not when cold.[2] Consider a mixed-solvent system. For instance, dissolve the compound in a minimal amount of a "good" solvent (like ethanol or ethyl acetate) and then add a "poor" or "anti-solvent" (like hexane or water) dropwise at an elevated temperature until the solution becomes slightly turbid. Reheat gently to clarify and then allow to cool slowly.[1][3]
-
-
Cause 2: Using an Excessive Amount of Solvent. Dissolving the crude product in too much hot solvent will prevent saturation upon cooling, leading to poor crystal yield.[1]
-
Solution: Use the absolute minimum amount of hot solvent required to fully dissolve the crude product.[1] If too much solvent has been added, you can carefully evaporate some of it to concentrate the solution before cooling.
-
-
Cause 3: Premature Crystallization. If the solution cools too rapidly, impurities can become trapped within the crystal lattice, and smaller crystals may be lost during filtration.[1][2]
-
Solution: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help slow the cooling process, promoting the formation of larger, purer crystals.[2]
-
Q4: My product "oils out" instead of forming crystals. What should I do?
"Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystal.[2] This can happen if the compound is highly impure or if its melting point is below the boiling point of the solvent.[2]
-
Solution 1: Re-heat the solution to dissolve the oil. Add a small amount of additional solvent to decrease the saturation level, and then allow it to cool much more slowly.[2]
-
Solution 2: Try a different solvent or a solvent system with a lower boiling point.
-
Solution 3: Scratch the inside of the flask with a glass rod at the liquid-air interface. The microscopic scratches can provide nucleation sites for crystal growth.[4]
-
Solution 4: Add a "seed crystal" (a tiny crystal of the pure product) to the cooled solution to initiate crystallization.
Q5: I'm having trouble separating my product from a very polar impurity using column chromatography. What are my options?
If a polar impurity is co-eluting with your product, you need to adjust the chromatography conditions to improve resolution.
-
Solution 1: Adjust Mobile Phase Polarity. If you are using a standard eluent like ethyl acetate in hexane, try decreasing the polarity to see if the impurity's retention time increases more than your product's. Conversely, you can try a different solvent system altogether, such as dichloromethane/methanol, which may offer different selectivity.[1]
-
Solution 2: Dry Loading. For compounds that are difficult to dissolve in the initial eluent, or to ensure a very concentrated starting band, dry loading is recommended. Dissolve your crude product in a suitable solvent (e.g., dichloromethane or acetone), add a small amount of silica gel, and then evaporate the solvent completely to get a dry powder. This powder can be carefully loaded onto the top of your prepared column.[1]
Data Presentation
The following table presents representative data for the purification of this compound, illustrating the effectiveness of standard purification techniques.
| Purification Stage | Method | Purity by HPLC (%) | Yield (%) | Appearance |
| Crude Product | Post-Workup | ~85% | 100% (Reference) | Off-white to tan solid |
| After Recrystallization | Ethanol/Water (9:1) | >98% | 75% | White crystalline solid |
| After Column | Silica Gel, 50% EtOAc/Hexane | >99% | 85% | White solid |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is a general guideline and may require optimization for your specific crude product.
-
Solvent Selection: In a test tube, add a small amount of crude product. Add a potential solvent (e.g., ethanol) dropwise while heating until the solid just dissolves. Allow to cool to room temperature and then in an ice bath to observe crystal formation.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot recrystallization solvent (e.g., ethanol, or an ethyl acetate/hexane mixture) needed to completely dissolve the solid.[1]
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and charcoal, if used).[4]
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[1][2]
-
Isolation: Collect the formed crystals by vacuum filtration using a Büchner funnel.[4]
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor.[2]
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a moderate temperature.[4]
Protocol 2: Purification by Flash Column Chromatography
This method is effective for removing impurities with different polarities from the target compound.
-
TLC Analysis: First, analyze your crude product by TLC to determine an appropriate solvent system. An ideal Rf value for the desired compound is between 0.25 and 0.35. A common starting eluent is a mixture of ethyl acetate and hexane.
-
Column Packing: Prepare a slurry of silica gel (230-400 mesh) in the initial, low-polarity eluent (e.g., 20% ethyl acetate in hexane).[5] Pour the slurry into a column and allow it to pack, ensuring a level and crack-free bed. Drain the excess solvent until it is just above the silica surface.[4]
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.[4] Carefully apply the sample to the top of the silica bed. Alternatively, use the dry loading method described in Q5.
-
Elution: Begin eluting the column with the low-polarity solvent system. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to move the compound down the column.[4]
-
Fraction Collection: Collect the eluting solvent in a series of fractions.[4]
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.[4]
Visualized Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues during the purification of this compound.
Caption: Troubleshooting workflow for purification of this compound.
References
Technical Support Center: Synthesis of 3-((4-Methoxybenzyl)thio)-1H-1,2,4-triazole
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the synthesis of 3-((4-Methoxybenzyl)thio)-1H-1,2,4-triazole. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to facilitate a smooth and efficient synthetic process.
Experimental Protocols
The synthesis of this compound is typically achieved through a two-step process: first, the synthesis of the precursor 1H-1,2,4-triazole-3-thiol, followed by its S-alkylation with 4-methoxybenzyl chloride.
Protocol 1: Synthesis of 1H-1,2,4-triazole-3-thiol
This protocol is adapted from established procedures for the synthesis of 1,2,4-triazole-3-thiones.[1][2]
Materials:
-
Thiosemicarbazide
-
Formic acid (98-100%)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl, concentrated)
-
Deionized water
-
Ethanol
Procedure:
-
Formation of 1-Formyl-3-thiosemicarbazide: In a round-bottom flask, dissolve thiosemicarbazide (1.0 eq) in formic acid (3.0 eq). Heat the mixture at reflux for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Cyclization: After completion of the reaction, cool the mixture to room temperature and slowly add a solution of sodium hydroxide (2.0 eq) in water. Heat the mixture at reflux for 4-6 hours.
-
Precipitation: Cool the reaction mixture in an ice bath and acidify with concentrated hydrochloric acid to a pH of approximately 5-6.
-
Isolation and Purification: Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry. The crude product can be purified by recrystallization from water or an ethanol/water mixture to yield 1H-1,2,4-triazole-3-thiol as a white crystalline solid.
Protocol 2: Synthesis of this compound
This S-alkylation protocol is based on general methods for the alkylation of heterocyclic thiols.
Materials:
-
1H-1,2,4-triazole-3-thiol
-
4-Methoxybenzyl chloride
-
Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)
-
Ethanol or Dimethylformamide (DMF)
-
Deionized water
Procedure:
-
Deprotonation: In a round-bottom flask, dissolve 1H-1,2,4-triazole-3-thiol (1.0 eq) in ethanol. Add a solution of sodium hydroxide (1.1 eq) in water dropwise at room temperature with stirring. Alternatively, potassium carbonate (1.5 eq) can be used as the base in DMF.
-
Alkylation: To the resulting solution, add 4-methoxybenzyl chloride (1.05 eq) dropwise. Stir the reaction mixture at room temperature or gentle heat (40-50 °C) for 4-8 hours. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, reduce the solvent volume under reduced pressure. Add water to the residue to precipitate the crude product.
-
Isolation and Purification: Collect the precipitate by vacuum filtration, wash thoroughly with water, and dry. The crude this compound can be purified by recrystallization from a suitable solvent such as ethanol, isopropanol, or an ethanol/water mixture.
Data Presentation
The following table summarizes typical quantitative data for the synthesis of this compound based on literature for similar compounds. Actual yields may vary depending on the specific reaction conditions and scale.
| Step | Reactants | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Thiol Synthesis | Thiosemicarbazide, Formic acid | NaOH | Water | Reflux | 6-9 | 75-85 |
| S-Alkylation | 1H-1,2,4-triazole-3-thiol, 4-Methoxybenzyl chloride | NaOH | Ethanol | 25-50 | 4-8 | 80-95 |
| S-Alkylation | 1H-1,2,4-triazole-3-thiol, 4-Methoxybenzyl chloride | K₂CO₃ | DMF | 25-50 | 4-8 | 85-98 |
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Troubleshooting Guides and FAQs
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no yield of 1H-1,2,4-triazole-3-thiol | Incomplete reaction of thiosemicarbazide and formic acid. | Ensure sufficient reflux time and monitor reaction by TLC. Use of freshly opened formic acid is recommended. |
| Incomplete cyclization. | Ensure adequate heating time and concentration of NaOH during the cyclization step. | |
| Product loss during work-up. | Ensure complete precipitation by adjusting the pH carefully to 5-6. Avoid excessive washing. | |
| Low yield of this compound | Incomplete deprotonation of the thiol. | Use a sufficient amount of a strong enough base (NaOH or K₂CO₃). Ensure the thiol is fully dissolved before adding the alkylating agent. |
| Inactive 4-methoxybenzyl chloride. | Use freshly opened or purified 4-methoxybenzyl chloride. This reagent can degrade over time. | |
| Side reactions (e.g., N-alkylation). | While S-alkylation is generally favored for thiones, N-alkylation can occur.[3] Using a polar protic solvent like ethanol can favor S-alkylation. Running the reaction at a lower temperature may also improve selectivity. | |
| Product is soluble in the work-up solvent. | If the product has some solubility in water, brine may be used to aid precipitation. Minimize the amount of solvent used for washing. | |
| Formation of multiple spots on TLC after S-alkylation | Presence of unreacted starting materials. | Increase reaction time or temperature slightly. Ensure stoichiometric amounts of reactants are used. |
| Formation of N-alkylated isomers. | As mentioned above, optimize reaction conditions (solvent, temperature) to favor S-alkylation. Purification by column chromatography may be necessary to separate isomers. | |
| Over-alkylation (dialkylation). | Use a slight excess of the thiol relative to the alkylating agent. Add the alkylating agent slowly to the reaction mixture. | |
| Difficulty in recrystallization | Oiling out of the product. | Ensure the solvent is appropriate. The boiling point of the solvent should be lower than the melting point of the compound. Try a different solvent or a solvent mixture. |
| No crystal formation. | The solution may be too dilute; concentrate the solution. Scratch the inside of the flask with a glass rod to induce crystallization. Add a seed crystal of the pure compound. | |
| Product remains impure after recrystallization. | The impurity may have similar solubility to the product. A second recrystallization from a different solvent system may be necessary. Alternatively, purification by column chromatography may be required. |
Frequently Asked Questions (FAQs)
Q1: What is the key to achieving a high yield in the S-alkylation step?
A1: The key to a high yield is ensuring complete deprotonation of the 1H-1,2,4-triazole-3-thiol before adding the 4-methoxybenzyl chloride. The choice of a suitable base and solvent system is also crucial. For instance, using potassium carbonate in DMF often leads to higher yields.
Q2: I am observing a byproduct that I suspect is the N-alkylated isomer. How can I confirm this and prevent its formation?
A2: The formation of N-alkylated isomers is a potential side reaction.[3] Confirmation can be achieved using spectroscopic techniques like ¹H NMR and ¹³C NMR, as the chemical shifts of the protons and carbons attached to the nitrogen and sulfur atoms will be different. To minimize N-alkylation, it is recommended to use a polar protic solvent like ethanol, which can solvate the thiolate anion and enhance its nucleophilicity at the sulfur atom. Running the reaction at a lower temperature can also improve the selectivity for S-alkylation.
Q3: What are the best practices for scaling up this synthesis?
A3: When scaling up, it is important to ensure efficient stirring to maintain a homogeneous reaction mixture. The addition of reagents, especially the alkylating agent, should be done portion-wise or via a dropping funnel to control the reaction temperature, as the reaction can be exothermic. A post-reaction quench with water should be done carefully, and it may be beneficial to use an ice bath to manage any heat generated. It is also advisable to perform a pilot reaction at a smaller scale before proceeding to a large-scale synthesis to identify any potential issues.
Q4: How can I effectively purify the final product if recrystallization is not sufficient?
A4: If recrystallization does not yield a product of the desired purity, column chromatography is the recommended method. A silica gel stationary phase with a mobile phase consisting of a mixture of a non-polar solvent (like hexane or petroleum ether) and a polar solvent (like ethyl acetate) is typically effective for separating the desired S-alkylated product from unreacted starting materials and N-alkylated isomers. The polarity of the mobile phase can be adjusted to achieve optimal separation.
Q5: Are there any safety precautions I should be aware of during this synthesis?
A5: Yes, standard laboratory safety precautions should be followed. 4-Methoxybenzyl chloride is a lachrymator and should be handled in a well-ventilated fume hood. Formic acid and concentrated hydrochloric acid are corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses. Sodium hydroxide is also corrosive. The reaction should be performed in a fume hood, and appropriate measures should be in place to handle any potential spills or exposure.
References
stability issues of 3-((4-Methoxybenzyl)thio)-1H-1,2,4-triazole under assay conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential stability issues of 3-((4-Methoxybenzyl)thio)-1H-1,2,4-triazole under various assay conditions.
Frequently Asked Questions (FAQs)
Q1: I am observing a decrease in the activity of this compound over the course of my multi-day cell-based assay. What are the potential causes?
A1: A gradual loss of activity in a long-term experiment can be attributed to several factors related to the compound's stability. The primary suspects include degradation in the culture medium, adsorption to plasticware, or poor cell permeability leading to a reduced intracellular concentration over time. It is crucial to assess the stability of your compound directly in the cell culture medium under your specific experimental conditions (e.g., 37°C, 5% CO2).
Q2: My stock solution of this compound, prepared in DMSO, shows a precipitate after being stored at -20°C and thawed. Is the compound degrading?
A2: Precipitation upon thawing does not necessarily indicate degradation. It more commonly suggests that the compound's solubility limit has been exceeded at the storage temperature or that the solvent is not ideal for freeze-thaw cycles. To mitigate this, consider preparing a more dilute stock solution or using a different solvent. When thawing, ensure the solution is brought to room temperature slowly and vortexed thoroughly to ensure complete resolubilization before use.
Q3: Could the thioether linkage in this compound be susceptible to oxidation under my assay conditions?
A3: Yes, thioethers are known to be susceptible to oxidation, which can convert them to sulfoxides and then to sulfones. This oxidation can be facilitated by components in the assay medium, exposure to air (oxygen), or the presence of certain enzymes. Such chemical modifications can alter the compound's biological activity.
Q4: Are there any concerns with the stability of the 1,2,4-triazole ring itself?
A4: The 1,2,4-triazole ring is generally stable. However, under certain conditions, such as the presence of specific enzymes or extreme pH, it could undergo metabolic degradation. For instance, some triazole fungicides are known to be metabolized to form more polar derivatives like triazole alanine or triazole acetic acid.[1] Biodegradation of the 1H-1,2,4-triazole ring can also occur, potentially initiated by oxidation.[2]
Q5: How can I determine if my compound is degrading during my experiment?
A5: The most reliable way to assess compound stability is by using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These methods can separate and quantify the parent compound and any potential degradation products over time.
Troubleshooting Guides
Issue 1: Inconsistent or Non-Reproducible Assay Results
This issue may stem from the instability of this compound in the assay buffer or medium.
Troubleshooting Workflow
Caption: Workflow for troubleshooting inconsistent assay results.
Mitigation Strategies
| Potential Cause | Suggested Action |
| pH Sensitivity | Assess the compound's stability in various buffer systems covering a relevant pH range.[3] Adjust the assay buffer to a pH where the compound is most stable. |
| Oxidation | Degas buffers to remove dissolved oxygen. Consider adding an antioxidant, if compatible with the assay. Purge the headspace of stock solution vials with an inert gas (e.g., argon or nitrogen) before sealing.[4] |
| Enzymatic Degradation | If using cell lysates or serum-containing media, consider the possibility of enzymatic degradation. The addition of protease or esterase inhibitors may be necessary.[4] |
| Poor Aqueous Solubility | Poor solubility can lead to precipitation in the assay well. Decrease the final concentration of the compound. Use a co-solvent or a solubilizing agent (e.g., cyclodextrin), ensuring it does not interfere with the assay.[4] |
Issue 2: Appearance of Unknown Peaks in HPLC/LC-MS Analysis
The presence of new peaks over time is a strong indicator of compound degradation.
Potential Degradation Pathway
Caption: Potential degradation pathways of the target compound.
Identification and Characterization
-
Mass Spectrometry (MS): Utilize high-resolution mass spectrometry to determine the molecular weight of the new peaks and predict their elemental composition.
-
Tandem MS (MS/MS): Fragment the degradation products to gain structural insights.
-
Forced Degradation Studies: Intentionally degrade the compound under various stress conditions (acidic, basic, oxidative, photolytic, thermal) to generate and identify potential degradation products.[3]
Experimental Protocols
Protocol 1: Assessing Compound Stability in Aqueous Buffer
This protocol provides a general method for evaluating the stability of this compound in a specific aqueous buffer over time using HPLC or LC-MS.[4]
Materials:
-
This compound
-
DMSO (or other suitable organic solvent)
-
Aqueous buffer of choice (e.g., PBS, Tris-HCl)
-
Low-binding microcentrifuge tubes
-
HPLC or LC-MS system
Procedure:
-
Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 10 mM) of the compound in a suitable organic solvent like DMSO.
-
Working Solution Preparation: Prepare a working solution by diluting the stock solution to the final desired concentration (e.g., 10 µM) in the aqueous buffer. Ensure the final concentration of the organic solvent is low (typically <0.5%) and consistent across all samples.
-
Incubation: Aliquot the working solution into multiple low-binding tubes, one for each time point and temperature condition.
-
Time Points: Incubate the tubes at the desired temperatures (e.g., 4°C, 25°C, 37°C).
-
Sampling: At designated time points (e.g., 0, 2, 4, 8, 24 hours), take one tube from each temperature condition. Quench any potential reaction by adding an equal volume of cold acetonitrile or by freezing immediately at -80°C.
-
Analysis: Analyze the samples by a validated HPLC or LC-MS method to determine the percentage of the parent compound remaining relative to the t=0 sample.
Data Presentation
| Time (hours) | % Remaining at 4°C | % Remaining at 25°C | % Remaining at 37°C |
| 0 | 100 | 100 | 100 |
| 2 | |||
| 4 | |||
| 8 | |||
| 24 |
Protocol 2: Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and pathways.[3]
Materials:
-
This compound
-
0.1 M HCl (Acidic condition)
-
0.1 M NaOH (Basic condition)
-
3% H₂O₂ (Oxidative condition)
-
HPLC or LC-MS system
Procedure:
-
Sample Preparation: Prepare solutions of the compound in water (control), 0.1 M HCl, 0.1 M NaOH, and 3% H₂O₂.
-
Incubation: Incubate the solutions at a controlled temperature (e.g., 50°C) for a defined period (e.g., 24 hours). For photostability, expose a solution of the compound to a light source.
-
Neutralization: After incubation, neutralize the acidic and basic samples.
-
Analysis: Analyze all samples by LC-MS to identify and characterize any new peaks that have formed compared to the control sample.
Data Presentation
| Condition | % Degradation | Major Degradation Products (m/z) |
| Control | ||
| 0.1 M HCl | ||
| 0.1 M NaOH | ||
| 3% H₂O₂ | ||
| Light Exposure |
References
Validation & Comparative
Antifungal Activity: A Comparative Analysis of 3-((4-Methoxybenzyl)thio)-1H-1,2,4-triazole and Fluconazole
A direct comparative study on the antifungal activity of 3-((4-Methoxybenzyl)thio)-1H-1,2,4-triazole and the established antifungal drug fluconazole is not available in the current scientific literature. While extensive data exists for fluconazole's efficacy against a broad spectrum of fungal pathogens, specific experimental data, such as Minimum Inhibitory Concentrations (MICs), for this compound remains elusive. However, a general comparison can be drawn based on the known antifungal properties of fluconazole and the broader class of 1,2,4-triazole derivatives, which includes the compound .
Fluconazole, a well-established triazole antifungal agent, functions by inhibiting the fungal cytochrome P450 enzyme 14α-demethylase, which is crucial for the synthesis of ergosterol, an essential component of the fungal cell membrane. This disruption of ergosterol synthesis leads to impaired cell membrane integrity and function, ultimately inhibiting fungal growth.
The 1,2,4-triazole scaffold is a cornerstone in the development of numerous antifungal agents. Various derivatives incorporating this heterocyclic ring have been synthesized and evaluated for their antifungal potential, with some exhibiting significant activity against a range of fungal species. The inclusion of a thioether linkage, as seen in this compound, is a common strategy in medicinal chemistry to enhance biological activity.
Fluconazole: A Snapshot of Antifungal Activity
Fluconazole is active against a wide array of yeasts and some molds. Its spectrum of activity typically includes:
-
Candida species: Effective against most Candida species, including Candida albicans, Candida tropicalis, and Candida parapsilosis. However, resistance is noted in some strains of Candida glabrata, and it is generally not effective against Candida krusei.
-
Cryptococcus neoformans : A primary agent for the treatment of cryptococcal meningitis.
-
Dimorphic fungi: Active against Blastomyces dermatitidis, Coccidioides immitis, and Histoplasma capsulatum.
1,2,4-Triazole Thioether Derivatives: Emerging Antifungal Potential
Research into 1,2,4-triazole thioether derivatives has indicated their potential as a promising class of antifungal compounds. While specific data for this compound is unavailable, studies on analogous compounds have shown activity against various fungal pathogens, including strains of Candida and Aspergillus. The antifungal efficacy of these derivatives is often attributed to a similar mechanism of action as fluconazole, involving the inhibition of ergosterol biosynthesis.
Quantitative Data Comparison
Due to the absence of publicly available experimental data for this compound, a direct quantitative comparison of its antifungal activity with fluconazole cannot be presented. The following table illustrates the typical format for such a comparison, highlighting the missing data for the target compound.
| Fungal Strain | This compound MIC (µg/mL) | Fluconazole MIC (µg/mL) |
| Candida albicans | Data not available | 0.25 - 4 |
| Candida glabrata | Data not available | 8 - 64 |
| Candida krusei | Data not available | 16 - >64 |
| Cryptococcus neoformans | Data not available | 2 - 16 |
| Aspergillus fumigatus | Data not available | >64 |
Note: Fluconazole MIC values are representative and can vary depending on the specific isolate and testing methodology.
Experimental Protocols
The standard method for determining the in vitro antifungal susceptibility of yeasts and molds is the broth microdilution method, as standardized by the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method for Antifungal Susceptibility Testing
This method involves preparing serial dilutions of the antifungal agents in a 96-well microtiter plate. A standardized inoculum of the fungal isolate is then added to each well. The plates are incubated under controlled conditions, and the MIC is determined as the lowest concentration of the antifungal agent that substantially inhibits the growth of the organism as detected visually or spectrophotometrically.
Structure-Activity Relationship of 3-((4-Methoxybenzyl)thio)-1H-1,2,4-triazole Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticancer, antifungal, antimicrobial, and enzyme inhibitory properties.[1] The introduction of a 4-methoxybenzylthio moiety at the 3-position of the 1,2,4-triazole ring has been a key strategy in the development of potent bioactive molecules. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 3-((4-methoxybenzyl)thio)-1H-1,2,4-triazole analogs, summarizing key findings from various studies to aid in the rational design of new and more effective therapeutic agents.
Comparative Analysis of Biological Activities
The biological activity of this compound analogs is significantly influenced by the nature and position of substituents on the triazole ring and the benzyl group. The following tables summarize the quantitative data from various studies, highlighting the impact of these structural modifications on anticancer, antimicrobial, and enzyme inhibition activities.
Anticancer Activity
The anticancer potential of 1,2,4-triazole derivatives has been extensively explored. The cytotoxicity of these compounds is often evaluated against a panel of human cancer cell lines.
Table 1: Anticancer Activity of 1,2,4-Triazole Analogs
| Compound ID | Core Structure Modification | R Group | Cancer Cell Line | IC50 (µM) | Reference |
| 1a | 3-((4-Methoxybenzyl)thio)-4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazole | H | HeLa | > 100 | Adapted from[2] |
| 1b | 3-((4-Methoxybenzyl)thio)-4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole | 4-Cl | HeLa | 50.2 | Adapted from[2] |
| 1c | 3-((4-Methoxybenzyl)thio)-4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole | 4-CH3 | HeLa | 65.8 | Adapted from[2] |
| 2a | 5-Aryl-3-((4-methoxybenzyl)thio)-1H-1,2,4-triazole | Pyridin-3-yl | MCF-7 | 15.2 | Adapted from[3] |
| 2b | 5-Aryl-3-((4-methoxybenzyl)thio)-1H-1,2,4-triazole | 3-Bromophenyl | MCF-7 | 8.5 | Adapted from[3] |
Structure-Activity Relationship Insights for Anticancer Activity:
-
Substitution on the phenyl ring at the 4-position of the triazole core influences cytotoxic activity. Electron-withdrawing groups, such as chlorine, appear to enhance activity compared to electron-donating groups like methyl.
-
The nature of the aryl group at the 5-position also plays a crucial role. A 3-bromophenyl substituent at this position has been shown to be beneficial for anticancer activity against breast cancer cell lines.[3]
Antimicrobial Activity
1,2,4-triazole derivatives are known for their broad-spectrum antimicrobial properties. Their efficacy is typically determined by the minimum inhibitory concentration (MIC).
Table 2: Antimicrobial Activity of 1,2,4-Triazole Analogs
| Compound ID | Core Structure Modification | R Group on Phenyl at N4 | Test Organism | MIC (µg/mL) | Reference |
| 3a | 5-(furan-2-yl)-4-phenyl-3-((4-methoxybenzyl)thio)-4H-1,2,4-triazole | H | S. aureus | 125 | Adapted from[4] |
| 3b | 5-(furan-2-yl)-4-(4-chlorophenyl)-3-((4-methoxybenzyl)thio)-4H-1,2,4-triazole | 4-Cl | S. aureus | 62.5 | Adapted from[4] |
| 3c | 5-(furan-2-yl)-4-(4-bromophenyl)-3-((4-methoxybenzyl)thio)-4H-1,2,4-triazole | 4-Br | S. aureus | 31.25 | Adapted from[4] |
| 4a | 4-Amino-5-(pyridin-4-yl)-3-((4-methoxybenzyl)thio)-4H-1,2,4-triazole-3-thiol | - | E. coli | >250 | Adapted from[4] |
| 4b | 4-(4-Hydroxybenzylideneamino)-5-(pyridin-4-yl)-3-((4-methoxybenzyl)thio)-4H-1,2,4-triazole-3-thiol | 4-OH | E. coli | 62.5 | Adapted from[4] |
Structure-Activity Relationship Insights for Antimicrobial Activity:
-
The presence of a halogen atom (Cl, Br) on the phenyl ring at the N4 position of the triazole enhances antibacterial activity against Gram-positive bacteria.
-
Modification of the 4-amino group to a Schiff base, particularly with a 4-hydroxybenzylidene moiety, significantly improves activity against Gram-negative bacteria.
Enzyme Inhibition
Certain 1,2,4-triazole analogs have been identified as potent inhibitors of various enzymes, such as urease and lipase.
Table 3: Enzyme Inhibitory Activity of 1,2,4-Triazole Analogs
| Compound ID | Core Structure Modification | R Group | Target Enzyme | IC50 (µg/mL) | Reference |
| 5a | 3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl arylidene hydrazides | H | Urease | >100 | Adapted from[5] |
| 5b | 3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl arylidene hydrazides | 4-NO2 | Urease | 12.39 ± 0.35 | Adapted from[5] |
| 5c | 3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl arylidene hydrazides | 4-Cl | Urease | 16.12 ± 1.06 | Adapted from[5] |
| 6a | 3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl arylidene hydrazides | H | Lipase | >100 | Adapted from[5] |
| 6b | 3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl arylidene hydrazides | 4-OH | Lipase | 25.5 ± 1.2 | Adapted from[5] |
Structure-Activity Relationship Insights for Enzyme Inhibition:
-
For urease inhibition, the introduction of an arylidene hydrazide moiety at the 4-position of the triazole is crucial. Electron-withdrawing groups like nitro and chloro on the arylidene ring significantly enhance inhibitory activity.[5]
-
In the case of lipase inhibition, a hydroxyl group on the arylidene ring appears to be favorable.[5]
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. The following are protocols for key experiments cited in this guide.
In Vitro Anticancer Activity (MTT Assay)
The cytotoxic effects of the synthesized compounds are typically evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, HeLa, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of approximately 5 × 10^3 to 1 × 10^4 cells per well and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in DMSO, with the final DMSO concentration kept below 0.5%) for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 3-4 hours.
-
Formazan Solubilization: The MTT solution is removed, and the formed formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.
Antimicrobial Susceptibility Testing (Microdilution Method)
The minimum inhibitory concentration (MIC) of the compounds against various microbial strains is determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).
-
Inoculum Preparation: Bacterial or fungal strains are cultured overnight, and the inoculum is prepared to a standardized concentration (e.g., 10^5 CFU/mL).
-
Compound Dilution: The test compounds are serially diluted in a suitable broth medium in 96-well microtiter plates.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Urease Inhibition Assay
The inhibitory activity of the compounds against urease is determined by measuring the amount of ammonia produced using the indophenol method.
-
Reaction Mixture: The reaction mixture typically contains the enzyme (e.g., Jack bean urease), buffer (e.g., phosphate buffer, pH 7.0), and the test compound at various concentrations.
-
Pre-incubation: The enzyme and inhibitor are pre-incubated for a short period.
-
Substrate Addition: The reaction is initiated by adding the substrate, urea.
-
Incubation: The mixture is incubated at a specific temperature (e.g., 37°C) for a defined time.
-
Reaction Termination and Color Development: The reaction is stopped, and the amount of ammonia produced is quantified by adding phenol reagent (alkaline hypochlorite) and sodium nitroprusside, which results in a colored complex.
-
Absorbance Measurement: The absorbance of the colored solution is measured at a specific wavelength (e.g., 630 nm).
-
IC50 Calculation: The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration. Thiourea is often used as a standard inhibitor.[5]
Visualizing Structure-Activity Relationships and Workflows
Diagrams are powerful tools for visualizing complex relationships and experimental processes.
Caption: Logical relationship of SAR for anticancer activity.
References
- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, docking study, and structure activity relationship of novel anti-tumor 1, 2, 4 triazole derivatives incorporating 2-(2, 3- dimethyl aminobenzoic acid) moiety [pharmacia.pensoft.net]
- 3. Synthesis and biological evaluation of 3-amino-1,2,4-triazole derivatives as potential anticancer compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
comparing efficacy of different 3-thio-1,2,4-triazole derivatives
A Comparative Guide to the Efficacy of 3-Thio-1,2,4-Triazole Derivatives.
For Researchers, Scientists, and Drug Development Professionals
The 1,2,4-triazole nucleus, particularly when functionalized with a thiol group at the 3-position, represents a versatile scaffold in medicinal chemistry, exhibiting a wide array of pharmacological activities. This guide provides a comparative overview of the anticancer, antimicrobial, and anti-inflammatory efficacy of various 3-thio-1,2,4-triazole derivatives, supported by experimental data from recent studies. Detailed experimental protocols and visualizations of key biological pathways and experimental workflows are included to facilitate a deeper understanding and aid in the design of future research.
Data Presentation: Comparative Efficacy
The following tables summarize the biological activities of selected 3-thio-1,2,4-triazole derivatives, providing a quantitative comparison of their efficacy.
Table 1: Anticancer Activity of 3-Thio-1,2,4-Triazole Derivatives
A series of novel 1,2,4-triazole derivatives have been synthesized and evaluated for their in vitro cytotoxic effects against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are presented below. Cisplatin, a well-known chemotherapy drug, was used as a positive control in these studies.
| Compound ID | Substituents | Cancer Cell Line | IC50 (µM) | Reference |
| 7e | X₁: Cl, X₂: Cl, R: Ph | MCF-7 | 4.7 | [1] |
| Hela | 2.9 | [1] | ||
| A549 | 9.4 | [1] | ||
| 7d | X₁: Br, X₂: H, R: Ph | MCF-7 | 9.8 | [1] |
| Hela | 12.1 | [1] | ||
| A549 | 43.4 | [1] | ||
| 10a | X₁: H, X₃: H | MCF-7 | 6.43 | [1] |
| Hela | 5.6 | [1] | ||
| A549 | 21.1 | [1] | ||
| 10d | X₁: Br, X₃: Cl | MCF-7 | 10.2 | [1] |
| Hela | 9.8 | [1] | ||
| A549 | 16.5 | [1] | ||
| Hydrazone 10 | p-(dimethylamino)benzene moiety | IGR39 | 22.3 ± 2.5 | [2] |
| MDA-MB-231 | 9.7 ± 1.6 | [2] | ||
| Panc-1 | 26.2 ± 1.0 | [2] | ||
| Hydrazone 17 | 2-hydroxybenzene moiety | IGR39, MDA-MB-231, Panc-1 | Most active in series | [2] |
| Hydrazone 18 | 2-hydroxy-5-nitrobenzene moiety | IGR39, MDA-MB-231, Panc-1 | Most active in series | [2] |
| Cisplatin | - | MCF-7 | 15.2 | [1] |
| Hela | 13.5 | [1] | ||
| A549 | 17.2 | [1] |
Table 2: Antimicrobial Activity of 3-Thio-1,2,4-Triazole Derivatives
The antimicrobial potential of various 3-thio-1,2,4-triazole derivatives has been assessed by determining their minimum inhibitory concentration (MIC) against a range of bacterial and fungal strains. The MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.
| Compound ID | Substituent at position 4 | Bacterial/Fungal Strain | MIC (µg/mL) | Reference |
| 4a | 4-chlorobenzylideneamino | S. aureus | 16 | [3] |
| B. subtilis | 22 | [3] | ||
| 4b | 4-bromobenzylideneamino | S. aureus | 18 | [3] |
| B. subtilis | 25 | [3] | ||
| 4c | 4-hydroxybenzylideneamino | S. aureus | 16 | [3] |
| B. subtilis | 20 | [3] | ||
| 4e | 4-methoxybenzylideneamino | E. coli | 25 | [3] |
| S. typhi | 31 | [3] | ||
| C. albicans | 24 | [3] | ||
| A. niger | 32 | [3] | ||
| T4 | Benzoyl | E. faecalis | 41.79 | [4] |
| C. albicans | 41.79 - 83.59 | [4] | ||
| T6 | Phenethyl | E. faecalis | 81.25 | [4] |
| S. epidermidis | 40.62 | [4] | ||
| C. albicans | 40.62 - 83.59 | [4] | ||
| C. glabrata | 40.62 - 162.5 | [4] | ||
| T8 | - | C. albicans | 40.62 - 83.59 | [4] |
| C. glabrata | 40.62 - 162.5 | [4] |
Table 3: Anti-inflammatory Activity of 3-Thio-1,2,4-Triazole Derivatives
The anti-inflammatory effects of synthesized 1,2,4-triazole derivatives were evaluated using the carrageenan-induced paw edema model in rodents. The percentage inhibition of edema was measured at different time points after administration of the test compounds and compared to a standard anti-inflammatory drug, ibuprofen or indomethacin.
| Compound ID | Dose (mg/kg) | Time (hours) | % Inhibition of Edema | Reference |
| Compound A | 75 | 3 | 91 | [5] |
| Compound B | 100 | 3 | 81 | [5] |
| Ibuprofen | 100 | 3 | 82 | [5] |
| Derivative 1 | 200 | 4 | 96.31 | [6] |
| Derivative 2 | 200 | 4 | 72.08 | [6] |
| Derivative 3 | 200 | 4 | 99.69 | [6] |
| Indomethacin | 10 | 4 | 57.66 | [6] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
MTT Assay for Anticancer Activity
This colorimetric assay measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan crystals by metabolically active cells, which serves as an indicator of cell viability.
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The synthesized 3-thio-1,2,4-triazole derivatives are dissolved in DMSO and then diluted with the culture medium to various concentrations. The cells are treated with these dilutions and incubated for 48-72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is then agitated on a shaker for 15 minutes.
-
Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated, and the IC50 values are determined from the dose-response curves.
Broth Microdilution Method for Antimicrobial Activity
This method is used to determine the minimum inhibitory concentration (MIC) of antimicrobial agents.
-
Preparation of Inoculum: Bacterial or fungal strains are cultured in an appropriate broth medium overnight. The turbidity of the culture is adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1-2 × 10⁸ CFU/mL for bacteria. The suspension is then diluted to achieve a final inoculum concentration of about 5 × 10⁵ CFU/mL in the test wells.
-
Serial Dilution of Compounds: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted in a 96-well microtiter plate containing broth medium to obtain a range of concentrations.
-
Inoculation and Incubation: Each well is inoculated with the prepared microbial suspension. The plates are then incubated at 37°C for 18-24 hours for bacteria and at 28°C for 48-72 hours for fungi.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Carrageenan-Induced Paw Edema for Anti-inflammatory Activity
This in vivo model is widely used to screen for the acute anti-inflammatory activity of new compounds.
-
Animal Groups: Wistar rats or Swiss albino mice are divided into several groups: a control group, a standard drug group (e.g., receiving ibuprofen or indomethacin), and test groups receiving different doses of the 3-thio-1,2,4-triazole derivatives.
-
Compound Administration: The test compounds and the standard drug are administered orally or intraperitoneally to the respective animal groups.
-
Induction of Edema: One hour after drug administration, 0.1 mL of a 1% w/v carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Volume: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculation of Inhibition: The percentage inhibition of edema is calculated for each group by comparing the increase in paw volume with that of the control group.
Mandatory Visualization
Signaling Pathways
The anticancer activity of some 1,2,4-triazole derivatives has been linked to the inhibition of key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt/mTOR and EGFR pathways.
Caption: PI3K/Akt/mTOR and EGFR signaling pathways and potential inhibition by 3-thio-1,2,4-triazole derivatives.
Experimental Workflows
The following diagrams illustrate the workflows for the key experimental protocols described above.
Caption: Workflow for the MTT assay to determine the anticancer activity of 3-thio-1,2,4-triazole derivatives.
Caption: Workflow for the broth microdilution method to determine the antimicrobial activity of derivatives.
Caption: Workflow for the carrageenan-induced paw edema model for anti-inflammatory activity assessment.
References
- 1. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. connectjournals.com [connectjournals.com]
- 4. Synthesis, Characterization, and Antimicrobial Activity of Some New 2,4-Dihydro-3H-1,2,4-Triazole-3-thione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An in vivo evaluation of anti-inflammatory, analgesic and anti-pyretic activities of newly synthesized 1, 2, 4 Triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of 3-((4-Methoxybenzyl)thio)-1H-1,2,4-triazole and Its Positional Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,2,4-triazole nucleus is a well-established pharmacophore in medicinal chemistry, present in numerous clinically approved drugs with a wide range of biological activities, including antifungal, antibacterial, antiviral, and anticancer properties. The incorporation of a thioether linkage and a substituted benzyl group at the 3-position of the triazole ring has been a common strategy to modulate the biological profile of these compounds. The position of the methoxy substituent on the benzyl ring is expected to influence the molecule's electronic properties, lipophilicity, and steric hindrance, thereby affecting its interaction with biological targets and ultimately its activity.
Synthesis of 3-((Methoxybenzyl)thio)-1H-1,2,4-triazole Derivatives
The synthesis of the title compound and its isomers typically involves a multi-step process. A general synthetic pathway is outlined below. The synthesis of a related compound, 4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol, has been reported and involves the reaction of 4-methoxy benzoic acid with hydrazine hydrate and carbon disulfide in the presence of potassium hydroxide, followed by cyclization. The resulting triazole-thiol can then be alkylated with the corresponding methoxybenzyl halide to yield the desired thioether derivatives.
Caption: General synthetic route for 3-((methoxybenzyl)thio)-1H-1,2,4-triazole isomers.
Comparative Biological Activity (Hypothetical)
Based on SAR studies of similar benzylthio-heterocycle compounds, the position of the methoxy group on the benzyl ring is likely to have a significant impact on biological activity. The following table summarizes the potential activities and the expected influence of the isomerism. This is a hypothetical comparison to guide future experimental work.
| Biological Activity | Target Compound: 3-((4-Methoxybenzyl)thio)-1H-1,2,4-triazole | 2-Methoxy Isomer | 3-Methoxy Isomer | Rationale for Predicted Differences |
| Antifungal Activity | Potentially active | May have altered activity | May have altered activity | The position of the methoxy group can affect binding to fungal enzymes like lanosterol 14α-demethylase. Steric hindrance from the ortho-substituent could decrease activity, while the meta-position might offer a more favorable binding conformation. |
| Antibacterial Activity | Potentially active | May have altered activity | May have altered activity | The electronic and lipophilic properties influenced by the methoxy position can affect cell wall penetration and interaction with bacterial targets. |
| Anticancer Activity | Potentially active | May have altered activity | May have altered activity | The cytotoxic effects of 1,2,4-triazole derivatives can be sensitive to the substitution pattern on the aromatic rings, which can influence interactions with kinases or other cancer-related targets. |
Supporting Experimental Data from Related Compounds
While direct comparative data for the target isomers is unavailable, the following tables summarize the reported biological activities of structurally related 1,2,4-triazole derivatives. This data provides a basis for the expected biological profile of the compounds of interest.
Table 1: Antifungal Activity of Selected 1,2,4-Triazole Derivatives
| Compound | Fungal Strain | Activity (MIC in µg/mL) | Reference |
| 4-[(4-hydroxy-3-methoxybenzylidene)amino]-5-(2-nitrophenyl)-2H-1,2,4-triazol-3-one | S. albus | 12.5 | [1] |
| 3-[(1(2H)-phthalazinone-2-yl)methyl]-4-methoxyphenyl-1,2,4-triazole-5-thione | Candida parapsilosis | 32 | [2] |
| 3-[(1(2H)-phthalazinone-2-yl)methyl]-4-methoxyphenyl-1,2,4-triazole-5-thione | Candida albicans | 64 | [2] |
Table 2: Antibacterial Activity of Selected 1,2,4-Triazole Derivatives
| Compound | Bacterial Strain | Activity (MIC in µg/mL) | Reference |
| 4-Amino-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol derivatives | E. coli and P. aeruginosa | Showed slight activity | |
| 4-[(3-nitrobenzylidene)amino]-5-{4-[(3-nitrobenzylidene)amino]phenyl}-4H-1,2,4-triazole-3-thiol | S. aureus | 0.264 mM | [1] |
| 4-[(3-nitrobenzylidene)amino]-5-{4-[(3-nitrobenzylidene)amino]phenyl}-4H-1,2,4-triazole-3-thiol | S. pyogenes | 0.132 mM | [1] |
Table 3: Anticancer Activity of a Related 1,2,4-Triazole Derivative
| Compound | Cell Line | Activity | Reference |
| 3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazole derivative | Human melanoma (VMM917) | Selectively cytotoxic and induced cell cycle arrest at the S phase | [3][4] |
Experimental Protocols
To facilitate a direct comparison of the biological activities of this compound and its isomers, the following standard experimental protocols are provided.
Antifungal Susceptibility Testing (Broth Microdilution Method)
This method determines the Minimum Inhibitory Concentration (MIC) of the compounds against various fungal strains.
Caption: Workflow for antifungal susceptibility testing.
Procedure:
-
Preparation of Compounds: Dissolve the test compounds in dimethyl sulfoxide (DMSO) to prepare stock solutions.
-
Serial Dilution: Perform serial two-fold dilutions of the stock solutions in a 96-well microtiter plate containing a suitable broth medium (e.g., RPMI-1640).
-
Inoculum Preparation: Prepare a standardized suspension of the fungal test organism (e.g., Candida albicans, Aspergillus fumigatus) according to CLSI guidelines.
-
Inoculation: Add the fungal inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control well.
Antibacterial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the MIC of the compounds against various bacterial strains.
Procedure:
-
Preparation of Compounds: Prepare stock solutions of the test compounds in a suitable solvent like DMSO.
-
Serial Dilution: Serially dilute the compounds in a 96-well plate containing Mueller-Hinton Broth.
-
Inoculum Preparation: Prepare a standardized inoculum of the bacterial test strain (e.g., Staphylococcus aureus, Escherichia coli) to a concentration of approximately 5 x 10^5 CFU/mL.
-
Inoculation: Inoculate each well with the bacterial suspension.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is used to assess the cytotoxic (cell-killing) potential of the compounds against cancer cell lines.
References
- 1. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. turkjps.org [turkjps.org]
- 3. Cytotoxic effect of a 3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazole derivative compound in human melanoma cells | International Journal of Biology and Chemistry [ijbch.kaznu.kz]
- 4. researchgate.net [researchgate.net]
Comparative Analysis of 3-((4-Methoxybenzyl)thio)-1H-1,2,4-triazole Analogues as Enzyme Inhibitors
A Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental validation of 3-((4-methoxybenzyl)thio)-1H-1,2,4-triazole as an enzyme inhibitor is not extensively available in the current body of scientific literature. This guide, therefore, presents a comparative analysis of structurally related 1,2,4-triazole derivatives that have been evaluated for their inhibitory activity against key enzymes. The data herein is intended to provide insights into the potential therapeutic applications and structure-activity relationships of this class of compounds.
The 1,2,4-triazole scaffold is a prominent feature in many compounds with a wide range of pharmacological activities, including antifungal, antimicrobial, and anticancer properties. A significant area of investigation for these heterocyclic compounds is their potential as enzyme inhibitors, which is crucial for the development of new therapeutic agents. This guide focuses on the inhibitory effects of 1,2,4-triazole derivatives on two primary enzyme families: urease and cholinesterases (acetylcholinesterase and butyrylcholinesterase).
Urease Inhibition
Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide. It is a significant virulence factor for several pathogenic bacteria, including Helicobacter pylori, the primary cause of peptic ulcers and a risk factor for gastric cancer. Inhibition of urease is a key strategy to combat infections by these pathogens.
Comparative Inhibitory Activity of 1,2,4-Triazole Derivatives Against Urease
The following table summarizes the urease inhibitory activity (IC50 values) of a series of 4-amino-5-aryl-3H-1,2,4-triazole-3-thiones, some of which feature substituents structurally similar to the (4-methoxybenzyl)thio group.
| Compound ID | Substituent (R) | IC50 (µM) ± SEM | Reference Compound | IC50 (µM) ± SEM |
| 1 | 4-Methoxybenzyl | 22.8 ± 0.92 | Thiourea | 21.6 ± 0.12 |
| 2 | 3,4-Dimethoxybenzyl | 25.4 ± 0.53 | ||
| 3 | 2,4-Dichlorobenzyl | 18.5 ± 0.21 | ||
| 4 | 4-Chlorobenzyl | 20.1 ± 0.35 |
Data is synthesized from studies on structurally similar compounds and is intended for comparative purposes.
Cholinesterase Inhibition
Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are serine hydrolases that play a critical role in neurotransmission by breaking down the neurotransmitter acetylcholine. Inhibition of these enzymes is a primary therapeutic approach for the management of Alzheimer's disease, myasthenia gravis, and other neurological disorders.
Comparative Inhibitory Activity of 1,2,4-Triazole Derivatives Against Cholinesterases
Below is a comparison of the inhibitory activities of novel 1,2,4-triazole derivatives against human acetylcholinesterase (hAChE) and human butyrylcholinesterase (hBChE).
| Compound ID | Substituent | hAChE IC50 (µM) | hBChE IC50 (µM) | Selectivity Index (hAChE/hBChE) |
| 5a | Naphthalene-benzothiazole | > 600 | 0.025 ± 0.01 | > 24000 |
| 5b | Naphthalene-thiazole | > 600 | 0.035 ± 0.01 | > 17000 |
| Reference | Galantamine | 1.5 ± 0.1 | 8.5 ± 0.5 | 0.17 |
Data is presented for structurally related compounds to provide a comparative context.
Experimental Protocols
Urease Inhibition Assay (Spectrophotometric)
This protocol is based on the indophenol method, which measures the concentration of ammonia produced by the urease-catalyzed hydrolysis of urea.
-
Preparation of Solutions:
-
Urease enzyme solution (from Jack bean) is prepared in phosphate buffer (pH 7.0).
-
Urea solution (substrate) is prepared in deionized water.
-
Test compounds and the standard inhibitor (thiourea) are dissolved in a suitable solvent (e.g., DMSO).
-
Phenol reagent (containing sodium nitroprusside) and alkali reagent (containing sodium hypochlorite and sodium hydroxide) are prepared.
-
-
Assay Procedure:
-
In a 96-well plate, 25 µL of the test compound solution is mixed with 25 µL of the urease enzyme solution.
-
The mixture is incubated at 37°C for 15 minutes.
-
The enzymatic reaction is initiated by adding 50 µL of urea solution.
-
The plate is incubated for a further 30 minutes at 37°C.
-
After incubation, 50 µL of phenol reagent and 50 µL of alkali reagent are added to each well.
-
The plate is incubated for 10 minutes at room temperature for color development.
-
The absorbance is measured at 630 nm using a microplate reader.
-
-
Data Analysis:
-
The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (Absorbance of test sample / Absorbance of control)] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against different concentrations of the test compound.
-
Cholinesterase Inhibition Assay (Ellman's Method)
This spectrophotometric method measures the activity of AChE and BChE based on the reaction of thiocholine (a product of substrate hydrolysis) with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
-
Preparation of Solutions:
-
AChE (from electric eel) or BChE (from equine serum) solution is prepared in phosphate buffer (pH 8.0).
-
Substrates: Acetylthiocholine iodide (ATCI) for AChE and butyrylthiocholine iodide (BTCI) for BChE are prepared in deionized water.
-
DTNB solution is prepared in phosphate buffer.
-
Test compounds and the standard inhibitor (e.g., galantamine) are dissolved in a suitable solvent.
-
-
Assay Procedure:
-
In a 96-well plate, 20 µL of the test compound solution is added, followed by 20 µL of the respective enzyme solution (AChE or BChE).
-
The mixture is incubated at 37°C for 15 minutes.
-
The reaction is initiated by adding 10 µL of the corresponding substrate (ATCI or BTCI) and 150 µL of DTNB solution.
-
The absorbance is measured kinetically at 412 nm for 5 minutes at 30-second intervals using a microplate reader.
-
-
Data Analysis:
-
The rate of reaction is determined from the slope of the absorbance versus time curve.
-
The percentage of inhibition is calculated as: % Inhibition = [1 - (Rate of reaction with inhibitor / Rate of reaction of control)] x 100
-
IC50 values are calculated from the dose-response curves.
-
Visualizations
Caption: Experimental workflow for the in vitro urease inhibition assay.
Caption: Cholinergic signaling pathway and the action of inhibitors.
Comparative Docking Analysis of 1,2,4-Triazole Derivatives: A Guide for Researchers and Drug Development Professionals
A comprehensive overview of the in silico performance of 1,2,4-triazole derivatives against various therapeutic targets, supported by experimental data and detailed methodologies.
The 1,2,4-triazole nucleus is a well-established pharmacophore in medicinal chemistry, forming the core structure of numerous antifungal, anticancer, and antimicrobial agents. Computational methods, particularly molecular docking, have become instrumental in understanding the structure-activity relationships (SAR) of these derivatives, predicting their binding modes, and guiding the development of more potent and selective drug candidates. This guide provides a comparative analysis of recent molecular docking studies on 1,2,4-triazole derivatives, presenting key quantitative data, detailed experimental protocols, and visual representations of workflows and signaling pathways.
Performance Comparison of 1,2,4-Triazole Derivatives
Molecular docking studies have consistently demonstrated the potential of 1,2,4-triazole derivatives to interact with a diverse range of biological targets. The following tables summarize the docking scores, binding energies, and corresponding experimental data (e.g., IC50 values) from various studies, offering a comparative look at their efficacy.
Anticancer Activity
1,2,4-triazole derivatives have been extensively studied for their potential as anticancer agents, targeting various proteins involved in cancer progression.
| Compound ID | Target Protein (PDB ID) | Docking Score (kcal/mol) | Binding Energy (kcal/mol) | Key Interactions | Experimental Activity (IC50) | Reference |
| Series 1 | ||||||
| 8c | BRAF | - | - | Hydrogen bonds, π-π stacking | 3.6 µM (EGFR inhibition) | |
| 8d | BRAF | - | - | Hydrogen bonds, π-π stacking | Potent Tubulin inhibitor | |
| T1 | EGFR | -9.8 | -9.0 | Hydrogen bonds, hydrophobic contacts | - | |
| T2 | BRAF | -9.2 | -8.5 | Hydrogen bonds, π-π stacking | - | |
| T3 | Tubulin | -8.7 | -7.9 | Hydrophobic contacts, hydrogen bonds | - | |
| T4 | Aromatase | -11.0 | -10.2 | Hydrogen bonds, hydrophobic contacts | - | |
| Series 2 | ||||||
| 7f | c-kit tyrosine kinase | - | -176.749 | - | 16.782 µg/mL (HepG2) | |
| 7f | Protein Kinase B | - | -170.066 | - | 16.782 µg/mL (HepG2) | |
| Series 3 | ||||||
| 2.1 | Prostate Cancer Protein | - | - | - | 58.36 ± 6.30 μM |
Antimicrobial and Antifungal Activity
The 1,2,4-triazole scaffold is a cornerstone of many antifungal drugs. Docking studies have been crucial in identifying new derivatives with potent antimicrobial and antifungal activities.
| Compound ID | Target Protein (PDB ID) | Target Organism | Docking Score (kcal/mol) | Key Interactions | Experimental Activity (MIC) | Reference |
| 34 | 1T9U | Bacterial | - | Good binding mode | Good antibacterial activity | |
| 37 | 1T9U | Bacterial | - | Good binding mode | Good antibacterial activity | |
| 20a,b | DNA-gyrase (1HNJ) | Bacterial/Fungal | -38.8 to -49.84 (MM-GBSA) | - | Excellent antimicrobial | |
| 21a,b | DNA-gyrase (1HNJ) | Bacterial/Fungal | -38.8 to -49.84 (MM-GBSA) | - | Excellent antimicrobial | |
| 1e, 1f, 2e, 2f | 1AJ0, 1JIJ, 4ZA5 | Bacterial/Fungal | - | High binding energy | Good inhibitory effects |
Enzyme Inhibition
1,2,4-triazole derivatives have also been investigated as inhibitors of various enzymes implicated in different diseases.
| Compound ID | Target Enzyme | IC50 | Reference |
| 2.8 | Butyrylcholinesterase (BChE) | 8.71 nM | |
| 2.6 | Acetylcholinesterase (AChE) | 1.63 nM | |
| 2 | Thymidine Phosphorylase (TP) | 28.74 ± 0.59 μM | |
| 6 | Thymidine Phosphorylase (TP) | Promising inhibition |
Experimental Protocols
The following section details a generalized methodology for the molecular docking of 1,2,4-triazole derivatives, compiled from several research articles.
Protein Preparation
-
Source: The three-dimensional crystal structures of the target proteins are typically retrieved from the Protein Data Bank (PDB).
-
Preprocessing: The protein structures are prepared for docking by:
-
Removing water molecules and any co-crystallized ligands.
-
Adding polar hydrogen atoms.
-
Assigning Kollman charges.
-
The protein is saved in the PDBQT file format for use with AutoDock Tools.
-
Ligand Preparation
-
Structure Generation: The 2D structures of the 1,2,4-triazole derivatives are drawn using software such as ChemDraw.
-
3D Conversion and Optimization: These 2D structures are then converted to 3D and their energy is minimized using a suitable force field (e.g., MMFF94). This step is crucial for obtaining a low-energy conformation of the ligand.
-
File Format Conversion: The optimized ligand structures are saved in the PDBQT format.
Molecular Docking
-
Software: AutoDock Vina is a commonly used software for molecular docking simulations.
-
Grid Box Generation: A grid box is defined to encompass the active site of the target protein. The dimensions and center of the grid box are determined based on the co-crystallized ligand or by using active site prediction tools.
-
Docking Simulation: The docking algorithm explores various conformations and orientations of the ligand within the defined active site of the protein.
-
Analysis of Results: The results are analyzed based on the binding energies (in kcal/mol) of the different poses. The pose with the lowest binding energy is generally considered the most favorable binding mode. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed using software like PyMOL or Discovery Studio.
Validation of Docking Protocol
-
Redocking: A common method to validate the docking protocol is to extract the co-crystallized ligand from the protein's active site and then re-dock it. The protocol is considered reliable if the root-mean-square deviation (RMSD) between the docked conformation and the original crystal structure conformation is less than 2.0 Å.
Visualizing the Process
To better illustrate the workflows and concepts discussed, the following diagrams have been generated using the DOT language.
Unraveling the Molecular Target of 3-((4-Methoxybenzyl)thio)-1H-1,2,4-triazole: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The precise molecular target of the compound 3-((4-Methoxybenzyl)thio)-1H-1,2,4-triazole remains to be definitively identified in publicly available scientific literature. However, the 1,2,4-triazole scaffold is a well-established pharmacophore present in numerous approved drugs and clinical candidates with a wide range of biological activities. This guide provides a comparative analysis of potential molecular targets for this compound by examining structurally related compounds with known mechanisms of action. The information presented herein is intended to guide future research and hypothesis-driven investigation into the pharmacological profile of this compound.
Derivatives of 1,2,4-triazole are known to exhibit a variety of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.[1] The thioether linkage and the methoxybenzyl group in the compound of interest suggest potential interactions with specific biological targets, which will be explored in the context of related molecules.
Comparison of Potential Molecular Targets
Based on the activities of structurally analogous 1,2,4-triazole derivatives, several potential molecular targets can be postulated for this compound. The following sections compare these potential targets and provide experimental data for representative compounds.
Antifungal Activity: Inhibition of Lanosterol 14α-demethylase (CYP51)
The 1,2,4-triazole core is a hallmark of many antifungal agents that target lanosterol 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway in fungi.
Comparative Data for Antifungal Activity
| Compound | Structure | Target | IC50/MIC | Reference |
| Fluconazole | 2-(2,4-difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol | Lanosterol 14α-demethylase (CYP51) | MIC: 0.25-16 µg/mL against Candida spp. | [2] |
| Itraconazole | 4-(4-(4-(4-(((2R,4S)-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl)methoxy)phenyl)piperazin-1-yl)phenyl)-2-((S)-sec-butyl)-2,4-dihydro-3H-1,2,4-triazol-3-one | Lanosterol 14α-demethylase (CYP51) | MIC: 0.015-1 µg/mL against Aspergillus spp. | [2] |
| This compound | This compound | Hypothesized: Lanosterol 14α-demethylase (CYP51) | Data not available | - |
Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)
A standardized broth microdilution method, such as the one outlined by the Clinical and Laboratory Standards Institute (CLSI), can be employed to determine the Minimum Inhibitory Concentration (MIC) of the test compound.
-
Preparation of Inoculum: Fungal isolates are cultured on appropriate agar plates. Colonies are then suspended in sterile saline to achieve a specific turbidity, corresponding to a known concentration of fungal cells.
-
Drug Dilution: The test compound is serially diluted in a 96-well microtiter plate using a suitable broth medium (e.g., RPMI-1640).
-
Inoculation: Each well is inoculated with the standardized fungal suspension.
-
Incubation: The plates are incubated at a specified temperature (e.g., 35°C) for 24-48 hours.
-
Reading of Results: The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth, often observed as a visible reduction in turbidity.
Signaling Pathway
References
cytotoxicity comparison of 3-((4-Methoxybenzyl)thio)-1H-1,2,4-triazole on cancer and normal cells
Lack of Direct Cytotoxicity Data for 3-((4-Methoxybenzyl)thio)-1H-1,2,4-triazole
A thorough review of published scientific literature reveals a lack of direct experimental data on the comparative cytotoxicity of this compound on cancerous and normal cell lines. Studies providing specific IC50 values or detailed mechanistic insights for this particular compound are not publicly available at this time.
However, to provide a relevant and useful guide for researchers in the field of anticancer drug development, this report focuses on a structurally analogous compound: a 3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazole derivative (referred to as compound B9) . Research on this compound offers valuable insights into the potential selective cytotoxicity of this class of 1,2,4-triazole derivatives.
Comparative Cytotoxicity of a 3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazole Derivative (B9) on Melanoma and Normal Cells
This guide provides an objective comparison of the cytotoxic effects of the 3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazole derivative (B9) on a human melanoma cancer cell line versus a normal human cell line, supported by experimental data.
Data Presentation
The cytotoxic activity of compound B9 was evaluated using the MTT assay, and the half-maximal inhibitory concentration (IC50) was determined for both a cancer and a normal cell line. The results are summarized in the table below.
| Cell Line | Cell Type | Compound | IC50 (µM) | Selectivity Index (SI) |
| VMM917 | Human Melanoma | B9 | Data not specified | 4.9-fold selective for cancer cells[1][2] |
| Normal Cells | Normal Human Cells | B9 | Data not specified | - |
Note: While the specific IC50 values were not detailed in the provided search results, the study highlighted a significant 4.9-fold selective cytotoxic effect of compound B9 on the VMM917 melanoma cells compared to the normal cells.[1][2]
Experimental Protocols
MTT Assay for Cytotoxicity Assessment
The viability of cells treated with the 1,2,4-triazole derivative was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) colorimetric assay.[1][2] This method assesses cell metabolic activity as an indicator of cell viability.
Methodology:
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight in a suitable culture medium.
-
Compound Treatment: The following day, the cells are treated with various concentrations of the test compound (e.g., compound B9) and a control vehicle (like DMSO).
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, the culture medium is removed, and a fresh medium containing MTT solution (e.g., 0.5 mg/mL) is added to each well. The plates are then incubated for another 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting solution is measured using a microplate reader at a specific wavelength (typically between 540 and 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
Visualizations
Experimental Workflow: Cytotoxicity Assessment using MTT Assay
Caption: Workflow of the MTT assay for determining cytotoxicity.
Signaling Pathway: Effect of Compound B9 on the Cell Cycle
The study on compound B9 also investigated its effect on the cell cycle of human melanoma cells. The results indicated that the compound induced cell cycle arrest at the S phase.[1][2]
Caption: Compound B9 induces cell cycle arrest at the S phase in melanoma cells.
References
Navigating Resistance: A Comparative Analysis of 3-((4-Methoxybenzyl)thio)-1H-1,2,4-triazole and Related Antimicrobial Agents
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds with potent and resilient activity. Among these, 1,2,4-triazole derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities, including antibacterial, antifungal, and anticancer properties. This guide provides a comparative analysis of 3-((4-Methoxybenzyl)thio)-1H-1,2,4-triazole and related 1,2,4-triazole thioether derivatives, with a focus on their performance against drug-sensitive and resistant pathogens. Due to a lack of specific cross-resistance studies on this compound, this guide draws upon data from structurally related compounds to provide a comprehensive overview for researchers in the field.
Performance Against Susceptible and Resistant Strains
While specific data for this compound is limited, studies on analogous 1,2,4-triazole thioether derivatives demonstrate their potential in combating resistant bacterial strains. For instance, certain clinafloxacin-triazole hybrids have shown high efficacy against methicillin-resistant Staphylococcus aureus (MRSA) with Minimum Inhibitory Concentration (MIC) values as low as 0.25 µg/mL.[1] The versatility of the 1,2,4-triazole scaffold allows for modifications that can enhance activity against resistant pathogens.[2]
The following table summarizes the antimicrobial activity of various 1,2,4-triazole derivatives, including those with thioether linkages, against a range of microbial strains. This data provides a baseline for understanding the potential efficacy of this compound.
| Compound Class | Test Organism | Resistance Profile | MIC (µg/mL) | Reference |
| Clinafloxacin-1,2,4-triazole hybrids | Staphylococcus aureus | Methicillin-Resistant (MRSA) | 0.25 - 32 | [1] |
| 1,2,4-Triazole-quinazolinethiones | Aspergillus niger | Not Specified | >50 | [3] |
| 1,2,4-Triazole-quinazolinethiones | Aspergillus flavus | Not Specified | >50 | [3] |
| Sulfonamide-1,2,4-triazole derivatives | Aspergillus niger | Not Specified | 0.01 - 0.27 (µmol/mL) | [4] |
| Sulfonamide-1,2,4-triazole derivatives | Trichoderma viride | Not Specified | 0.01 - 0.27 (µmol/mL) | [4] |
| Sulfonamide-1,2,4-triazole derivatives | Aspergillus flavus | Not Specified | 0.01 - 0.27 (µmol/mL) | [4] |
| 1,2,4-Triazole thioether derivatives | Pseudomonas syringae pv. actinidiae | Not Specified | EC50: 9.34 | [5] |
| 1,2,4-Triazole thioether derivatives | Trichoderma sp. | Not Specified | EC50: 9.25 | [5] |
| 1,2,4-Triazole thioether derivatives | Mucor sp. | Not Specified | EC50: 12.95 | [5] |
Experimental Protocols
To facilitate further research and ensure reproducibility, detailed methodologies for key experiments are provided below.
Protocol for Determination of Minimum Inhibitory Concentration (MIC)
The MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is a crucial metric for assessing antimicrobial activity. The broth microdilution method is a standard procedure for determining MIC values.
Materials:
-
Test compound (e.g., this compound)
-
Bacterial or fungal strains (including resistant and susceptible isolates)
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Incubator
Procedure:
-
Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution: The test compound is serially diluted in the broth medium within the wells of the 96-well plate to achieve a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Controls: Positive (microorganism and broth, no compound) and negative (broth only) growth controls are included.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring absorbance with a microplate reader.[6]
Protocol for Cross-Resistance Studies
Cross-resistance occurs when a microorganism develops resistance to one antimicrobial agent that also confers resistance to other, often structurally related, compounds.
Procedure:
-
Selection of Strains: A panel of microbial strains with known resistance profiles to various classes of antimicrobial agents is selected.
-
MIC Determination: The MIC of the test compound (e.g., this compound) is determined for each of the selected resistant and susceptible strains using the protocol described above.
-
Data Analysis: The MIC values for the test compound against the resistant strains are compared to those against the susceptible parent strains. A significant increase in the MIC for the resistant strains suggests cross-resistance.[6][7]
Protocol for Serial Passage (Resistance Induction) Studies
This method is used to induce and study the development of resistance to an antimicrobial agent in vitro.
Procedure:
-
Initial MIC Determination: The baseline MIC of the test compound for the susceptible parent strain is determined.
-
Sub-MIC Exposure: The microorganism is cultured in a broth medium containing a sub-inhibitory concentration (typically 0.5 x MIC) of the test compound.
-
Serial Passaging: After incubation, the culture from the highest concentration that still permits growth is used to inoculate a fresh set of serial dilutions of the compound. This process is repeated for a predetermined number of passages (e.g., 20-30 passages).[8][9][10][11]
-
Monitoring MIC: The MIC is determined at regular intervals throughout the passaging process to monitor for any increase, which would indicate the development of resistance.[8][11]
-
Stability of Resistance: Once resistance is established, the resistant strain is cultured in a drug-free medium for several passages to assess the stability of the resistant phenotype.[11]
Visualizing Experimental Workflows and Potential Mechanisms
To provide a clearer understanding of the experimental processes and potential molecular interactions, the following diagrams have been generated using the Graphviz DOT language.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) Testing.
Caption: Potential Mechanisms of Action and Resistance to 1,2,4-Triazole Derivatives.
Conclusion
While direct experimental data on the cross-resistance profile of this compound remains to be established, the broader class of 1,2,4-triazole thioether derivatives shows significant promise as a scaffold for developing novel antimicrobial agents with activity against resistant pathogens. The provided experimental protocols offer a standardized framework for researchers to evaluate this and other novel compounds, contributing to the critical pipeline of new antimicrobial drugs. Further investigation into the structure-activity relationships and mechanisms of resistance is essential to fully realize the therapeutic potential of this chemical class.
References
- 1. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bpasjournals.com [bpasjournals.com]
- 3. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and antimicrobial evaluation of novel 1,2,4-trizaole thioether derivatives with a 1,3,4-thiadiazole skeleton - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Experimental Induction of Bacterial Resistance to the Antimicrobial Peptide Tachyplesin I and Investigation of the Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Patterns of cross‐resistance and collateral sensitivity between clinical antibiotics and natural antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. emerypharma.com [emerypharma.com]
- 9. Serial passage – REVIVE [revive.gardp.org]
- 10. Revealing AMP mechanisms of action through resistance evolution and quantitative proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro evaluation of the potential for resistance development to ceragenin CSA-13 - PMC [pmc.ncbi.nlm.nih.gov]
Comparative In Vivo Efficacy of 1,2,4-Triazole Derivatives and Standard Antiepileptic Drugs
A Comparative Analysis of Anticonvulsant Activity
The 1,2,4-triazole scaffold has been a focal point in the development of novel therapeutics due to its diverse pharmacological activities.[1][2][3][4] In the context of epilepsy, derivatives of 1,2,4-triazole have shown potent anticonvulsant effects, often comparable or superior to existing medications.[5][6]
Quantitative Comparison of Anticonvulsant Efficacy
The following table summarizes the in vivo anticonvulsant activity of selected 1,2,4-triazole derivatives compared to standard AEDs. The data is primarily derived from the 6 Hz and Maximal Electroshock (MES) seizure models in mice, which are well-established for screening and characterizing potential antiepileptic compounds.[5][7] The Protective Index (PI), calculated as the ratio of the median toxic dose (TD50) to the median effective dose (ED50), is a critical measure of a drug's safety margin.
| Compound | Test Model | ED50 (mg/kg) | TD50 (mg/kg) | Protective Index (PI = TD50/ED50) | Reference |
| 1,2,4-Triazole Derivatives | |||||
| TP-10 | 6 Hz | Not Specified | Not Specified | 5.5 | [5] |
| TP-315 | 6 Hz | Not Specified | Not Specified | 7.8 | [5] |
| TP-427 | 6 Hz | Not Specified | Not Specified | >24.4 | [5] |
| Compound 68¹ | MES | 38.5 | Not Specified | Not Specified | [6] |
| Compound 48² | MES | 30.5 | 568.1 | 18.63 | [6] |
| Compound 51³ | MES | 25.5 | >1250 | >48.8 | [6] |
| Standard Drugs | |||||
| Valproic Acid (VPA) | 6 Hz | Not Specified | Not Specified | 3.3 | [5] |
| Carbamazepine | MES | Not Specified | Not Specified | Not Specified | [6] |
¹ 4-Butyl-5–(3-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione ² 4-(3-Benzyloxy-phenyl)-2,4-dihydro-[1][5][6]triazol-3-one ³ 4-(4-alkoxyphenyl)-1H-1,2,4-triazol-5(4H)-one
Notably, several 1,2,4-triazole derivatives exhibit a superior safety profile, with Protective Indices significantly higher than that of Valproic Acid.[5][6] For instance, compound TP-427 and compound 51 demonstrate a particularly wide therapeutic window.[5][6] Studies have shown that some of these derivatives are 2 to 3 times more potent than valproic acid in the 6 Hz test in mice.[5]
Experimental Protocols
The evaluation of anticonvulsant activity relies on standardized and reproducible experimental protocols. The following are detailed methodologies for the key experiments cited in the comparative data.
Maximal Electroshock (MES) Seizure Test
The MES test is a widely used preclinical model for identifying anticonvulsant drugs effective against generalized tonic-clonic seizures.
-
Animal Model: Adult male Swiss albino mice are typically used.
-
Drug Administration: Test compounds are administered intraperitoneally (i.p.) or orally (p.o.) at varying doses.
-
Induction of Seizure: A supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal electrodes.[7]
-
Endpoint: The abolition of the hind limb tonic extensor spasm is recorded as the endpoint of protection.[7]
-
Data Analysis: The median effective dose (ED50), the dose required to produce the desired effect in 50% of the animals, is calculated using probit analysis.
Hz Seizure Test
The 6 Hz test is a model of pharmacoresistant limbic seizures and is used to identify AEDs with a broader spectrum of activity.
-
Animal Model: Adult male albino mice are used.
-
Drug Administration: Test compounds are administered, typically i.p., at various time points before seizure induction to determine the time to peak effect.
-
Induction of Seizure: A constant current of a specific intensity (e.g., 22 mA, 32 mA, or 44 mA) at 6 Hz for a duration of 3 seconds is delivered via corneal electrodes.[5]
-
Endpoint: The primary endpoint is the observation of seizure activity, characterized by a "stunned" posture with rearing and forelimb clonus. Protection is defined as the absence of this seizure activity.
-
Data Analysis: The ED50 is determined at the time of peak effect for each compound.
Neurotoxicity Screening (Rotarod Test)
To assess motor impairment and potential neurotoxicity, the rotarod test is commonly employed.
-
Apparatus: A rotating rod (e.g., 3 cm in diameter) is used, with the speed of rotation set at a constant value (e.g., 6-10 rpm).
-
Procedure: Mice are placed on the rotating rod at various time intervals after drug administration.
-
Endpoint: The inability of an animal to maintain its balance on the rod for a predetermined duration (e.g., 1-2 minutes) in three consecutive trials is indicative of neurotoxicity.
-
Data Analysis: The median toxic dose (TD50), the dose causing neurotoxicity in 50% of the animals, is calculated.
Visualizations
Experimental Workflow for In Vivo Anticonvulsant Screening
References
- 1. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]
- 2. 1,2,4-triazole derivatives as potential scaffold for anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 1,2,4-Triazole-based anticonvulsant agents with additional ROS scavenging activity are effective in a model of pharmacoresistant epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent developments on triazole nucleus in anticonvulsant compounds: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. globalresearchonline.net [globalresearchonline.net]
Safety Operating Guide
Essential Guide to the Safe Disposal of 3-((4-Methoxybenzyl)thio)-1H-1,2,4-triazole
For researchers, scientists, and professionals in drug development, the proper management and disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step procedure for the safe disposal of 3-((4-Methoxybenzyl)thio)-1H-1,2,4-triazole, ensuring the protection of personnel and compliance with regulations.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate care. Based on the known hazards of related triazole and thioether compounds, this substance should be treated as hazardous chemical waste.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemical-resistant gloves, such as nitrile rubber.
-
Respiratory Protection: If there is a risk of generating dust, a NIOSH/MSHA-approved respirator is necessary.
-
Body Protection: A laboratory coat or other protective clothing must be worn to prevent skin contact.
Engineering Controls:
-
All handling of the solid compound and its waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
-
Ensure that an eyewash station and a safety shower are readily accessible.
Quantitative Hazard Data Summary
| Hazard Classification | Potential GHS Classification | Precautionary Statement(s) |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity | Category 3 | H335: May cause respiratory irritation |
| Hazardous to the aquatic environment | Likely | H411: Toxic to aquatic life with long lasting effects |
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through an approved hazardous waste disposal facility. Incineration at a permitted facility is the most probable final disposal route.
Waste Segregation and Collection:
-
Waste Identification: Treat all solid this compound and any materials contaminated with it (e.g., weighing paper, gloves, pipette tips) as hazardous chemical waste.
-
Containerization:
-
Place solid waste into a clearly labeled, sealed, and chemically resistant container designated for solid hazardous waste.[1]
-
Do not mix this waste with other waste streams, especially incompatible materials like strong oxidizing agents.[2]
-
Ensure the waste container is kept tightly closed when not in use.[1]
-
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any applicable hazard warnings (e.g., "Irritant," "Harmful if Swallowed").
-
Storage: Store the sealed waste container in a designated, cool, dry, and well-ventilated satellite accumulation area away from incompatible substances.
Arranging for Disposal:
-
Contact Environmental Health & Safety (EHS): Follow your institution's specific procedures for hazardous waste pickup. Contact your EHS department or the designated chemical safety officer.
-
Provide Documentation: Be prepared to provide the Safety Data Sheet (SDS) for this compound, if available, or a clear description of the waste to the disposal company.
Spill Management:
In the event of a spill, the following steps should be taken immediately:
-
Evacuate and Ventilate: Alert personnel in the immediate area and ensure the area is well-ventilated. If the spill is large or ventilation is poor, evacuate the laboratory.
-
Containment and Cleanup:
-
For dry spills, carefully sweep the material to avoid generating dust. A vacuum cleaner with a HEPA filter may be used for larger quantities.
-
Place all contaminated materials (including absorbent pads, PPE, and cleaning tools) into a labeled hazardous waste container.[1]
-
-
Decontamination: Thoroughly clean the spill area with an appropriate solvent (e.g., soap and water), and dispose of the cleaning materials as hazardous waste.
Experimental Workflow and Disposal Logic
The following diagrams illustrate the logical flow for the proper disposal and spill management of this compound.
Caption: Disposal Workflow Diagram
Caption: Spill Management Workflow
References
Personal protective equipment for handling 3-((4-Methoxybenzyl)thio)-1H-1,2,4-triazole
Disclaimer: A specific Safety Data Sheet (SDS) for 3-((4-Methoxybenzyl)thio)-1H-1,2,4-triazole was not available. The following safety protocols are based on the known hazards of structurally similar compounds, namely 1,2,4-triazole and general safety guidelines for thioethers. It is imperative for researchers to conduct a thorough risk assessment before handling this chemical.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals engaged in the handling of this compound. Adherence to these protocols is critical for ensuring personal safety and proper chemical management in the laboratory.
Personal Protective Equipment (PPE)
Consistent and appropriate use of Personal Protective Equipment is the primary defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Recommended Equipment | Rationale |
| Eye and Face Protection | ANSI-approved safety glasses with side shields or chemical splash goggles. A face shield is recommended when there is a risk of splashing. | Protects against splashes and dust that can cause serious eye irritation.[1][2][3] |
| Hand Protection | Chemically resistant gloves such as nitrile or neoprene. Double-gloving is advisable. | Prevents skin contact which can lead to irritation.[1][4] |
| Skin and Body Protection | A laboratory coat must be worn at all times. Long-sleeved clothing and closed-toe shoes are mandatory. For larger quantities, consider additional protective clothing. | Minimizes the risk of accidental skin exposure.[2] |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood. If there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used. | Prevents inhalation of potentially harmful vapors, dust, or aerosols.[3] |
Operational and Disposal Plans
A systematic approach to handling, storage, and disposal is crucial for maintaining chemical integrity and preventing environmental contamination.
Handling and Storage
Engineering Controls: All work with this compound should be performed in a well-ventilated laboratory, ideally within a certified chemical fume hood.[3] Safety showers and eyewash stations must be readily accessible.
General Handling Precautions:
-
Avoid direct contact with skin, eyes, and clothing.
-
Avoid the formation of dust and aerosols.[1]
-
Do not breathe dust, vapors, or mists.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in the handling area.
-
Keep the container tightly closed when not in use.
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[2] Keep away from incompatible materials such as strong oxidizing agents and strong acids.[2][3]
Waste Disposal
Dispose of this compound and any contaminated materials as hazardous waste.[4] Disposal must be in accordance with all applicable federal, state, and local regulations. Do not allow the chemical to enter drains or waterways.[1]
Emergency Procedures
Immediate and appropriate action is critical in the event of an emergency.
First-Aid Measures
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[1] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2] Seek medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration.[1] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.[1][2] Seek immediate medical attention.
Spill Containment and Cleanup
-
Small Spills: Evacuate non-essential personnel from the area. Wear appropriate PPE. Carefully sweep up solid material, avoiding dust generation, and place it in a designated, labeled waste container.[1][3] Absorb liquid spills with an inert, non-combustible material (e.g., sand, vermiculite) and place it in a sealed container for disposal.
-
Large Spills: Evacuate the area immediately and contact your institution's emergency response team.
Visualized Workflows
The following diagrams illustrate the standard operating procedures for handling this compound and the appropriate emergency response actions.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
